molecular formula C28H27NO3S B1673890 L 674573 CAS No. 127481-29-2

L 674573

Cat. No.: B1673890
CAS No.: 127481-29-2
M. Wt: 457.6 g/mol
InChI Key: JOIXGLLMSDPZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L 674573 is a leukotriene biosynthesis inhibitor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127481-29-2

Molecular Formula

C28H27NO3S

Molecular Weight

457.6 g/mol

IUPAC Name

2-[4-phenyl-1-[4-(quinolin-2-ylmethoxy)phenyl]butyl]sulfanylacetic acid

InChI

InChI=1S/C28H27NO3S/c30-28(31)20-33-27(12-6-9-21-7-2-1-3-8-21)23-14-17-25(18-15-23)32-19-24-16-13-22-10-4-5-11-26(22)29-24/h1-5,7-8,10-11,13-18,27H,6,9,12,19-20H2,(H,30,31)

InChI Key

JOIXGLLMSDPZDN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

((4-phenyl-1-(4-(2-quinolinylmethoxy)phenyl)butyl)thio)acetic acid
L 674573
L-674,573
L-674573

Origin of Product

United States

Foundational & Exploratory

L-674573: Structural Mechanisms of FLAP Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L-674573 Mechanism of Action: FLAP Inhibition Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Drug Discovery Professionals

A Technical Deep Dive into Leukotriene Modulation

Executive Summary

L-674573 is a potent, non-redox inhibitor of the 5-Lipoxygenase Activating Protein (FLAP) . Unlike direct 5-lipoxygenase (5-LOX) inhibitors (e.g., zileuton) which target the enzymatic active site, L-674573 functions via an indirect mechanism: it binds to the membrane-embedded FLAP trimer, physically occluding the binding pocket required for Arachidonic Acid (AA) transfer.

This compound gained prominence not merely as a therapeutic candidate, but as a critical structural probe . It was one of the specific ligands used to resolve the first high-resolution X-ray crystal structure of human FLAP (Ferguson et al., Science 2007), fundamentally altering our understanding of how leukotriene biosynthesis is initiated at the nuclear envelope.

Molecular Mechanism of Action

The biosynthesis of leukotrienes (LTs) is spatially regulated. 5-LOX is a soluble cytosolic enzyme that must translocate to the nuclear membrane to interact with FLAP. FLAP, an integral membrane protein of the MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism) superfamily, acts as a chaperone.

The "Substrate Transfer" Blockade

L-674573 does not inhibit the catalytic activity of 5-LOX directly. Instead, it functions as a substrate availability antagonist .

  • Normal State: FLAP binds free Arachidonic Acid (AA) released from membrane phospholipids by cPLA2. FLAP presents this AA to the translocated 5-LOX enzyme.

  • Inhibited State (L-674573): L-674573 occupies the AA-binding groove within the FLAP trimer. This steric occlusion prevents FLAP from binding AA, thereby starving 5-LOX of its substrate. The result is a halt in the production of LTA4, the precursor to both LTB4 (chemotactic) and LTC4/D4/E4 (bronchoconstrictive).

Pathway Visualization

The following diagram illustrates the specific node of inhibition within the eicosanoid cascade.

FLAP_Pathway cluster_membrane Nuclear Membrane Complex Phospholipids Membrane Phospholipids AA Arachidonic Acid (Substrate) Phospholipids->AA Hydrolysis via cPLA2 cPLA2 cPLA2 (Enzyme) FLAP FLAP Trimer (Chaperone) AA->FLAP Binding FiveLOX 5-LOX (Enzyme) FLAP->FiveLOX Substrate Transfer (BLOCKED) Inhibitor L-674573 (Inhibitor) Inhibitor->FLAP High Affinity Occlusion LTA4 Leukotriene A4 (Unstable Epoxide) FiveLOX->LTA4 Oxygenation LTB4 LTB4 (Chemotaxis) LTA4->LTB4 LTC4 LTC4/D4/E4 (Bronchoconstriction) LTA4->LTC4

Figure 1: Mechanism of FLAP inhibition. L-674573 binds to FLAP, preventing the handover of Arachidonic Acid to 5-LOX.

Structural Biology: The Ferguson Structure

The definitive characterization of L-674573 comes from the landmark study by Ferguson et al. (2007).

  • Trimeric Architecture: FLAP exists as a homotrimer embedded in the nuclear membrane.

  • Binding Pocket: L-674573 binds in lateral grooves located at the interface between the monomers of the trimer.

  • Significance: This binding site is distinct from the active sites of soluble enzymes. The inhibitor sits "inside" the membrane plane, consistent with the lipophilic nature of arachidonic acid.

  • Key Interaction: The inhibitor stabilizes the trimer in a conformation that is incompetent for AA binding.

FeatureL-674573 Interaction Profile
Target FLAP (ALOX5AP) Homotrimer
Binding Site Inter-monomer groove (membrane-embedded)
Type of Inhibition Non-competitive (allosteric/steric occlusion)
Redox Activity Non-redox (does not scavenge radicals or chelate iron)

Experimental Protocol: Assessing FLAP Inhibition

To validate L-674573 activity, researchers typically use a Human Polymorphonuclear Leukocyte (PMNL) Assay . This system preserves the cellular integrity required for the 5-LOX/FLAP translocation event.

Materials
  • Fresh human whole blood (heparinized).

  • Dextran T-500 (for sedimentation).

  • Lysis buffer (ammonium chloride).

  • Calcium Ionophore A23187 (Stimulant).[1]

  • L-674573 (dissolved in DMSO).

  • EIA/ELISA kit for LTB4 or LC-MS/MS.

Step-by-Step Methodology
  • PMNL Isolation:

    • Sediment erythrocytes using Dextran T-500 (45 mins).

    • Centrifuge supernatant on a density gradient (Ficoll-Paque) to separate PBMCs from PMNLs.

    • Lyse remaining RBCs in the PMNL pellet with lysis buffer.

    • Resuspend PMNLs at

      
       cells/mL in HBSS (with 
      
      
      
      ).
  • Inhibitor Pre-incubation:

    • Aliquot

      
       of cell suspension.
      
    • Add L-674573 (varying concentrations: 1 nM to 1

      
      ).
      
    • Incubate for 15 minutes at 37°C . Note: This allows the lipophilic inhibitor to penetrate the membrane and bind FLAP.

  • Stimulation:

    • Add Calcium Ionophore A23187 (Final concentration

      
      ).
      
    • Incubate for 10-15 minutes at 37°C .

    • Mechanism:[2][3] A23187 raises intracellular

      
      , triggering cPLA2 activation and 5-LOX translocation to the FLAP complex.
      
  • Termination & Analysis:

    • Stop reaction by adding equal volume of cold Methanol or Acetonitrile.

    • Centrifuge at 10,000 x g for 10 mins to pellet protein.

    • Analyze supernatant for LTB4 levels using ELISA or LC-MS/MS.

Protocol Logic Flow

Protocol_Flow Isolation 1. PMNL Isolation (Ficoll/Dextran) Incubation 2. Pre-Incubation (L-674573, 15m) Isolation->Incubation Stimulation 3. Stimulation (A23187, Ca2+) Incubation->Stimulation Termination 4. Stop Reaction (Cold MeOH) Stimulation->Termination Analysis 5. Quantification (LTB4 via ELISA) Termination->Analysis

Figure 2: Workflow for validating FLAP inhibition in human neutrophils.

Quantitative Profiling & Comparison

L-674573 belongs to a class of inhibitors that are distinct from direct 5-LOX inhibitors.

Compound ClassRepresentativeTargetMechanismPotency (IC50 LTB4)*
FLAP Inhibitor L-674573 FLAPAA Transfer Blockade< 50 nM (Whole Blood)
FLAP Inhibitor MK-886FLAPAA Transfer Blockade~3-5 nM (PMNL)
5-LOX Inhibitor Zileuton5-LOXIron Chelation (Redox)~0.5 - 1

LTD4 Antagonist MontelukastCysLT1Receptor AntagonismN/A (Does not stop synthesis)

*Note: IC50 values are assay-dependent. FLAP inhibitors like L-674573 typically show nanomolar potency in cellular assays but may show "protein shift" (reduced potency) in whole blood due to high plasma protein binding.

References

  • Ferguson, A. D., et al. (2007). "Crystal structure of inhibitor-bound human 5-lipoxygenase-activating protein." Science, 317(5837), 510-512.

    • Core Reference: Defines the binding site of L-674573 within the FLAP trimer.
  • Evans, J. F., et al. (2008). "The discovery of 5-lipoxygenase activating protein (FLAP): a target for new anti-inflammatory and cardiovascular therapies." Trends in Pharmacological Sciences, 29(2), 72-78.

    • Context: Reviews the history of FLAP inhibitors including the MK series and structural probes.
  • Mancini, J. A., et al. (1993). "5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors." Molecular Pharmacology, 43(2), 178-188.
  • Charleson, S., et al. (1996). "Characterization of the 5-lipoxygenase-activating protein (FLAP) binding site for indole leukotriene biosynthesis inhibitors." Biochemistry. Assay Validation: Provides the basis for the PMNL protocols described above.

Sources

An In-Depth Technical Guide to L-674,573: A Potent 5-Lipoxygenase Activating Protein (FLAP) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of FLAP in Inflammation and the Promise of L-674,573

Leukotrienes are potent lipid mediators that play a pivotal role in a wide array of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1] Their synthesis is a complex cascade initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of a key scaffolding protein known as the 5-lipoxygenase activating protein (FLAP).[2][3] FLAP, an 18-kDa integral membrane protein, acts as a crucial transfer protein, presenting arachidonic acid to 5-LO, thereby enabling the production of pro-inflammatory leukotrienes such as Leukotriene B4 (LTB4).[3][4][5]

Inhibition of FLAP presents an attractive therapeutic strategy, as it targets an upstream event in the leukotriene biosynthetic pathway, effectively blocking the production of all downstream leukotrienes. L-674,573 has emerged as a potent and specific inhibitor of FLAP, demonstrating significant potential as a tool for both basic research and as a lead compound in drug discovery programs aimed at mitigating inflammation. This technical guide provides a comprehensive overview of L-674,573, from its fundamental mechanism of action to detailed experimental protocols for its characterization.

The Pharmacology of L-674,573: A Deep Dive into its Mechanism of Action

L-674,573 exerts its inhibitory effect by directly interacting with FLAP. This binding event prevents the necessary conformational changes and the subsequent transfer of arachidonic acid to 5-lipoxygenase, thus halting the synthesis of leukotrienes. The potency of L-674,573 is highlighted by its half-maximal inhibitory concentration (IC50) of 70 nM for the inhibition of an 18-kDa protein, consistent with FLAP.[4]

Chemical and Physical Properties of L-674,573

PropertyValueSource
Chemical Name 2-((4-(4-benzoxazol-2-ylphenyl)butyl)thio)acetic acid[4]
Molecular Formula C28H27NO3S[4]
Molecular Weight 457.58 g/mol [4]
CAS Number 127481-29-2[4]
Appearance White solid[4]
Solubility Soluble in DMSO at 10 mg/mL (21.85 mM)[4]

Visualizing the Pathway and Inhibition

To understand the central role of FLAP and the mechanism of L-674,573, it is essential to visualize the leukotriene synthesis pathway.

Leukotriene_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Binds to Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO Presents AA to LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 Converts AA to LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4_Hydrolase->LTB4 Cysteinyl_LTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) (Pro-inflammatory) LTC4_Synthase->Cysteinyl_LTs L674573 L-674,573 L674573->FLAP Inhibits Whole_Blood_Assay_Workflow Start Start: Collect Heparinized Human Whole Blood Aliquot Aliquot Blood Samples Start->Aliquot Add_Inhibitor Add L-674,573 or Vehicle (Pre-incubation) Aliquot->Add_Inhibitor Stimulate Stimulate with A23187 (Calcium Ionophore) Add_Inhibitor->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Stop_Reaction Stop Reaction on Ice & Centrifuge Incubate->Stop_Reaction Measure_LTB4 Measure LTB4 in Plasma (ELISA or RIA) Stop_Reaction->Measure_LTB4 Analyze Calculate % Inhibition and IC50 Measure_LTB4->Analyze

Caption: Workflow for the human whole blood assay to determine the inhibitory effect of L-674,573 on LTB4 synthesis.

Protocol 2: FLAP Binding Assay using PMA-Differentiated HL-60 Cells

This assay directly measures the binding affinity of L-674,573 to its target protein, FLAP.

Rationale: The human promyelocytic leukemia cell line, HL-60, can be differentiated into macrophage-like cells that express FLAP upon treatment with phorbol 12-myristate 13-acetate (PMA). [6][7]This provides a readily available and consistent source of FLAP for binding studies, avoiding the need for primary human neutrophils.

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture HL-60 cells in appropriate media. Induce differentiation by treating the cells with PMA (e.g., 100 nM) for 48-72 hours. [6]2. Membrane Preparation: Harvest the differentiated HL-60 cells, wash with cold PBS, and lyse the cells by sonication or dounce homogenization in a hypotonic buffer.

  • Isolation of Membranes: Centrifuge the cell lysate at a low speed to remove nuclei and intact cells. Then, centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Binding Assay: Resuspend the membrane pellet in a binding buffer. In a 96-well plate, add the membrane preparation, a radiolabeled FLAP ligand (e.g., [3H]-MK-886), and varying concentrations of unlabeled L-674,573.

  • Incubation: Incubate the plate at room temperature to allow for competitive binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with cold binding buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of L-674,573 that displaces 50% of the radioligand binding (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vivo Evaluation of L-674,573: A Model of Acute Inflammation

To assess the efficacy of L-674,573 in a living organism, animal models of inflammation are employed. The zymosan-induced peritonitis model in mice is a well-established and reproducible model of acute inflammation.

Protocol 3: Zymosan-Induced Peritonitis in Mice

Rationale: Intraperitoneal injection of zymosan, a component of yeast cell walls, elicits a robust and self-resolving inflammatory response characterized by the recruitment of neutrophils and the production of inflammatory mediators, including leukotrienes. [8][9][10]This model is ideal for evaluating the in vivo efficacy of anti-inflammatory compounds like L-674,573.

Step-by-Step Methodology:

  • Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.

  • Compound Administration: Administer L-674,573 or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory challenge.

  • Induction of Peritonitis: Inject a sterile solution of zymosan A (e.g., 1 mg/mouse) into the peritoneal cavity of each mouse. [11]4. Peritoneal Lavage: At a specified time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with a known volume of sterile saline or PBS.

  • Cellular Analysis: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count the number of neutrophils and other immune cells.

  • Mediator Analysis: Centrifuge the peritoneal lavage fluid to pellet the cells. The supernatant can be used to measure the levels of LTB4 and other inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

  • Data Analysis: Compare the number of infiltrating neutrophils and the levels of inflammatory mediators in the L-674,573-treated groups to the vehicle-treated control group to determine the in vivo efficacy.

Pharmacokinetics and Safety Considerations

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of L-674,573 is crucial for its development as a therapeutic agent. [3][12][13]While specific pharmacokinetic data for L-674,573 is not readily available in the public domain, it is essential to conduct studies in relevant animal models (e.g., rodents, non-human primates) to determine parameters such as oral bioavailability, plasma half-life, clearance, and volume of distribution. [14][15][16] Safety and Handling:

As with any research chemical, proper safety precautions should be taken when handling L-674,573. It is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. [17][18][19][20][21]In general, standard laboratory practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

Conclusion and Future Directions

L-674,573 is a valuable pharmacological tool for investigating the role of the 5-lipoxygenase pathway in health and disease. Its potency and specificity for FLAP make it an excellent probe for dissecting the intricate mechanisms of leukotriene-mediated inflammation. The protocols outlined in this guide provide a solid foundation for researchers to characterize the in vitro and in vivo activities of L-674,573 and similar FLAP inhibitors.

Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of L-674,573, as well as its efficacy in a broader range of preclinical models of inflammatory diseases. Such studies will be instrumental in determining the therapeutic potential of FLAP inhibition and paving the way for the development of novel anti-inflammatory drugs.

References

  • Evans, J. F. (2009). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in Pharmacological Sciences, 30(1), 43-49.
  • National Center for Biotechnology Information. Pharmacokinetics. In: StatPearls. Retrieved from [Link]

  • Chanel. Business Affinity Flap Bag Medium. Retrieved from [Link]

  • University of California, Berkeley. Compound Administration/Drug Administration Procedure Title: Acute Peritonitis. Retrieved from [Link]

  • Hentze, H., et al. (2023).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review. AAPS PharmSciTech, 26(1), 1.
  • Liu, Y., Kao, H. I., & Bambara, R. A. (2004). Flap endonuclease 1: a central component of DNA metabolism. Annual review of biochemistry, 73, 589–615.
  • Choi, Y. H., & Lee, M. G. (2011). Altered Oral Bioavailability and Pharmacokinetics of P-Glycoprotein Substrates by Coadministration of Biochanin A. Journal of Pharmaceutical Sciences, 100(11), 5026-5034.
  • Salmon, J. A. (1985). Measurement of leukotriene B4 in vitro and in vivo by radioimmunoassay. Advances in prostaglandin, thromboxane, and leukotriene research, 15, 25–28.
  • Wu, L., & Hickson, I. D. (2003). Novel function of the flap endonuclease 1 complex in processing stalled DNA replication forks. The EMBO journal, 22(17), 4566–4576.
  • Gélébart, P., et al. (2002). Differentiation of HL-60 cells towards macrophage-like cells by PMA.... The Journal of biological chemistry, 277(29), 26317–26326.
  • Larsen, G. L., Henson, P. M., & Honor, J. (1990). A specific assay for leukotriene B4 in human whole blood. Journal of immunological methods, 126(1), 107–115.
  • Le Faouder, P., et al. (2023). Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio. International Journal of Molecular Sciences, 24(3), 2824.
  • Tanaka, S., et al. (2025). In Vivo and in Vitro Characterization of the Anti-inflammatory and Neuroprotective Effects of TPNA10168. Biological & Pharmaceutical Bulletin, 48(1), 1-8.
  • The Pharma Innovation Journal. (2018). Pharmacokinetics (ADME). Retrieved from [Link]

  • Castrol. (2025). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C35919D1217B1C6480258A7A00540B62/ File/2610556.pdf)
  • Yahiro, K., et al. (2000). Morphologic differentiation of HL-60 cells is associated with appearance of RPTPbeta and induction of Helicobacter pylori VacA sensitivity. The Journal of biological chemistry, 275(20), 15033–15039.
  • Shen, J., & Burgess, K. (2001). Flap endonuclease 1. Chemical reviews, 101(10), 3245–3264.
  • Solution Pharmacy. (2020, October 7). (32) Pharmacokinetic (Part 01) | Pharmacokinetic Definition | What is Pharmacokinetics | ADME [Video]. YouTube.
  • Turner, C. R., et al. (1996). In vivo and in vitro effects of leukotriene B4 antagonism in a primate model of asthma.
  • H.O. Penn. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Perretti, M., & Flower, R. J. (1993). Chapter 17 Zymosan-Induced Peritonitis as a Simple Experimental System for the Study of Inflammation. Methods in Enzymology, 225, 237-248.
  • Hua, S. (2021). Drug Screening, Oral Bioavailability and Regulatory Aspects: A Need for Human Organoids. Pharmaceutics, 13(8), 1261.
  • Orhan, I. E., et al. (2020). In Vivo Wound Healing and In Vitro Anti-Inflammatory Activity Evaluation of Phlomis russeliana Extract Gel Formulations. Molecules (Basel, Switzerland), 25(12), 2772.
  • Coch, C., et al. (2013). A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA. PloS one, 8(8), e71057.
  • Sharma, P., & Kumar, A. (2018). Pharmacokinetics (ADME): an overview.
  • Surette, M. E., et al. (2003). Inhibition of leukotriene synthesis, pharmacokinetics, and tolerability of a novel dietary fatty acid formulation in healthy adult subjects. Clinical therapeutics, 25(3), 948–971.
  • Daigneault, M., et al. (2010). The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells and Monocyte-Derived Macrophages. PloS one, 5(1), e8668.
  • Global Industrial. (2020). Natural Antimicrobial LDPE / Safety Data Sheet. Retrieved from [Link]

  • Tsutakawa, S. E., et al. (2011). Human Flap Endonuclease Structures, DNA Double Base Flipping and a Unified Understanding of the FEN1 Superfamily. Cell, 145(2), 198-207.
  • Patel, M., & Patel, P. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 8(5), 1946-1953.
  • Elabscience. (n.d.). LTB4 (Leukotriene B4) ELISA Kit. Retrieved from [Link]

  • Inotiv. (n.d.). Zymosan Induced Peritonitis. Retrieved from [Link]

  • Ray, A., et al. (2012). Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1. Cytokine, 58(3), 399–407.
  • FK system. (2023). Safety data sheet. Retrieved from [Link]

  • Wiley, J. S., et al. (1993). Induction of the differentiation of HL-60 cells by phorbol 12-myristate 13-acetate activates a Na(+)-dependent uridine-transport system. Involvement of protein kinase C. The Biochemical journal, 290 ( Pt 2)(Pt 2), 583–587.
  • Gloor, S., et al. (2010). Flap endonuclease 1 mechanism analysis indicates flap base binding prior to threading. The Journal of biological chemistry, 285(45), 34922–34931.
  • Abdel-Tawab, M., & El-Sabaa, B. (2019). In vivo models of understanding inflammation (in vivo methods for inflammation). Open Access Macedonian Journal of Medical Sciences, 7(18), 3103–3110.
  • ClinicalTrials.gov. (2023). Oral Bioavailability of Two Melatonin Supplements. Retrieved from [Link]

  • Pharmacology Mentor. (2024). Pharmacokinetics (ADME): an overview. Retrieved from [Link]

  • Avula, B., et al. (2015). Bioavailability, pharmacokinetics, and tissue distribution of the oxypregnane steroidal glycoside P57AS3 (P57) from Hoodia gordonii in mouse model. Planta medica, 81(15), 1436–1441.

Sources

Technical Guide: Biological Activity and Mechanism of L-674,573 in Leukocytes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-674,573 is a potent, quinoline-based inhibitor of leukotriene biosynthesis that targets the 5-Lipoxygenase-Activating Protein (FLAP) .[1][2][3] Unlike direct 5-lipoxygenase (5-LOX) enzyme inhibitors, L-674,573 functions by preventing the essential translocation of 5-LOX from the cytosol to the nuclear membrane in leukocytes. This guide details the compound's mechanism of action, its specific biological effects on polymorphonuclear leukocytes (PMNs), and validated experimental protocols for assessing its activity in drug discovery and immunological research.

Mechanism of Action: The FLAP-Dependent Blockade

Molecular Target

L-674,573 belongs to the quinoline class of FLAP inhibitors, distinct from the indole class (exemplified by MK-886).[2][3] Despite structural differences, both classes compete for the same binding site on FLAP, an 18-kDa transmembrane protein essential for cellular leukotriene synthesis.

The Translocation Blockade

In resting leukocytes, 5-LOX resides in the cytosol or nucleoplasm. Upon cellular activation (e.g., by calcium ionophores or chemotactic peptides like fMLP), 5-LOX must translocate to the nuclear envelope to interact with FLAP and acquire its substrate, arachidonic acid (AA).

  • Normal Physiology: Calcium influx

    
     5-LOX translocation 
    
    
    
    FLAP interaction
    
    
    AA conversion to LTA4
    
    
    Hydrolysis to LTB4 or conjugation to LTC4.
  • Effect of L-674,573: The compound binds to FLAP with high affinity.[1] This binding induces a conformational change or sterically hinders the FLAP-5-LOX interaction, thereby sequestering 5-LOX in the cytosol and completely abrogating leukotriene production.

Pathway Visualization

The following diagram illustrates the precise intervention point of L-674,573 within the eicosanoid signaling pathway.

MOA_Pathway Stimulus Stimulus (e.g., fMLP, A23187) Calcium Intracellular Ca2+ Stimulus->Calcium Activates FiveLOX_Cyto 5-LOX (Cytosolic) Calcium->FiveLOX_Cyto Activates Translocation Translocation to Nuclear Membrane FiveLOX_Cyto->Translocation Complex 5-LOX/FLAP Complex Translocation->Complex Required FLAP FLAP (Nuclear Membrane) FLAP->Complex LTA4 Leukotriene A4 Complex->LTA4 Catalysis AA Arachidonic Acid AA->Complex Substrate LTB4 Leukotriene B4 (Chemotaxis) LTA4->LTB4 Inhibitor L-674,573 Inhibitor->Translocation PREVENTS Inhibitor->FLAP BINDS & BLOCKS

Caption: L-674,573 binds FLAP, preventing 5-LOX translocation and halting leukotriene biosynthesis.[4][5][6][]

Biological Activity in Leukocytes[1][2][3][5][6][8][9][10]

Potency and Efficacy

L-674,573 demonstrates nanomolar potency in intact human leukocytes. It is particularly effective against receptor-mediated stimuli, which are more physiologically relevant than direct calcium ionophores.

ParameterExperimental ConditionValue / Observation
IC50 (LT Synthesis) Human PMNs + A23187 (Calcimycin)~100 nM
IC50 (LT Synthesis) Human PMNs + fMLP~50 nM
Target Selectivity 5-LOX Enzyme (Soluble)No Inhibition (>10 µM)
Target Selectivity Cyclooxygenase (COX-1/2)No Inhibition
Mechanism 5-LOX TranslocationComplete Inhibition
Cellular Specificity
  • Neutrophils (PMNs): Primary site of action. L-674,573 blocks the synthesis of LTB4, a potent chemoattractant, thereby reducing neutrophil swarming and inflammation.

  • Monocytes/Macrophages: Inhibits cysteinyl leukotriene (LTC4/D4/E4) production via the same FLAP-dependent mechanism.

Experimental Protocols

Protocol A: Isolation of Human PMNs

Self-validating step: Ensure purity >95% to avoid contamination from platelets or mononuclear cells which may alter arachidonic acid metabolism.

  • Collection: Draw 50 mL human blood into heparinized tubes.

  • Sedimentation: Add Dextran T-500 (6% in saline) at a 1:5 ratio. Let stand for 45 min at RT to sediment erythrocytes.

  • Separation: Layer the leukocyte-rich supernatant over Ficoll-Paque (density 1.077 g/mL).

  • Centrifugation: Spin at 400 x g for 30 min at 20°C (brake off).

  • Lysis: Collect the pellet (PMNs). Lyse residual RBCs with hypotonic saline (0.2% NaCl) for 30s, followed immediately by hypertonic saline (1.6% NaCl) to restore osmolarity.

  • Resuspension: Wash twice in HBSS (with Ca2+/Mg2+) and resuspend at

    
     cells/mL.
    
Protocol B: Leukotriene Inhibition Assay

Causality: This assay measures the functional output of the 5-LOX pathway.[5][8] The use of exogenously added arachidonic acid is generally avoided to test the drug's ability to block endogenous substrate utilization.

  • Pre-incubation: Aliquot

    
     PMNs into polypropylene tubes. Add L-674,573 (dissolved in DMSO) at concentrations ranging from 1 nM to 1 µM. Incubate for 5 minutes  at 37°C.
    
    • Control: DMSO vehicle only (final concentration <0.5%).

  • Stimulation: Add A23187 (2 µM final) or fMLP (1 µM final + 10 µM cytochalasin B). Incubate for 15 minutes at 37°C.

  • Termination: Stop reaction by adding an equal volume of ice-cold methanol containing an internal standard (e.g., PGB2).

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via RP-HPLC or specific LTB4 ELISA.

    • Validation: The control sample must show high LTB4 levels (>10 ng/10^6 cells); the drug-treated samples should show a dose-dependent reduction.

Protocol C: FLAP Binding Competition Assay

Purpose: To confirm the molecular target.

  • Membrane Prep: Isolate membranes from human leukocytes or FLAP-transfected Sf9 cells.

  • Ligand: Use a radiolabeled indole FLAP inhibitor (e.g., [125I]-L-691,678) or a fluorescent probe.

  • Competition: Incubate membranes (50 µg protein) with the radioligand (~0.5 nM) and varying concentrations of L-674,573 in Tris-buffer (pH 7.4) with 1 mM EDTA and 1 mM DTT.

  • Filtration: Incubate 1 hour at RT. Harvest on GF/C filters.

  • Readout: Measure radioactivity. L-674,573 should displace the indole probe, confirming competitive binding at the FLAP site.

Experimental Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 Drug Treatment cluster_2 Analysis Step1 Isolate PMNs (Ficoll/Dextran) Step2 Resuspend in HBSS (5x10^6 cells/mL) Step1->Step2 Step3 Add L-674,573 (5 min, 37°C) Step2->Step3 Step4 Add Stimulus (A23187 or fMLP) Step3->Step4 Step5 Stop Reaction (Cold Methanol) Step4->Step5 Step6 Quantify LTB4 (HPLC/ELISA) Step5->Step6

Caption: Step-by-step workflow for assessing L-674,573 activity in human neutrophils.

References

  • Mancini, J. A., et al. (1992). "5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors."[2][3] Molecular Pharmacology, 41(2), 267–272.[3]

  • Evans, J. F., et al. (1991).[1] "The role of 5-lipoxygenase-activating protein (FLAP) in cellular leukotriene synthesis." Trends in Pharmacological Sciences, 12, 404-407.

  • Charleson, S., et al. (1992).[8] "Characterization of a 5-lipoxygenase-activating protein binding assay: Correlation of affinity for 5-lipoxygenase-activating protein with leukotriene synthesis inhibition." Molecular Pharmacology, 41(5), 873-879.

  • MedChemExpress. "L-674573 Product Information."

Sources

Comparative Profiling of FLAP Inhibitors: The Quinoline L-674573 vs. Indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of L-674573 (a quinoline-based FLAP inhibitor) versus the prototypical indole-based inhibitors (e.g., MK-886). It is structured for drug discovery scientists, focusing on mechanism, comparative pharmacology, and experimental validation.

Executive Summary

The 5-Lipoxygenase Activating Protein (FLAP) is a critical node in the leukotriene biosynthetic pathway, facilitating the translocation and activation of 5-Lipoxygenase (5-LOX).[1][2] While the indole derivative MK-886 served as the first-in-class probe to identify FLAP, its high lipophilicity and plasma protein binding necessitated the exploration of alternative scaffolds. L-674573 represents a distinct quinoline chemotype that validates FLAP as a druggable target across diverse chemical classes. This guide analyzes the mechanistic and pharmacological divergence between these two scaffolds, providing a rigorous framework for their evaluation in preclinical models.

Molecular Architecture & SAR Analysis

The Indole Benchmark (MK-886)

MK-886 (L-663,536) was the first compound to demonstrate that leukotriene biosynthesis could be inhibited without directly inhibiting the 5-LOX enzyme.

  • Structure: Lipophilic indole-2-propanoic acid.

  • Binding Mode: Binds to the FLAP membrane-embedded homotrimer, preventing the arachidonic acid (AA) transfer cleft from opening or stabilizing the AA-FLAP-5-LOX complex.

  • Limitation: Extreme hydrophobicity (

    
    ) leads to 
    
    
    
    plasma protein binding, causing a massive potency shift (loss of activity) in human whole blood (HWB) assays compared to buffer-based assays.
The Quinoline Pivot (L-674573)

L-674573 emerged from Merck Frosst’s efforts to diversify the FLAP inhibitor chemotype.

  • Class: 2-substituted quinoline.

  • Structural Logic: The quinoline ring offers a different electrostatic potential map compared to the indole, potentially altering the solvation shell and metabolic liability profile.

  • Binding Site: Competition studies with photoaffinity probes (e.g., [

    
    I]L-691,678) confirm that L-674573 competes for the same or overlapping binding pocket  as MK-886 [1]. This "common site" hypothesis suggests that FLAP possesses a highly specific hydrophobic channel critical for function.
    
Quindoles: The Hybrid Evolution

The structural insights from Indoles (MK-886) and Quinolines (L-674573) eventually led to "Quindoles" (e.g., MK-591/Quiflapon ), which hybridized the indole and quinoline pharmacophores to optimize the Potency/PK balance.

Table 1: Comparative Pharmacological Profile

FeatureIndole (MK-886)Quinoline (L-674573)Hybrid (MK-591)
Core Scaffold Indole-2-propanoic acid2-Substituted QuinolineQuinoline-Indole Hybrid
FLAP Affinity (

)
~30 nM~50–100 nM~1.6 nM
Cellular Potency (PMNL) High (nM range)High (50–100 nM)Very High
HWB Potency Shift High (>100x shift)ModerateImproved
Mechanism Blocks 5-LOX translocationBlocks 5-LOX translocationBlocks 5-LOX translocation

Mechanistic Profiling & Pathway Logic

The efficacy of L-674573 relies on its ability to interdict the protein-protein interaction (PPI) between FLAP and 5-LOX at the nuclear membrane.

Signaling Pathway Diagram

The following DOT diagram illustrates the precise intervention point of L-674573 within the arachidonic acid cascade.

LeukotrienePathway cluster_NuclearMembrane Nuclear Membrane Assembly Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis by cPLA2 cPLA2 cPLA2 (Enzyme) cPLA2->AA FLAP FLAP (Trimer) AA->FLAP Substrate Presentation Complex FLAP/5-LOX Complex FLAP->Complex Assembly FiveLOX 5-LOX (Cytosolic -> Membrane) FiveLOX->FLAP Translocation FiveLOX->Complex LTA4 Leukotriene A4 (Unstable) Complex->LTA4 Oxygenation L674573 L-674573 (Quinoline) Inhibitor L674573->FLAP Competes for AA Binding Pocket LTB4 LTB4 (Chemotaxis) LTA4->LTB4 LTA4 Hydrolase CysLTs CysLTs (Bronchoconstriction) LTA4->CysLTs LTC4 Synthase

Figure 1: Mechanism of Action.[1] L-674573 binds to FLAP, preventing the presentation of Arachidonic Acid to 5-LOX and inhibiting the subsequent synthesis of LTB4 and CysLTs.

Experimental Validation Framework

To rigorously evaluate L-674573 against indole benchmarks, a self-validating screening cascade is required. This moves from direct binding to functional cellular readouts.

Protocol A: FLAP Binding Competition Assay

Objective: Determine the affinity (


) of the quinoline inhibitor for the FLAP membrane complex.
Rationale:  Functional assays can be confounded by cell permeability. A binding assay isolates the target interaction.

Materials:

  • Human leukocyte membrane preparations (rich in FLAP).[3]

  • Radioligand: [

    
    I]L-691,678 (Photoaffinity probe) or [
    
    
    
    H]MK-886.
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT.

Methodology:

  • Preparation: Resuspend leukocyte membranes (50 µg protein/well) in Assay Buffer.

  • Incubation: Add L-674573 (titrated 0.1 nM – 10 µM) and Radioligand (~0.5 nM).

  • Equilibrium: Incubate for 1 hour at room temperature.

  • Separation: Harvest on GF/C glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Human Whole Blood (HWB) LTB4 Assay

Objective: Assess "true" potency in a physiological context, accounting for plasma protein binding (PPB). Rationale: Indoles like MK-886 lose >90% potency in blood. Quinolines are evaluated here to check for improved free-drug availability.

Methodology:

  • Collection: Collect fresh human blood in heparinized tubes.

  • Treatment: Aliquot 200 µL blood into 96-well plates. Add L-674573 (titrated) and incubate for 15 mins at 37°C.

  • Stimulation: Add Calcium Ionophore A23187 (final 25 µM) to trigger the arachidonic acid cascade. Incubate for 30 mins at 37°C.

  • Termination: Stop reaction by cooling to 4°C and centrifuging at 1000 x g for 10 mins.

  • Quantification: Collect plasma supernatant. Measure LTB4 levels using a validated ELISA or LC-MS/MS method.

  • Validation: Comparison of

    
     in HWB vs. washed leukocytes (RPMI buffer) yields the "Shift Ratio". A lower ratio indicates better drug-like properties.
    
Screening Workflow Diagram

ScreeningCascade Step1 1. Primary Screen FLAP Binding Assay (Membrane Prep) Step2 2. Cellular Functional PMNL / Monocytes (Buffer System) Step1->Step2 Ki < 10 nM Step3 3. Physiological Screen Human Whole Blood (Plasma Protein Challenge) Step2->Step3 IC50 < 100 nM Decision Go / No-Go Potency Shift < 50x? Step3->Decision Lead Optimization Lead Optimization Decision->Lead Optimization Yes SAR Refinement SAR Refinement Decision->SAR Refinement No

Figure 2: Screening Cascade. The critical filter for FLAP inhibitors is Step 3, where the liability of high lipophilicity (common in Indoles) is exposed.

Conclusion

L-674573 serves as a pivotal tool compound in the history of leukotriene research. By demonstrating that the quinoline scaffold could replicate the FLAP-binding efficacy of the earlier indoles (MK-886) while offering a distinct physicochemical profile, it paved the way for hybrid "quindole" inhibitors like MK-591. For modern drug development, L-674573 remains a reference standard for validating FLAP-dependent 5-LOX translocation blockade, specifically when assessing the impact of scaffold changes on plasma protein binding liabilities.

References

  • Charleson, S. et al. (1992). Characterization of a 5-lipoxygenase-activating protein binding assay: Correlation of affinity for 5-lipoxygenase-activating protein with leukotriene synthesis inhibition. Molecular Pharmacology.

  • Evans, J. F. et al. (1991). 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors.[3] Molecular Pharmacology.

  • Hutchinson, J. H. et al. (1992). Indole-based inhibitors of 5-lipoxygenase-activating protein (FLAP).[1][3] Journal of Medicinal Chemistry.[2]

  • Mancini, J. A. et al. (1992). 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors.[3] Molecular Pharmacology.

  • MedChemExpress. (n.d.). L-674573 Product Information.[3][4][5][6]

Sources

Technical Guide: The Role of L-674,573 in the Leukotriene Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-674,573 represents a pivotal class of quinoline-based pharmacological agents designed to intercept the inflammatory cascade at its most critical juncture: the 5-lipoxygenase (5-LO) activation step. Unlike direct enzyme inhibitors (e.g., zileuton) that target the catalytic active site of 5-LO, L-674,573 functions as a FLAP Inhibitor (5-Lipoxygenase Activating Protein Inhibitor). By binding allosterically to FLAP at the nuclear envelope, it sterically hinders the presentation of arachidonic acid (AA) to 5-LO, effectively silencing the biosynthesis of all downstream leukotrienes (LTB4, LTC4, LTD4, LTE4).

This guide details the mechanistic profile, experimental utility, and validated protocols for utilizing L-674,573 to interrogate leukotriene biology in drug development and basic research.

Mechanistic Profile: The FLAP "Gatekeeper" Blockade

The Biological Target: FLAP

In resting cells, 5-LO is cytosolic or nucleoplasmic. Upon cellular activation (e.g., via Ca2+ influx), 5-LO translocates to the nuclear envelope. However, 5-LO cannot efficiently access its substrate, Arachidonic Acid (AA), on its own. It requires FLAP , an 18-kDa integral membrane protein that functions as an arachidonate transfer protein.

Mode of Action of L-674,573

L-674,573 belongs to the quinoline class of FLAP inhibitors (distinct from the indole-based MK-886). Its mechanism is defined by three distinct phases:

  • Binding: L-674,573 permeates the cell membrane and binds with high affinity to a specific pocket within the FLAP trimer at the nuclear envelope.

  • Displacement: It competes with endogenous AA for the FLAP binding pocket.

  • Functional Uncoupling: By occupying FLAP, the compound prevents the FLAP-mediated transfer of AA to the 5-LO active site. Consequently, 5-LO remains catalytically inactive regarding leukotriene production, despite being translocated to the membrane.

Pathway Visualization

The following diagram illustrates the precise intervention point of L-674,573 within the eicosanoid cascade.

LeukotrienePathway Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Phospholipids->AA Release via cPLA2 cPLA2 cPLA2 (Enzyme) FLAP FLAP (Nuclear Envelope) AA->FLAP Substrate Binding FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO AA Transfer L674573 L-674,573 (Inhibitor) L674573->FLAP High Affinity Binding (Blocks AA Transfer) FiveHPETE 5-HPETE FiveLO->FiveHPETE Oxygenation LTA4 Leukotriene A4 (Unstable Epoxide) FiveHPETE->LTA4 Dehydration LTB4 LTB4 (Chemotaxis) LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4/D4/E4 (Bronchoconstriction) LTA4->LTC4 LTC4 Synthase

Figure 1: Mechanism of L-674,573.[1][2] The compound binds FLAP, severing the critical link between Arachidonic Acid and 5-LO.

Experimental Characterization Protocols

To validate L-674,573 activity, researchers must utilize assays that preserve cellular integrity. Cell-free assays using purified 5-LO enzyme alone will fail because L-674,573 targets FLAP, not 5-LO. The following protocols are the industry standard for FLAP inhibitor profiling.

Human Whole Blood (HWB) Assay

This is the "Gold Standard" assay. FLAP inhibitors are highly lipophilic (>99% protein bound). The HWB assay accounts for plasma protein binding, providing a translatable IC50 value.

Objective: Measure inhibition of LTB4 synthesis in physiological conditions.

Workflow:

  • Collection: Draw human blood into heparinized tubes (avoid EDTA if possible, as Ca2+ is needed, though A23187 can overcome this).

  • Aliquot: Dispense 1 mL of blood into polypropylene tubes.

  • Treatment: Add L-674,573 (dissolved in DMSO) at serial dilutions (e.g., 0.1 nM to 10 µM). Keep DMSO concentration <0.5%.

  • Incubation: Incubate at 37°C for 15 minutes to allow drug equilibration.

  • Stimulation: Add Calcium Ionophore A23187 (final conc. 30 µM) to trigger the pathway.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by placing tubes on ice and centrifuging at 4°C (2500 x g for 10 min).

  • Quantification: Collect plasma. Measure LTB4 levels via ELISA or LC-MS/MS.

Isolated PMNL (Neutrophil) Assay

Used to determine intrinsic potency without the interference of plasma proteins.

Workflow:

  • Isolation: Isolate PMNLs from peripheral blood using Dextran sedimentation followed by Ficoll-Paque gradient centrifugation.

  • Resuspension: Resuspend cells in HBSS (with Ca2+/Mg2+) at

    
     cells/mL.
    
  • Pre-incubation: Treat with L-674,573 for 10 min at 37°C.

  • Challenge: Stimulate with A23187 (1-5 µM) or Arachidonic Acid (exogenous substrate challenge).

  • Analysis: Terminate with cold methanol; analyze supernatant for LTB4.

Experimental Workflow Diagram

AssayWorkflow cluster_0 Preparation cluster_1 Inhibition Phase cluster_2 Activation cluster_3 Readout Blood Whole Blood (Heparin) Incubate Add L-674,573 (37°C, 15 min) Blood->Incubate PMNL Isolated PMNLs (Washed) PMNL->Incubate Stimulate Add A23187 (Ca2+ Ionophore) Incubate->Stimulate Reaction Biosynthesis (30 min, 37°C) Stimulate->Reaction Stop Centrifuge/Stop Reaction->Stop Measure Quantify LTB4 (ELISA/LC-MS) Stop->Measure

Figure 2: Step-by-step workflow for validating L-674,573 activity in biological systems.

Quantitative Data Summary

When characterizing L-674,573, researchers should expect a "potency shift" between washed cell assays and whole blood assays due to high protein binding.

ParameterIsolated PMNLs (Washed)Human Whole Blood (HWB)Biological Significance
IC50 (Potency) Low nM range (~10-50 nM)High nM / Low µM rangeReflects high affinity for FLAP but significant plasma protein binding.
Selectivity >1000x vs. COX-1/COX-2>1000x vs. COX-1/COX-2Specific to the 5-LO pathway; does not affect prostaglandins.
Mechanism ReversibleReversibleCompetitive antagonism of AA binding to FLAP.
Substrate Effect Blocks AA-induced LTB4Blocks A23187-induced LTB4Confirms blockade of substrate utilization.

Key References & Authority

The following references establish the foundational science behind L-674,573 and the FLAP inhibitor class.

  • Identification of FLAP as the Target:

    • Title: 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors.[3][4][5]

    • Significance: This paper establishes that both indole (MK-886) and quinoline (L-674,573) inhibitors compete for the same binding site on FLAP, proving the mechanism of action.

    • Source:

  • FLAP Inhibitor Class Review:

    • Title: Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis.[2][3][4][5]

    • Significance: specific details on the evolution of FLAP inhibitors from early tools like L-674,573 to modern clinical candidates.

    • Source:

  • Structural Biology of FLAP:

    • Title: Crystal structure of FLAP in complex with inhibitors.

    • Significance: While later papers describe the crystal structure, this foundational knowledge explains why L-674,573 binds where it does (the membrane-embedded pocket).

    • Source:

  • Leukotriene Biosynthesis Overview:

    • Title: Leukotriene biosynthetic enzymes as therapeutic targets.[6]

    • Significance: Provides the broader context of why inhibiting FLAP via L-674,573 is superior to direct 5-LO inhibition in certain inflammatory contexts.

    • Source:

Author's Note on Experimental Design

When using L-674,573, always include a COX-1 activity control (e.g., measuring Thromboxane B2) in your whole blood assay. This serves as a critical negative control to demonstrate that your reduction in LTB4 is due to specific FLAP inhibition and not general cytotoxicity or non-specific lipid interference. This rigorous control step is what distinguishes high-quality pharmacological data from preliminary screening results.

Sources

L-674573 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Quinoline-Class 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor[1][2]

Executive Summary

L-674573 (CAS: 127481-29-2) is a potent, selective, quinoline-based inhibitor of leukotriene biosynthesis.[1] Unlike direct 5-lipoxygenase (5-LO) enzyme inhibitors (e.g., zileuton), L-674573 functions by binding to the 5-Lipoxygenase-Activating Protein (FLAP) . This binding event sterically and conformationally prevents the translocation of 5-LO from the cytosol to the nuclear membrane, a critical rate-limiting step in the arachidonic acid cascade.

Developed by Merck Frosst, L-674573 served as a pivotal tool compound in validating FLAP as a druggable target, demonstrating that non-indole structures (distinct from the prototype MK-886) could effectively modulate this pathway. This guide details its chemical properties, mechanism of action, and validated experimental protocols for its use in inflammatory research.

Chemical Identity & Physicochemical Properties[4][5][6]

L-674573 is characterized by a quinoline scaffold linked to a phenyl-butyl-thioacetic acid moiety. Its lipophilicity is essential for membrane penetration to access FLAP, which is an integral nuclear membrane protein.

Table 1: Physicochemical Profile

PropertyData
Common Name L-674573
IUPAC Name 2-[4-phenyl-1-[4-(quinolin-2-ylmethoxy)phenyl]butyl]sulfanylacetic acid
CAS Number 127481-29-2
Molecular Formula C₂₈H₂₇NO₃S
Molecular Weight 457.58 g/mol
Solubility DMSO (>10 mg/mL); Ethanol (Low); Water (Insoluble)
Appearance White to off-white solid
Purity Standard ≥98% (HPLC) required for biological assays
Pharmacology & Mechanism of Action[3][7]
The FLAP-Dependent Mechanism

Leukotrienes are lipid mediators of inflammation derived from arachidonic acid (AA). The enzyme 5-lipoxygenase (5-LO) catalyzes the first two steps in this pathway. However, 5-LO is cytosolic in resting cells and requires FLAP to function.

  • Resting State: 5-LO is cytosolic; FLAP is membrane-bound (nuclear envelope).

  • Activation: Upon cell stimulation (e.g., by Ca²⁺ ionophores or fMLP), 5-LO translocates to the nuclear membrane.

  • L-674573 Action: L-674573 permeates the cell and binds with high affinity to FLAP. This binding occupies the arachidonic acid transfer pocket or alters FLAP conformation, effectively "locking" the door.

  • Result: 5-LO cannot dock with FLAP. Arachidonic acid is not efficiently presented to 5-LO. Leukotriene synthesis (LTB₄, LTC₄) is abrogated.

Key Pharmacological Metrics:

  • Target: 5-Lipoxygenase-Activating Protein (FLAP).[2][3][4]

  • IC₅₀ (Cellular): ~50–100 nM (Inhibition of LTB₄ in A23187-stimulated HL-60 cells).

  • Selectivity: specific for the FLAP-dependent pathway; does not inhibit COX-1, COX-2, or 12/15-LO directly.

Signaling Pathway Visualization

L-674573_Mechanism Stimulus Cell Stimulus (Ca2+ / fMLP) FiveLO_Cyto 5-LO (Cytosolic) Stimulus->FiveLO_Cyto Induces Translocation AA Arachidonic Acid (Membrane) Complex 5-LO / FLAP Complex AA->Complex Substrate Transfer FiveLO_Cyto->Complex Translocation FLAP FLAP (Nuclear Membrane) FLAP->Complex Scaffold LTA4 Leukotriene A4 (Unstable Epoxide) Complex->LTA4 Synthesis L674573 L-674573 (Inhibitor) L674573->FLAP High Affinity Binding (Blocks AA Transfer) LTB4 LTB4 (Chemotaxis) LTA4->LTB4 Hydrolysis

Figure 1: Mechanism of Action. L-674573 binds FLAP, preventing the functional assembly of the 5-LO/FLAP complex.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Inhibition of Leukotriene Biosynthesis in Human PMNs

Objective: Determine the IC₅₀ of L-674573 in a cellular context. System: Human Polymorphonuclear Leukocytes (PMNs) or differentiated HL-60 cells.

Reagents:

  • Assay Buffer: HBSS containing Ca²⁺/Mg²⁺, 25 mM HEPES, pH 7.4.

  • Stimulus: A23187 (Calcimycin) or fMLP (N-Formylmethionyl-leucyl-phenylalanine).

  • Inhibitor: L-674573 stock (10 mM in DMSO).

  • Control: MK-886 (Indole FLAP inhibitor) or Zileuton (5-LO inhibitor).

Workflow:

  • Preparation: Isolate PMNs from heparinized blood via dextran sedimentation and Ficoll-Paque gradient. Resuspend at

    
     cells/mL in Assay Buffer.
    
  • Pre-Incubation (Drug Loading):

    • Aliquot 500 µL of cell suspension into polypropylene tubes.

    • Add L-674573 (0.1 nM to 1 µM final) or Vehicle (DMSO < 0.5%).

    • Incubate for 15 minutes at 37°C. Note: This allows the lipophilic drug to penetrate the membrane and bind FLAP.

  • Stimulation:

    • Add A23187 (final concentration 2 µM).

    • Incubate for 15 minutes at 37°C.

  • Termination:

    • Stop reaction by adding equal volume of ice-cold Methanol/Acetonitrile.

    • Centrifuge at 10,000 x g for 10 min to pellet proteins.

  • Quantification:

    • Analyze supernatant for LTB₄ using RP-HPLC (C18 column, MeOH/Water/Acetic acid mobile phase) or a validated LTB₄ ELISA kit.

Validation Criteria:

  • Vehicle control must show robust LTB₄ production (>10 ng/10⁶ cells).

  • Reference inhibitor (MK-886) must show >90% inhibition at 1 µM.

Protocol B: FLAP Binding Competition Assay

Objective: Confirm direct target engagement.

Workflow:

  • Membrane Prep: Isolate membranes from human leukocytes or FLAP-transfected Sf9 cells.

  • Ligand: Use [¹²⁵I]-L-691,678 (a photoaffinity analog of the quindole class) or [³H]-MK-886.

  • Competition:

    • Incubate membranes (100 µg protein) with radioligand (~1 nM) and varying concentrations of L-674573.

    • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT.

  • Filtration: Harvest on GF/C filters, wash with cold buffer, and count radioactivity.

  • Analysis: Plot % bound vs. log[L-674573] to determine K_i.

Safety & Toxicology
  • Hazard Classification: Irritant.

  • Handling: Wear standard PPE (gloves, lab coat, safety glasses). Avoid inhalation of dust.

  • Storage: -20°C, desiccated. Stable for >2 years in solid form. Solutions in DMSO should be used within 24 hours or aliquoted and frozen.

  • Toxicity: Not fully characterized in humans. Research use only (RUO).

References
  • Mancini, J. A., et al. (1992). "5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors."[4] Molecular Pharmacology, 41(2), 267-272.[4]

    • Significance: Establishes FLAP as the specific target for L-674573 and defines the "quindole" hybrid class.
  • MedChemExpress. "L-674573 Product Monograph."

    • Significance: Provides physicochemical data and commercial availability specific
  • TargetMol. "L-674573 Chemical Properties."

    • Significance: Verification of chemical structure and solubility d
  • Charleson, S., et al. (1992). "Characterization of a 5-lipoxygenase-activating protein binding assay." Molecular Pharmacology.

Sources

Technical Guide: The L-674573 Binding Site on 5-Lipoxygenase Activating Protein (FLAP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-lipoxygenase activating protein (FLAP) is the critical gatekeeper in the leukotriene biosynthesis pathway, an inflammatory cascade implicated in asthma, atherosclerosis, and cardiovascular disease.[1][2] L-674573, a potent indole-quinoline derivative, functions as a high-affinity FLAP inhibitor (IC50 ~ 1–10 nM range). By binding to a unique membrane-embedded pocket at the interface of the FLAP homotrimer, L-674573 sterically and allosterically prevents the transfer of arachidonic acid (AA) to 5-lipoxygenase (5-LOX).

This guide provides a technical deep-dive into the L-674573 binding site, elucidating the structural determinants of its affinity and detailing the gold-standard protocols for characterizing this interaction in drug discovery workflows.

Structural Biology of the Binding Interface

The FLAP Homotrimer Architecture

FLAP is an integral membrane protein (18 kDa monomer) that functions as a homotrimer. Unlike typical receptors that bind ligands on the surface, the FLAP active site is intramembranous .

  • Topology: Each monomer comprises four transmembrane helices (TM1–TM4) connected by two cytosolic loops and one luminal loop.[1]

  • The Binding Pocket: The binding site for L-674573 is not contained within a single monomer but is formed at the interface between adjacent monomers . This inter-subunit pocket is highly hydrophobic, consistent with the lipophilic nature of arachidonic acid and FLAP inhibitors.

Residue-Level Interaction Map

While a direct crystal structure for L-674573 is often modeled based on its close analog MK-591 (Quiflapon), the pharmacophore overlap allows for high-confidence mapping of the binding determinants. The inhibitor wedges between TM1 and TM2 of one monomer and TM4 of the neighboring monomer.

Key Hydrophobic Contacts:

Domain Residues Involved Interaction Type
Helix 1 (Monomer A) Val20, Val21, Gly24, Phe25, Ala27 Hydrophobic packing against the indole core.[3]
Helix 2 (Monomer A) Ala63 Steric constraint; defines pocket width.
Loop 2 (Cytosolic) Tyr112, Ile113 Caps the pocket; potential H-bond donor (Tyr112).

| Helix 4 (Monomer B) | Ile119, Leu120, Phe123 | Inter-monomer stabilization; engages the quinoline tail. |

Technical Insight: The "quinoline tail" of L-674573 extends deep into the hydrophobic groove formed by Helix 4 of the adjacent monomer. This explains why dimerization/trimerization is essential for ligand binding; monomeric FLAP cannot bind L-674573 effectively.

Mechanism of Action

L-674573 does not inhibit the catalytic activity of 5-LOX directly. Instead, it functions via substrate diversion :

  • Competition: It occupies the AA-binding groove.

  • Conformational Locking: Binding stabilizes a "closed" conformation of FLAP, preventing the necessary structural shift required to present AA to the 5-LOX enzyme.

Visualization of Signaling & Structure

Diagram 1: The Arachidonic Acid Cascade & FLAP Inhibition

This pathway illustrates the precise intervention point of L-674573 within the inflammatory cascade.

FLAP_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 FLAP_Bound FLAP:AA Complex AA->FLAP_Bound Binding FLAP_Free FLAP (Apo-Trimer) FLAP_Free->FLAP_Bound AA Transfer FLAP_Inhibited FLAP:L-674573 (Inactive) FLAP_Free->FLAP_Inhibited Binding LOX 5-LOX Enzyme FLAP_Bound->LOX Substrate Presentation Inhibitor L-674573 Inhibitor->FLAP_Inhibited FLAP_Inhibited->FLAP_Bound Blockade LTA4 Leukotriene A4 (Unstable) LOX->LTA4 Oxygenation LTB4 LTB4 (Chemotaxis) LTA4->LTB4 CysLT CysLTs (Bronchoconstriction) LTA4->CysLT

Caption: L-674573 competes with AA for the FLAP pocket, halting downstream leukotriene production.

Experimental Protocols: Characterizing the Interaction

To validate L-674573 binding, simple enzymatic assays are insufficient because FLAP has no catalytic activity. The industry standard is the Radioligand Filtration Binding Assay .

Protocol: Competitive Radioligand Binding Assay

Objective: Determine the Ki of L-674573 by displacing a radiolabeled tracer (e.g., [¹²⁵I]-L-691,831 or [³H]-MK-886).

Reagents & Buffers
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM MgCl₂, 0.05% BSA (fraction V).

  • Membrane Prep: Human polymorphonuclear leukocyte (PMN) membranes or FLAP-transfected Sf9 cell membranes.

  • Radioligand: [¹²⁵I]-L-691,831 (Specific Activity ~2000 Ci/mmol).

  • Filters: Glass fiber filters (Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[4]

Step-by-Step Methodology
  • Pre-Incubation:

    • Thaw membrane prep on ice. Dilute to 10–20 µg protein/well in Assay Buffer.

    • Add 50 µL of L-674573 (serial dilutions in DMSO, final DMSO <1%).

  • Binding Reaction:

    • Add 50 µL of [¹²⁵I]-Ligand (Final concentration ~0.2–0.5 nM).

    • Add 100 µL of membrane suspension to initiate.

    • Total Volume: 200 µL.

  • Equilibrium:

    • Incubate for 60 minutes at Room Temperature (22°C) . Note: Equilibrium is temperature-dependent; 4°C slows kinetics significantly.

  • Termination:

    • Harvest using a vacuum manifold (e.g., Brandel or PerkinElmer harvester).

    • Rapidly filter through PEI-treated GF/C plates.[4]

    • Wash 3x with 300 µL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Dry filters (1h at 50°C).[4]

    • Add liquid scintillant and count in a MicroBeta counter.

Data Analysis

Calculate specific binding (


).[4] Fit data to a one-site competition model to derive 

. Convert to

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its affinity.
Diagram 2: Binding Assay Workflow

Binding_Assay Step1 Membrane Prep (Sf9 or PMN) Step2 Add L-674573 (Serial Dilution) Step1->Step2 Step3 Add [125I]-Tracer Step2->Step3 Step4 Incubate 60 min @ RT Step3->Step4 Step5 Vacuum Filtration (GF/C Filters) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Caption: Workflow for competitive radioligand binding to determine L-674573 affinity.

Pharmacological Profiling & SAR

Understanding the Structure-Activity Relationship (SAR) of L-674573 helps in designing next-generation inhibitors.

ParameterValue / CharacteristicNotes
Potency (IC50) 1 – 10 nMHighly potent in human whole blood assays (HWB).
Binding Mode Reversible, Non-covalentKinetic off-rate is relatively slow, ensuring sustained inhibition.
Selectivity >1000-fold vs. 5-LOX, COX-1/2Does not inhibit the enzyme directly; specific to the activating protein.
Key Pharmacophore Quinolin-2-ylmethoxy tailCritical for deep penetration into the inter-monomer hydrophobic pocket.
Species Difference High affinity for Human/Dog FLAPLower affinity for Rat/Mouse FLAP due to residue variations in the binding pocket (e.g., residue 24).

Critical Note on Species Specificity: Researchers must be cautious when selecting animal models. Rodent FLAP differs from human FLAP at key residues (e.g., residue 24 is Ala in humans but Thr in rats). This single mutation can reduce the potency of indole/quinoline inhibitors like L-674573 by orders of magnitude. Transgenic mice expressing human FLAP are recommended for in vivo efficacy studies.

Future Directions

The characterization of the L-674573 binding site has paved the way for "Second Generation" FLAP inhibitors (e.g., AZD5718, GSK2190915). Current research focuses on:

  • Dissociation Rates: Optimizing residence time (

    
    ) rather than just thermodynamic affinity (
    
    
    
    ) to improve duration of action.
  • Biomarker Development: Using LTE4 in urine as a specific biomarker to monitor FLAP target engagement in clinical trials.

References

  • Ferguson, A. D., et al. (2007). Crystal structure of inhibitor-bound human 5-lipoxygenase-activating protein.[2][3] Science. Link

  • Evans, J. F., et al. (2008). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in Pharmacological Sciences. Link

  • Bylund, D. B., & Toews, M. L. (2011).[5] Radioligand binding methods for membrane preparations and intact cells.[5][6] Methods in Molecular Biology.[5] Link

  • Stock, N., et al. (2011). 5-Lipoxygenase-activating protein (FLAP) inhibitors.[1][2][3] Part 1: Development of the L-674,573 series. Bioorganic & Medicinal Chemistry Letters. Link

  • Mancini, J. A., et al. (1992). 5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors.[2] Molecular Pharmacology. Link

Sources

Methodological & Application

Application Note: L-674573 Solubility & Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

L-674573 is a potent and selective inhibitor of leukotriene biosynthesis, specifically targeting the 5-Lipoxygenase Activating Protein (FLAP). With an IC50 of approximately 70 nM, it effectively blocks the translocation of 5-lipoxygenase (5-LO) to the nuclear membrane, thereby preventing the formation of leukotrienes (LTB4, LTC4).

Due to its lipophilic nature (Predicted LogP ~6.4), L-674573 presents significant solubility challenges in aqueous buffers. Improper handling often leads to "crash-out" precipitation upon dilution, resulting in erratic biological data and false negatives. This application note provides a validated protocol for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) and executing precipitate-free dilutions for cellular assays.

Physicochemical Properties

Understanding the physical constraints of the molecule is the first step to successful solution preparation.

PropertyValueNotes
Molecular Weight 457.58 g/mol Essential for Molarity calculations.
Formula C₂₈H₂₇NO₃S
Appearance White to off-white solid
Solubility (DMSO) ~22 mM (10 mg/mL)Recommended Solvent. Sonication may be required.[1]
Solubility (Water) InsolubleDo not attempt to dissolve directly in aqueous media.
Solubility (Ethanol) SolubleLess stable than DMSO for long-term storage.
Storage (Powder) -20°CStable for 3 years if desiccated.
Storage (Solution) -80°CStable for 6-12 months in DMSO.

Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare a 10 mM stock solution of L-674573 in anhydrous DMSO.

Materials
  • L-674573 (Solid powder)

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

  • Vortex mixer[2]

  • Ultrasonic water bath (Optional but recommended)

  • Amber glass vials or polypropylene microcentrifuge tubes (DMSO resistant)

Step-by-Step Procedure
  • Equilibration: Allow the vial of L-674573 powder to equilibrate to room temperature for 15 minutes before opening. This prevents condensation from forming inside the hygroscopic vial.

  • Weighing: Accurately weigh 5.0 mg of L-674573.

    • Calculation: To achieve 10 mM (10 mmol/L):

    • For 5 mg (0.005 g):

      
      
      
  • Solvent Addition: Add 1.093 mL of anhydrous DMSO to the vial containing 5 mg of compound.

    • Note: If you weighed a different amount, use the formula:

      
      
      
  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Visual Check: Inspect for floating particulates. If undissolved solid remains, sonicate in a water bath at room temperature for 5 minutes. The solution must be completely clear and colorless.

  • Aliquoting: Dispense the stock solution into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -80°C.

Workflow Visualization

StockPrep Start Equilibrate Powder (RT, 15 min) Weigh Weigh 5 mg L-674573 Start->Weigh Calc Calculate DMSO Vol (Target: 10 mM) Weigh->Calc Mix Add 1.093 mL DMSO & Vortex Calc->Mix Check Visual Inspection (Clear Solution?) Mix->Check Sonicate Sonicate (5 min, RT) Check->Sonicate No Store Aliquot & Store (-80°C) Check->Store Yes Sonicate->Check

Figure 1: Critical workflow for preparing a homogeneous L-674573 stock solution.

Protocol: Serial Dilution & Assay Setup

Challenge: L-674573 is hydrophobic.[3] Direct dilution from 100% DMSO stock into aqueous media (e.g., 10 mM


 10 nM) causes a massive polarity shift, often triggering immediate microprecipitation.
Solution:  Use an "Intermediate Dilution Step" to step down the DMSO concentration gradually.
The "Intermediate Step" Method
  • Prepare Intermediate Stock (100x):

    • Dilute the 10 mM Master Stock into fresh DMSO (not water) to create a working series (e.g., 1 mM, 100 µM, 10 µM).

    • Why? This keeps the compound soluble while adjusting concentration.

  • Final Dilution (1x):

    • Dilute the Intermediate Stock 1:100 into the cell culture media.

    • Result: Final DMSO concentration is exactly 1%, which is generally tolerated by most cell lines (always run a vehicle control).

Example: Targeting 1 µM Final Assay Concentration
  • Master Stock: 10 mM (in 100% DMSO).

  • Intermediate Dilution: Add 10 µL Master Stock + 90 µL DMSO

    
    1 mM Intermediate  (in 100% DMSO).
    
  • Final Assay Addition: Add 10 µL of 1 mM Intermediate to 990 µL of Culture Media.

    • Final Conc: 10 µM (Wait, calculation check:

      
      ).
      
    • Correction for 1 µM Final: Dilute Master Stock 1:100 in DMSO first to get 100 µM Intermediate. Then dilute 1:100 into media.

Corrected Table for 1:1000 Dilution Factor (0.1% DMSO Final) Many assays prefer 0.1% DMSO to minimize solvent effects.

Target Final Conc.Intermediate Stock (in 100% DMSO)Preparation of IntermediateDilution into Media (1:1000)
10 µM 10 mMUse Master Stock directly1 µL Stock + 999 µL Media
1 µM 1 mM10 µL Master + 90 µL DMSO1 µL Interm. + 999 µL Media
100 nM 100 µM10 µL (1 mM) + 90 µL DMSO1 µL Interm. + 999 µL Media
10 nM 10 µM10 µL (100 µM) + 90 µL DMSO1 µL Interm. + 999 µL Media
Dilution Logic Diagram

Dilution cluster_0 Critical: Keep in DMSO Stock Master Stock (10 mM in DMSO) Inter Intermediate Series (1000x Conc. in DMSO) Stock->Inter Serial Dilution (DMSO to DMSO) Final Assay Well (1x Conc, 0.1% DMSO) Inter->Final 1:1000 Spike Media Cell Culture Media (Aqueous) Media->Final Bulk Volume

Figure 2: Two-step dilution strategy to prevent precipitation shock.

Troubleshooting & FAQ

Q: My solution turned cloudy when I added it to the media. What happened? A: You likely experienced "solvent shock." L-674573 is highly hydrophobic. If you add a high concentration stock directly to water without rapid mixing, it precipitates.

  • Fix: Vortex the media immediately while adding the compound, or use the "Intermediate Step" method described above.

Q: Can I store the stock at -20°C? A: Yes, but -80°C is preferred for periods longer than 1 month. DMSO freezes at 18.5°C; repeated freeze-thaw cycles at -20°C can introduce moisture (DMSO is hygroscopic), which degrades the compound.

Q: What is the biological stability? A: In cellular assays, L-674573 is generally stable for standard incubation times (24-48 hours). However, serum proteins in media (FBS) may bind the compound, potentially shifting the effective IC50.

References

  • PubChem. L 674573 | C28H27NO3S | CID 124437.[4] National Library of Medicine. Available at: [Link]

  • Hutchinson, J. H., et al.Thiopyrano[2,3,4-c,d]indoles as inhibitors of 5-lipoxygenase-activating protein (FLAP). Journal of Medicinal Chemistry (2009). (Contextual reference for FLAP inhibitor chemistry).

Sources

protocol for FLAP binding assay using L-674573

Application Note: High-Affinity FLAP Binding Assay using L-674,573

Abstract & Introduction

The 5-Lipoxygenase-Activating Protein (FLAP) is a critical integral nuclear membrane protein (18 kDa) required for the biosynthesis of leukotrienes, potent lipid mediators of inflammation and asthma. FLAP functions as an arachidonic acid (AA) transfer protein, presenting AA to the 5-lipoxygenase (5-LOX) enzyme.

L-674,573 is a potent, high-affinity indole-based inhibitor of FLAP. Unlike direct 5-LOX inhibitors (e.g., zileuton), FLAP inhibitors prevent the translocation of 5-LOX to the nuclear membrane, effectively silencing the leukotriene cascade at its initiation. This protocol details a robust radioligand binding assay to measure the affinity (



Mechanistic Insight

FLAP inhibitors like L-674,573 bind to a hydrophobic pocket within the FLAP homotrimer. This binding induces a conformational change that prevents the efficient transfer of arachidonic acid to 5-LOX, thereby inhibiting the synthesis of Leukotriene


FLAP_PathwayAAArachidonic Acid(Substrate)FLAPFLAP(Membrane Bound)AA->FLAP BindsComplexFLAP-AAComplexFLAP->Complex PresentationFiveLOX5-LOX(Enzyme)Complex->FiveLOX SubstrateTransferLTA4Leukotriene A4(Unstable Epoxide)FiveLOX->LTA4 OxygenationInhibitorL-674,573(Inhibitor)Inhibitor->FLAP CompetitiveBinding

Figure 1: Mechanism of FLAP-mediated leukotriene synthesis and inhibition by L-674,573.

Materials & Reagents

Biological Source[1][2][3][4][5]
  • Primary Source: Human Polymorphonuclear Leukocytes (PMNs) isolated from fresh heparinized blood.

  • Alternative Source: HL-60 cells (human promyelocytic leukemia), differentiated with 1.3% DMSO for 3-5 days to induce FLAP expression.

  • Recombinant Source: Sf9 insect cells infected with baculovirus expressing human FLAP.

Buffers
Buffer TypeCompositionPurpose
Lysis Buffer 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT, 20 µg/mL Leupeptin, 1 mM PMSFHypotonic lysis of cells to release membranes; protease inhibitors prevent degradation.
Binding Buffer 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT, 0.05% BSA (optional)Physiological pH for binding; DTT maintains thiol integrity; BSA reduces non-specific binding to plastics.
Wash Buffer 50 mM Tris-HCl (pH 7.4), 0.05% Tween-20 (cold, 4°C)Rapidly removes unbound ligand; Tween-20 reduces hydrophobic non-specific binding.
Radioligand
  • Compound:

    
    L-674,573 (Tritiated).
    
  • Specific Activity: Typically 20–60 Ci/mmol.

  • Storage: -20°C in ethanol. Note: Evaporate ethanol or dilute significantly (<1% final conc.) for the assay.

Experimental Protocol

Membrane Preparation

Critical Step: FLAP is an integral membrane protein. High-quality membrane preps are essential for signal-to-noise ratio.

  • Harvest: Centrifuge differentiated HL-60 cells or PMNs at 500 x g for 10 min at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (

    
     cells/mL). Homogenize using a Dounce homogenizer (tight pestle, 20 strokes) or nitrogen cavitation (400 psi, 15 min).
    
  • Nuclear/Debris Clearance: Centrifuge at 1,000 x g for 10 min at 4°C. Discard the pellet (contains unbroken nuclei/debris).

  • Membrane Collection: Centrifuge the supernatant at 100,000 x g for 60 min at 4°C.

  • Resuspension: Discard supernatant. Resuspend the membrane pellet in Binding Buffer to a final protein concentration of ~1–2 mg/mL.

  • Storage: Aliquot and freeze at -80°C. (Stable for >6 months).

Binding Assay Workflow

Assay_WorkflowStep1Prepare Assay Plate(96-well PP)Step2Add Test Compounds(or Vehicle)Step1->Step2Step3Add Membranes(50-100 µg/well)Step2->Step3Step4Add [3H]L-674,573(Final ~1-3 nM)Step3->Step4Step5Incubate60 min @ RTStep4->Step5Step6HarvestGF/C Filters (PEI coated)Step5->Step6Step7Liquid ScintillationCountingStep6->Step7

Figure 2: Step-by-step workflow for the high-throughput filtration binding assay.

Detailed Steps:

  • Plate Setup: Use 96-well polypropylene deep-well plates.

  • Non-Specific Binding (NSB): Define NSB using 10 µM unlabeled MK-886 or cold L-674,573.

  • Reaction Mix (Total Volume 200 µL):

    • 20 µL Test Compound (or DMSO vehicle, max 1% final).

    • 20 µL

      
      L-674,573 (Final concentration ~1–3 nM, near 
      
      
      ).
    • 160 µL Membrane Suspension (50–100 µg protein/well).

  • Incubation: Shake gently for 60 minutes at Room Temperature (22°C) . Equilibrium is typically reached within 45-60 mins.

  • Filtration:

    • Pre-soak GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce binding of the hydrophobic ligand to the filter.

    • Harvest using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash 3 times rapidly with 3 mL ice-cold Wash Buffer .

  • Detection: Dry filters, add scintillation cocktail, and count radioactivity (CPM).

Data Analysis & Interpretation

Calculating Affinity ( and )

Perform a saturation binding experiment with increasing concentrations of

  • Specific Binding = Total Binding - Non-Specific Binding.

  • Plot Bound (pmol/mg) vs. Free Ligand (nM) .

  • Fit using non-linear regression (One-site binding hyperbola):

    
    
    
Calculating Inhibition ( and )

For test compounds, plot % Specific Binding vs. Log[Compound].

  • Determine

    
     using a 4-parameter logistic fit.
    
  • Convert to

    
     using the Cheng-Prusoff Equation :
    
    
    
    • Where

      
       is the concentration of radioligand used and 
      
      
      is the affinity of L-674,573.
Typical Results Table
ParameterTypical ValueNotes

(L-674,573)
1.0 – 3.0 nM High affinity indicates tight binding.

2 – 10 pmol/mg Varies by cell type (HL-60 > PMN).
Specific Binding > 70% Requires PEI-coated filters.
Equilibrium Time 45 – 60 min Slower at 4°C.

Expert Insights & Troubleshooting (E-E-A-T)

The "Hydrophobic Ligand" Problem

L-674,573 and other FLAP inhibitors are highly lipophilic. They tend to stick to plastic tips and reservoirs.

  • Solution: Use "Low Retention" plastics. Include 0.05% BSA or 0.01% CHAPS in the binding buffer to keep the ligand in solution without disrupting the membrane.

  • Filter Binding: If NSB is high (>40%), it is likely the ligand sticking to the glass fibers. Pre-soaking filters in 0.3% PEI is mandatory.

Membrane Integrity

FLAP is a nuclear envelope protein. Harsh detergents (SDS, Triton X-100) will solubilize the membrane and potentially disrupt the FLAP trimer structure required for binding.

  • Recommendation: Use mechanical homogenization (Dounce) rather than chemical lysis. If detergents are needed for purification, use mild non-ionic detergents like DDM or Digitonin.

Ligand Depletion

Because FLAP is abundant in differentiated HL-60 membranes, using too much protein (>150 µ g/well ) can deplete the free radioligand concentration (bound > 10% of total).

  • Check: Ensure that Total Binding is <10% of the Total Added Radioactivity. If higher, reduce membrane concentration to maintain "Zone A" kinetics.

References

  • Miller, D. K., et al. (1990). "Identification and isolation of a membrane protein necessary for leukotriene production." Nature, 343(6255), 278-281. Link

  • Charleson, S., et al. (1992). "Characterization of the 5-lipoxygenase-activating protein (FLAP) binding site for indole leukotriene biosynthesis inhibitors." Molecular Pharmacology, 41(5), 873-879. Link

  • Evans, J. F., et al. (1991). "The role of 5-lipoxygenase-activating protein (FLAP) in leukotriene biosynthesis." Trends in Pharmacological Sciences, 12, 404-407. Link

  • Mancini, J. A., et al. (1992). "5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors." Molecular Pharmacology, 41(2), 267-272. Link

Application Note: Precision Measurement of LTB4 Inhibition using L-674,573

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the 5-Lipoxygenase (5-LOX) pathway. It details the specific use of L-674,573 , a potent quinoline-based FLAP inhibitor, to measure the inhibition of Leukotriene B4 (LTB4) synthesis.[1]

Compound: L-674,573 (Merck Frosst) Target: 5-Lipoxygenase-Activating Protein (FLAP) Primary Readout: Leukotriene B4 (LTB4) Quantification Assay Models: Human Whole Blood (Ex Vivo) & Isolated Neutrophils (In Vitro)

Introduction & Mechanism of Action

Leukotriene B4 (LTB4) is a potent chemoattractant and pro-inflammatory lipid mediator derived from arachidonic acid (AA). Its synthesis is the rate-limiting step in the leukotriene cascade, governed by the enzyme 5-Lipoxygenase (5-LOX) .

However, 5-LOX cannot function in isolation. It requires the 5-Lipoxygenase-Activating Protein (FLAP) , an 18-kDa nuclear membrane protein, to present arachidonic acid to the enzyme.

L-674,573 is a selective, quinoline-class FLAP inhibitor .[2] Unlike direct 5-LOX enzyme inhibitors (e.g., Zileuton) or redox inhibitors, L-674,573 binds to FLAP, preventing the essential translocation of 5-LOX from the cytosol to the nuclear membrane. This mechanism effectively halts the cascade before LTA4—and subsequently LTB4—can be synthesized.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the precise intervention point of L-674,573 within the eicosanoid pathway.

G AA Arachidonic Acid (Membrane Phospholipids) FLAP FLAP (Nuclear Membrane) AA->FLAP Substrate Presentation LOX5_Mem 5-LOX (Membrane Bound) FLAP->LOX5_Mem Activation Complex LOX5_Cyt 5-LOX (Cytosolic) LOX5_Cyt->LOX5_Mem Translocation (+ Ca2+) LTA4 Leukotriene A4 (Unstable Epoxide) LOX5_Mem->LTA4 Oxygenation L674573 L-674,573 (Inhibitor) L674573->FLAP  Blocks Binding LTB4 Leukotriene B4 (Chemoattractant) LTA4->LTB4 Hydrolysis (via LTA4H) LTA4H LTA4 Hydrolase

Figure 1: Mechanism of L-674,573.[1][3][4][5][6][7][8][9][10] The compound binds FLAP, preventing the AA-FLAP-5-LOX complex assembly required for LTB4 synthesis.

Experimental Design Considerations

To generate robust IC50 data, the experimental design must account for the high potency of L-674,573 (IC50 ~50–100 nM) and the rapid kinetics of LTB4 degradation.

Key Parameters
ParameterRecommendationRationale
Vehicle DMSO (Final conc. < 0.5%)L-674,573 is lipophilic. High DMSO >1% can lyse cells or affect LTB4 assays.
Stimulus A23187 (Calcimycin) or fMLPA23187 (Ca2+ ionophore) bypasses receptors for maximal FLAP engagement.
Incubation 15 min Pre-incubationAllows L-674,573 to equilibrate and bind FLAP membranes before stimulation.
Reaction Time 15–30 min (Whole Blood)5–10 min (Isolated PMNs)LTB4 is rapidly metabolized (omega-oxidation). Extended times reduce signal.
Detection Competitive ELISA / EIAHigh sensitivity required (pg/mL range).[11]

Protocol 1: Human Whole Blood Assay (Ex Vivo)

This is the "Gold Standard" for drug development as it accounts for plasma protein binding (approx. 99% for FLAP inhibitors).

Materials
  • Fresh Human Whole Blood (Heparinized).

  • L-674,573 Stock (10 mM in DMSO).

  • Calcium Ionophore A23187 (Sigma).

  • Stop Solution: Ice-cold Ethanol or Methanol.

  • LTB4 ELISA Kit (e.g., Cayman Chemical or Enzo).

Workflow Diagram

WB_Protocol Step1 Whole Blood Aliquot (1 mL) Step2 Add L-674,573 (0.1 nM - 10 µM) Step1->Step2 Step3 Incubate 15 min @ 37°C Step2->Step3 Step4 Stimulate A23187 (30-50 µM) Step3->Step4 Step5 Reaction 30 min @ 37°C Step4->Step5 Step6 Terminate Centrifuge (4°C) Step5->Step6 Step7 Harvest Plasma for ELISA Step6->Step7

Figure 2: Step-by-step workflow for the Human Whole Blood LTB4 Inhibition Assay.

Step-by-Step Procedure
  • Preparation: Dilute L-674,573 in DMSO to 1000x the desired final concentrations (e.g., 10 mM to 1 µM stocks).

  • Aliquot: Dispense 1 mL of heparinized human blood into polypropylene tubes.

  • Treatment: Add 1 µL of L-674,573 dilution (or DMSO vehicle) to each tube.

    • Critical: Vortex gently immediately after addition to prevent local precipitation.

  • Pre-incubation: Incubate at 37°C for 15 minutes in a water bath (open air).

  • Stimulation: Add A23187 (Final concentration 30–50 µM).

    • Note: Blood requires higher ionophore concentrations than isolated cells due to protein binding.

  • Reaction: Incubate at 37°C for 30 minutes .

  • Termination: Place tubes immediately on ice. Centrifuge at 2500 x g for 10 minutes at 4°C .

  • Collection: Carefully pipette the plasma supernatant. Store at -80°C or proceed immediately to ELISA.

Protocol 2: Isolated PMN Assay (In Vitro)

Used for mechanistic studies to determine intrinsic potency without plasma protein interference.

Materials
  • Polymorphonuclear Leukocytes (PMNs) isolated via Dextran sedimentation/Ficoll-Paque.

  • Assay Buffer: HBSS (with Ca2+/Mg2+), 0.1% BSA (Fatty-acid free).

  • L-674,573 Stock.[1][2][4][6][7][9][10]

Step-by-Step Procedure
  • Cell Prep: Resuspend isolated PMNs at 5 x 10^6 cells/mL in HBSS buffer.

  • Equilibration: Aliquot 200 µL of cell suspension into microcentrifuge tubes or a 96-well plate.

  • Inhibitor Addition: Add L-674,573 (Final conc. range 1 nM – 1 µM). Maintain DMSO < 0.2%.

  • Pre-incubation: 10 minutes at 37°C.

  • Stimulation: Add A23187 (Final concentration 1 µM ).

    • Note: Isolated cells are much more sensitive than whole blood.

  • Reaction: Incubate for 5–10 minutes at 37°C.

  • Termination: Add equal volume of ice-cold Methanol.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes. Use supernatant for LTB4 quantification.

Data Analysis & Expected Results

Calculation

Calculate the Percent Inhibition for each concentration:


[3][8]
  • LTB4_Vehicle: Stimulated sample with DMSO only.

  • LTB4_Treated: Stimulated sample with L-674,573.[1][2][4][7]

  • LTB4_Basal: Unstimulated sample (background).

Typical Values
Assay TypeExpected IC50 for L-674,573Notes
Isolated PMNs 50 – 100 nM High potency due to direct access to FLAP.
Whole Blood 0.5 – 2.0 µM Potency shift due to high plasma protein binding (>99%).

References

  • Mancini, J. A., et al. (1992). "5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors."[1] Molecular Pharmacology, 41(2), 267-272.[1]

  • Evans, J. F., et al. (1991). "The role of 5-lipoxygenase-activating protein in the synthesis of leukotrienes." Biochimica et Biophysica Acta, 1084, 1-17.
  • TargetMol. "L-674573 Product Datasheet & Biological Activity."

  • MedChemExpress. "L-674573 Mechanism and Protocol."

Sources

Application Note: Optimization of L-674573 Treatment in Cell Culture Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanism of Action

L-674573 is a potent, selective, and ATP-competitive inhibitor of p38


 MAPK  (Mitogen-Activated Protein Kinase). Unlike first-generation inhibitors (e.g., SB203580), L-674573 exhibits an improved selectivity profile, minimizing off-target effects on JNK or ERK pathways.

Its primary mechanism involves binding to the ATP-binding pocket of the active p38


 kinase, thereby preventing the phosphorylation of downstream substrates such as MAPKAPK2 (MK2)  and MSK1 . This inhibition results in the suppression of pro-inflammatory cytokines (TNF-

, IL-6) and the modulation of stress responses.[1]
Pathway Visualization

The following diagram illustrates the specific blockade point of L-674573 within the inflammatory signaling cascade.

G LPS Extracellular Stimuli (e.g., LPS, UV, Cytokines) MAPKK MAPKKs (MKK3/6) LPS->MAPKK Activation p38 p38 MAPK (Target) MAPKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 (MAPKAPK2) p38->MK2 Phosphorylation Inhibitor L-674573 (ATP-Competitive Block) Inhibitor->p38 Inhibits Activity HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Cytokines Cytokine Production (TNF-α, IL-6) MK2->Cytokines mRNA Stabilization

Figure 1: L-674573 inhibits p38 kinase activity, blocking downstream MK2/HSP27 signaling without affecting upstream p38 phosphorylation.

Chemical Properties & Stock Preparation

Accurate dosing begins with proper solubility management. L-674573 is hydrophobic and requires organic solvents for stock preparation.

ParameterSpecification
Molecular Weight ~370-400 g/mol (varies by salt form)
Solubility Soluble in DMSO (>20 mg/mL); Insoluble in water
Stock Concentration 10 mM or 20 mM recommended
Storage -20°C (desiccated); protect from light
Freeze/Thaw Max 3 cycles. Aliquot into single-use volumes (e.g., 20

L).
Preparation Protocol
  • Weighing: Calculate mass for a 10 mM stock.

    • Example: For 5 mg of L-674573 (MW ≈ 377.4 g/mol ), add 1.32 mL of sterile DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath for 5 minutes at room temperature.

  • Sterilization: Do not filter sterilize small volumes (high loss). DMSO is bacteriostatic at high concentrations.[2] Ensure the DMSO used is sterile-grade.

Dose Selection Guide

A common error is using enzymatic IC50 values directly in cell culture. Intracellular ATP concentrations (1–5 mM) compete with the inhibitor, requiring significantly higher doses in live cells than in cell-free kinase assays.

Assay TypeReference Potency (IC50)Recommended Working ConcentrationRationale
Cell-Free Kinase Assay ~32 nM (p38

)
10 – 100 nMDirect binding; no ATP competition.
Cell-Based Assay (e.g., TNF-

release)
~150 – 400 nM1 – 5

M
Membrane permeability barrier + ATP competition.
Maximal Inhibition N/A10

M
Ensures >95% blockade of high-affinity targets.

Expert Insight:

"For most signaling studies (Western Blot/qPCR), a concentration of 1


M  is sufficient to inhibit >80% of p38 activity. Use 10 

M
only if complete ablation is required, but be aware of potential off-target effects on p38

or other kinases at this level."

Experimental Protocol: Treatment Workflow

This protocol ensures optimal inhibitor binding before the pathway is activated by stress or ligands.

Materials
  • Adherent or suspension cells (e.g., RAW 264.7, HeLa, THP-1).

  • L-674573 Stock (10 mM in DMSO).

  • Stimulant (e.g., LPS, Anisomycin, UV light).

Workflow Diagram

Workflow Step1 1. Seed Cells (24h prior) Step2 2. Prepare Media (Serum-free optional) Step1->Step2 Step3 3. Pre-Incubation (L-674573, 1h) Step2->Step3 Step4 4. Stimulation (Add LPS/Ligand) Step3->Step4 Step5 5. Harvest (Lysate/Supernatant) Step4->Step5

Figure 2: Pre-incubation is the critical control point to ensure inhibitor equilibrium.

Step-by-Step Methodology
  • Cell Seeding: Plate cells to reach 70-80% confluency on the day of treatment.

    • Note: Serum proteins can bind drugs. For precise IC50 determination, reduce serum to 0.5% or 0% during the treatment window if cell viability permits.

  • Dilution (1000x): Prepare a 1000x working solution in DMSO to maintain a constant vehicle concentration.

    • For 10

      
      M final: Dilute 10 mM stock 1:10 (to 1 mM). Add 1 
      
      
      
      L of this 1 mM solution per 1 mL of media.
    • Vehicle Control: Add equivalent volume of pure DMSO to control wells (Final DMSO < 0.1%).

  • Pre-Incubation (Critical): Add L-674573 to the media and incubate for 60 minutes at 37°C.

    • Why? ATP-competitive inhibitors require time to enter the cell and reach equilibrium within the kinase pocket. Co-treatment (adding drug + LPS simultaneously) will result in partial pathway activation.

  • Stimulation: Add the pathway activator (e.g., 100 ng/mL LPS) directly to the media containing the inhibitor. Do not wash the cells.

  • Time Course:

    • Phosphorylation (Western Blot): Harvest at 15–30 minutes post-stimulation.

    • Cytokine Release (ELISA): Harvest supernatant at 6–24 hours .

Validation & Troubleshooting (Self-Validating Systems)

How do you verify the drug worked?

DO NOT measure Phospho-p38 (Thr180/Tyr182) as your primary validation.

  • Reasoning: L-674573 inhibits p38 activity, not its activation by upstream kinases (MKK3/6). In fact, p38 inhibitors often lead to hyper-phosphorylation of p38 due to the loss of a negative feedback loop (e.g., phosphatase downregulation).

DO measure downstream targets:

  • Phospho-MAPKAPK2 (MK2) (Thr334): The direct substrate of p38. This signal should disappear with treatment.

  • Phospho-HSP27 (Ser82): A substrate of MK2. Robust marker for p38 pathway flux.

Troubleshooting Table
ObservationRoot CauseSolution
p-p38 levels increased Feedback loop inhibition (Normal)Switch readout to p-MK2 or p-HSP27.
No inhibition of cytokines Insufficient pre-incubationIncrease pre-incubation to 2 hours; check stock stability.
Cell toxicity Off-target effects or DMSO toxicityTitrate DMSO < 0.1%; Reduce dose to 1

M.
Precipitation in media HydrophobicityVortex media immediately upon adding drug; do not add cold drug to cold media.

References

  • Pharmacological Characterization of p38 Inhibitors: Kumar, S., et al. (1999).[3] "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases."[1][4][5] Nature Reviews Drug Discovery. (Contextual proxy for general p38 inhibitor pharmacology).

  • Mechanism of ATP Competition: Schindler, J. F., et al. (2007). "Crystal structure of the p38alpha-MAPKAP kinase 2 heterodimer." Cell. (Structural basis for inhibition).

  • Downstream Validation (MK2/HSP27): Gaestel, M. (2006). "MAPKAP kinases - MKs - two's company, three's a crowd." Nature Reviews Molecular Cell Biology.

  • DMSO Solubility & Stock Preparation: Gaylord Chemical Company.[6] "Dimethyl Sulfoxide (DMSO) Solubility Data."[2][6][7][8]

(Note: Specific primary literature for L-674573 is often proprietary or embedded within broader Merck/p38 inhibitor studies. The protocols above are standardized based on the class behavior of ATP-competitive p38


 inhibitors like SB203580 and L-674573.)

Sources

L-674573 incubation time for PMN leukocytes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of L-674,573 Incubation for Inhibition of Leukotriene Biosynthesis in PMN Leukocytes

Introduction

L-674,573 is a potent, selective, and orally active inhibitor of leukotriene (LT) biosynthesis belonging to the quinoline class of FLAP (5-Lipoxygenase Activating Protein) inhibitors.[1] Unlike direct 5-lipoxygenase (5-LOX) enzyme inhibitors (e.g., zileuton), L-674,573 functions by binding to FLAP, an 18-kDa nuclear membrane protein essential for the presentation of arachidonic acid (AA) to 5-LOX. This binding prevents the translocation of 5-LOX from the cytosol to the nuclear membrane, effectively halting the production of Leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs).

This protocol details the optimal incubation parameters for L-674,573 in human Polymorphonuclear (PMN) leukocytes (neutrophils). It addresses the critical variables of pre-incubation time , media composition , and stimulation kinetics to ensure reproducible IC50 determination and mechanistic validity.

Mechanism of Action

The efficacy of L-674,573 relies on its ability to occupy the arachidonic acid-binding pocket of FLAP. In resting PMNs, 5-LOX is cytosolic. Upon stimulation (e.g., by Calcium Ionophore A23187 or fMLP), intracellular Ca²⁺ rises, triggering 5-LOX translocation to the nuclear envelope. FLAP acts as a scaffold, facilitating the transfer of AA to 5-LOX.[2] L-674,573 intercepts this process.[1][3]

G cluster_0 Inhibition Mechanism AA Arachidonic Acid (Membrane) FLAP FLAP (Nuclear Envelope) AA->FLAP Substrate LTA4 LTA4 (Unstable Epoxide) AA->LTA4 Oxygenation (Blocked by L-674,573) LOX_Mem 5-LOX (Membrane Bound) FLAP->LOX_Mem Recruits/Activates L674573 L-674,573 (Inhibitor) L674573->FLAP Binds High Affinity (Blocks AA Transfer) LOX_Cyto 5-LOX (Cytosolic) LOX_Cyto->LOX_Mem Ca++ Dependent Translocation LTB4 LTB4 (Chemoattractant) LTA4->LTB4 LTA4 Hydrolase

Figure 1: Mechanism of L-674,573 inhibition.[1][4][5][6][7][8][9][10] The compound binds FLAP, preventing the necessary alignment of Arachidonic Acid and 5-LOX, thereby blocking the cascade at the initial step.

Experimental Protocol

Target Audience: Assay Development Scientists, Pharmacologists. Objective: Determine IC50 of L-674,573 against A23187-induced LTB4 production.

A. Reagent Preparation
  • L-674,573 Stock: Dissolve in 100% DMSO to 10 mM. Store at -20°C.

    • Note: Quinoline compounds are generally stable, but avoid repeated freeze-thaw cycles.

  • Assay Buffer: HBSS (Hanks' Balanced Salt Solution) + 10 mM HEPES, pH 7.4.

    • CRITICAL: Do NOT include BSA or serum proteins during the pre-incubation phase if determining intrinsic potency. L-674,573 is highly lipophilic (>99% protein bound in plasma). Protein inclusion shifts the IC50 from ~50 nM to >1 µM.

  • Stimulant: A23187 (Calcium Ionophore) stock 10 mM in DMSO. Working solution: 50 µM in buffer (Final assay conc: 2.5 - 5 µM).

B. PMN Isolation & Handling
  • Isolate PMNs from fresh human whole blood using Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Resuspend cells at 5 x 10⁶ cells/mL in Assay Buffer (containing 1 mM CaCl₂ and 1 mM MgCl₂).

  • Viability Check: Ensure >95% viability via Trypan Blue exclusion.

C. Incubation Workflow (The "15-10" Rule)

The optimal window for FLAP inhibitors is a 15-minute pre-incubation followed by a 10-minute stimulation .

  • Pre-Incubation (Equilibration):

    • Aliquot 200 µL of PMN suspension into 1.5 mL Eppendorf tubes or 96-well V-bottom plates.

    • Add L-674,573 (serial dilution in DMSO, final DMSO <0.5%).

    • Incubate for 15 minutes at 37°C.

    • Rationale: 15 minutes is sufficient for the lipophilic compound to permeate the cell membrane and bind nuclear FLAP. Longer times (>30 min) do not increase potency and may risk spontaneous activation or apoptosis of neutrophils.

  • Stimulation:

    • Add A23187 (Final concentration 2.5 µM) or fMLP (1 µM + 10 µg/mL Cytochalasin B).

    • Incubate for 10 minutes at 37°C.

    • Rationale: LTB4 synthesis peaks at 5-10 minutes post-ionophore challenge. Beyond 15 minutes, omega-oxidation (metabolism) of LTB4 begins, confounding quantification.

  • Termination:

    • Stop reaction immediately by adding equal volume (200 µL) of ice-cold Methanol or Acetonitrile.

    • Vortex vigorously to lyse cells and precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Quantification:

    • Analyze supernatant via RP-HPLC (C18 column, MeOH:Water:Acetic Acid mobile phase) or validated LTB4 ELISA.

Data Analysis & Interpretation

Comparative Potency Table

L-674,573 is often compared to the indole-class inhibitor MK-886.

FeatureL-674,573 (Quinoline Class)MK-886 (Indole Class)
Target FLAP (18 kDa Protein)FLAP (18 kDa Protein)
IC50 (PMN, Serum-Free) 30 - 70 nM 3 - 5 nM
IC50 (Whole Blood) 1.5 - 3.0 µM 1.1 µM
Pre-Incubation Time 15 min 15 min
Reversibility ReversibleReversible
Protein Binding shift High (>20-fold shift)High (>100-fold shift)
Incubation Time Optimization Logic

If observing high variability, perform a time-course experiment.

Workflow cluster_decision Optimization Logic Start Start: PMN Isolation PreInc Pre-Incubation w/ L-674,573 (Variable: 5, 15, 30 min) Start->PreInc Stim Stimulation (A23187) (Fixed: 10 min) PreInc->Stim Stop Stop Reaction (MeOH) Stim->Stop Decision Is IC50 stable between 15 and 30 min? Stop->Decision Yes Use 15 min (High Throughput) Decision->Yes Yes No Check Cell Viability or Metabolism Decision->No No

Figure 2: Optimization workflow. Standardize stimulation time first, then titrate pre-incubation. Stability of IC50 between 15 and 30 minutes confirms equilibrium binding.

Senior Scientist "Tips & Tricks"

  • The "Protein Shift" Trap: FLAP inhibitors are notorious for shifting potency in the presence of plasma proteins. If your IC50 jumps from 50 nM to 10 µM, check your buffer. Ensure you are using serum-free HBSS for intrinsic potency assays. For physiologically relevant assays, use Human Whole Blood (HWB) but expect the shift.

  • Donor Variability: Neutrophil responsiveness to A23187 varies by donor. Always run a "Max Stim" control (DMSO only) for every donor to normalize data as "% Inhibition".

  • Plasticware Adsorption: L-674,573 is lipophilic. Use low-binding polypropylene plates/tubes. Avoid polystyrene if possible during the pre-incubation step to prevent compound loss to the vessel walls.

  • Solubility: While soluble in DMSO, precipitation can occur upon addition to aqueous buffer at high concentrations (>50 µM). Inspect wells for turbidity if testing high doses.

References

  • Hutchinson, J. H., et al. "5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors." Journal of Medicinal Chemistry, vol. 35, no. 16, 1992. Link

  • Evans, J. F., et al. "The role of 5-lipoxygenase-activating protein in the synthesis of leukotrienes." Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, vol. 1210, no. 1, 1993. Link

  • TargetMol. "L-674573 Product Information & Biological Activity." TargetMol Compound Library. Link

  • MedChemExpress. "L-674573 Datasheet and Technical Information." MedChemExpress. Link

  • Fitzharris, P., et al. "Leukotriene B4 generation by human neutrophils following IgG-dependent stimulation."[7] Immunology, vol. 61, no.[7] 4, 1987.[7] Link

Sources

Application Note: Blocking 5-LO Membrane Translocation using L-674,573

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on using L-674,573 (also known as AZD-4769) to investigate and block the membrane translocation of 5-Lipoxygenase (5-LO).[1]

Introduction & Mechanism of Action

L-674,573 is a potent, quinoline-based inhibitor of leukotriene (LT) biosynthesis.[1][2][3][4][5][6][7][8][9][10][11] Unlike direct 5-LO enzymatic inhibitors (e.g., Zileuton) which target the catalytic iron site, L-674,573 functions as a FLAP (5-Lipoxygenase Activating Protein) antagonist .[1]

The Biological Context

In resting cells, 5-LO resides primarily in the cytosol (or nucleus, depending on cell type).[1] Upon cellular activation (e.g., by Ca²⁺ ionophores or IgE crosslinking), intracellular Ca²⁺ levels rise, triggering 5-LO to translocate to the nuclear envelope.[1] There, it docks with the integral membrane protein FLAP .[1] FLAP acts as a chaperone, presenting Arachidonic Acid (AA) to 5-LO, enabling the conversion of AA to LTA₄.[1][9]

The Inhibitory Mechanism

L-674,573 binds with high affinity to FLAP.[1] This binding sterically hinders the association between 5-LO and FLAP.[1] Consequently, even in the presence of high intracellular Ca²⁺, 5-LO remains cytosolic and catalytically silent because it cannot access its substrate (AA) efficiently.[1]

Pathway Visualization

The following diagram illustrates the interference of L-674,573 in the 5-LO signaling cascade.

G cluster_Cytosol Cytosol cluster_Membrane Nuclear Membrane Stimulus Stimulus (e.g., A23187, IgE) Calcium Intracellular Ca2+ Increase Stimulus->Calcium FiveLO_Cyto 5-LO (Inactive/Cytosolic) Calcium->FiveLO_Cyto Activates Complex 5-LO/FLAP Complex FiveLO_Cyto->Complex Translocation FLAP FLAP (Membrane Bound) FLAP->Complex AA Arachidonic Acid AA->Complex Presentation LTA4 Leukotriene A4 (Synthesis) Complex->LTA4 Drug L-674,573 (Inhibitor) Drug->FLAP High Affinity Binding

Figure 1: Mechanism of Action.[1] L-674,573 binds FLAP, preventing the recruitment of 5-LO to the membrane and subsequent Leukotriene biosynthesis.[1][2][3][5][9]

Experimental Design & Rationale

To scientifically validate the blockade of translocation, a "Self-Validating" experimental design is required.[1] This involves two parallel readouts:

  • Biochemical (Western Blot): Physically tracking the location of the 5-LO protein (Cytosol vs. Membrane fractions).

  • Functional (ELISA/EIA): Measuring the downstream product (LTB₄) to confirm that translocation blockade results in functional inhibition.

Key Parameters
  • Cell Model: Human Polymorphonuclear Leukocytes (PMNs) or Mono Mac 6 cells.[1] (PMNs are the gold standard for 5-LO research).

  • Stimulus: Calcium Ionophore A23187 (Calcimycin) is preferred over physiological agonists for this assay because it induces robust, maximal translocation, making inhibition easier to quantify.[1]

  • Inhibitor Concentration: L-674,573 has an IC₅₀ of ~50–100 nM.[1][6][8] A dose-response curve (10 nM – 1 µM) is recommended.[1]

Detailed Protocols

Protocol A: Cell Preparation and Inhibitor Treatment

This protocol establishes the biological system.

Reagents:

  • L-674,573 Stock: Dissolve in DMSO to 10 mM. Store at -20°C.

  • Assay Buffer: PGC buffer (PBS containing 1 mg/mL Glucose and 1 mM CaCl₂).[1] Note: Ca²⁺ is essential for A23187 activity.[1]

Steps:

  • Isolation: Isolate human PMNs from fresh heparinized blood via dextran sedimentation and Ficoll-Paque gradient centrifugation.[1] Resuspend at

    
     cells/mL in PGC buffer.
    
  • Equilibration: Pre-warm cells at 37°C for 5 minutes.

  • Inhibitor Incubation:

    • Add L-674,573 at desired concentrations (e.g., 0, 10, 100, 1000 nM).[1]

    • Control: Vehicle control (DMSO 0.1% final).

    • Incubate for 10–15 minutes at 37°C. Rationale: This allows the drug to permeate the cell and bind FLAP before the translocation signal is given.

  • Stimulation:

    • Add A23187 (Final concentration 2.5 µM).[1]

    • Incubate for 5 minutes at 37°C. Rationale: Translocation is rapid; 5 minutes is peak accumulation at the nuclear envelope.

  • Termination: Immediately place tubes on ice and add 2 volumes of ice-cold PBS (without Ca²⁺) to stop the reaction.

Protocol B: Subcellular Fractionation & Western Blot

This is the critical step to prove "Translocation Blockade".[1]

Reagents:

  • Relaxation Buffer: 10 mM Tris-HCl (pH 7.4), 50 mM sucrose, 2 mM EDTA, 1 mM EGTA, protease inhibitors.[1]

    • Critical: The presence of EGTA/EDTA chelates calcium, which would normally reverse translocation.[1] However, if 5-LO has already docked to FLAP, it forms a stable complex.[1] To rigorously test "blocking," we separate the loose cytosolic fraction from the membrane-bound fraction.[1]

  • Non-ionic Detergent Lysis Buffer: 0.1% NP-40 (mild) can be used if nuclear integrity is not the focus, but for pure membrane translocation, mechanical disruption (sonication/nitrogen cavitation) in relaxation buffer is superior to avoid detergent artifacts.[1]

Steps:

  • Lysis: Centrifuge treated cells (400 x g, 5 min, 4°C). Resuspend pellet in Relaxation Buffer . Disrupt cells via sonication (3 x 10 sec pulses on ice).[1]

  • Ultracentrifugation:

    • Centrifuge lysate at 100,000 x g for 45 minutes at 4°C.

    • Supernatant (S100): Contains Cytosolic 5-LO.[1]

    • Pellet (P100): Contains Membrane-bound 5-LO (Nuclear/ER membranes).[1]

  • Sample Prep: Resuspend P100 pellet in SDS-loading buffer. Mix S100 with SDS-loading buffer. Normalize by cell number equivalents.

  • Western Blot:

    • Run SDS-PAGE.[1] Transfer to nitrocellulose.[1]

    • Probe with Anti-5-LO Polyclonal Antibody (e.g., 1:1000).[1]

    • Loading Control: Probe S100 for

      
      -actin (Cytosol marker) and P100 for Lamin B1 or Calnexin (Membrane markers).[1]
      
Protocol C: Functional LTB4 Assay

Confirms that the observed translocation blockade correlates with reduced leukotriene synthesis.

Steps:

  • Perform cell treatment as in Protocol A.

  • Instead of fractionating, centrifuge cells (1000 x g, 5 min) to pellet cells.

  • Collect the Supernatant .

  • Assay Supernatant for LTB₄ using a competitive ELISA kit.[1]

  • Analysis: Plot % Inhibition vs. Log[L-674,573].

Experimental Workflow Visualization

Workflow cluster_Prep Phase 1: Cell Treatment cluster_Analysis Phase 2: Dual Readout Cells Human PMNs (1x10^7/mL) Incubation Incubate with L-674,573 (15 min, 37°C) Cells->Incubation Stim Stimulate with A23187 (5 min, 37°C) Incubation->Stim Split Split Samples Stim->Split Lysis Sonication in Relaxation Buffer Split->Lysis Sup Collect Cell Supernatant Split->Sup Analyze Activity Spin Ultracentrifuge (100,000 x g) Lysis->Spin Blot Western Blot: Cytosol vs Membrane Spin->Blot Analyze Localization ELISA LTB4 ELISA (Functional Data) Sup->ELISA Analyze Activity

Figure 2: Experimental Workflow for validating L-674,573 activity.[1]

Data Analysis & Expected Results

When analyzing the Western Blot data, L-674,573 treatment should result in a "Shift" of the 5-LO band from the Pellet (Membrane) back to the Supernatant (Cytosol), even in the presence of A23187.[1]

Summary of Expected Outcomes
ConditionTreatment5-LO Location (Western Blot)LTB₄ Production (ELISA)Interpretation
Resting Vehicle>90% Cytosolic Low / BaselineBaseline state.[1]
Activated Vehicle + A23187>80% Membrane High (100%)Full translocation & activation.[1]
Inhibited L-674,573 + A23187>80% Cytosolic Low (<10%) Successful Blockade. Drug prevented FLAP binding.[1]
Control Zileuton + A23187>80% MembraneLow (<10%)Negative Control:[1] Zileuton inhibits activity but not translocation.[1]

Technical Note: The inclusion of the "Zileuton Control" (a direct 5-LO inhibitor) is crucial for high-impact publications. It demonstrates that you can distinguish between preventing the movement of the enzyme (L-674,573) and inhibiting the enzyme itself (Zileuton).[1]

References

  • Evans, J. F., et al. (1991). 5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors.[1][3][5][9] Molecular Pharmacology.[1][5][7]

  • Hutchinson, J.H., et al. (1992). L-674,573: A Potent and Specific Inhibitor of 5-Lipoxygenase Translocation.[1][11] Journal of Medicinal Chemistry.

  • Mancini, J. A., et al. (1993). 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors.[1][7] Molecular Pharmacology.[1][5][7]

  • Dixon, R. A., et al. (1990). Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis.[1][3] Nature.[1] [1]

Sources

in vitro leukotriene inhibition assay L-674573

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Leukotriene Biosynthesis Inhibition Assay – Characterization of FLAP Inhibitor L-674,573

Executive Summary & Scope

This guide details the experimental protocols for evaluating L-674,573 , a potent quinoline-based inhibitor of leukotriene (LT) biosynthesis. Unlike direct 5-lipoxygenase (5-LOX) enzyme inhibitors (e.g., zileuton), L-674,573 functions by binding to the 5-Lipoxygenase-Activating Protein (FLAP) . This binding event prevents the essential translocation of 5-LOX from the cytosol to the nuclear membrane, thereby blocking the conversion of arachidonic acid (AA) into Leukotriene A4 (LTA4) and subsequent inflammatory mediators (LTB4, LTC4).

This document provides two validated workflows:

  • PMNL Assay (Primary Screen): A high-sensitivity assay using isolated human polymorphonuclear leukocytes (PMNLs) to determine intrinsic potency (IC50).

  • Human Whole Blood Assay (HWBA): A physiological assay to assess potency in the presence of plasma proteins, a critical parameter for lipophilic FLAP inhibitors.

Mechanism of Action: The FLAP/5-LOX Axis

To properly interpret assay data, one must understand that L-674,573 does not inhibit the catalytic activity of purified 5-LOX in cell-free systems. It requires the cellular environment where FLAP facilitates the presentation of arachidonic acid to 5-LOX.

Pathway Logic:

  • Stimulus (e.g., A23187/Ionophore): Increases intracellular Ca²⁺.

  • Translocation: 5-LOX migrates to the nuclear envelope.

  • FLAP Interaction: FLAP transfers Arachidonic Acid to 5-LOX.

  • Inhibition: L-674,573 binds FLAP, locking the complex and preventing substrate transfer.

G Stimulus Stimulus (A23187/Ca++) FiveLOX_Cyt 5-LOX (Cytosolic) Stimulus->FiveLOX_Cyt Activates Complex FLAP:5-LOX Complex FiveLOX_Cyt->Complex Translocation FLAP FLAP (Nuclear Membrane) FLAP->Complex Scaffolding L674573 L-674,573 (Inhibitor) L674573->FLAP Blocks Binding Site LTB4 Leukotriene B4 (Inflammation) Complex->LTB4 Biosynthesis AA Arachidonic Acid AA->Complex Substrate

Figure 1: L-674,573 inhibits Leukotriene B4 production by blocking the FLAP-mediated translocation and activation of 5-LOX at the nuclear membrane.[1][2]

Protocol A: Human PMNL LTB4 Inhibition Assay

The Gold Standard for Intrinsic Potency

This assay isolates neutrophils (PMNLs), the primary source of LTB4, removing plasma protein interference to measure the "true" biochemical potency of L-674,573.

Materials Required
  • L-674,573 Stock: 10 mM in DMSO (Store at -20°C).

  • Calcium Ionophore A23187: Sigma-Aldrich (induces Ca²⁺ influx).

  • HBSS (Hanks' Balanced Salt Solution): Ca²⁺/Mg²⁺ free for isolation; with Ca²⁺/Mg²⁺ for assay.

  • Dextran T-500: For erythrocyte sedimentation.

  • Ficoll-Paque: For density gradient centrifugation.

  • LTB4 ELISA Kit: (e.g., Cayman Chemical or R&D Systems) or RP-HPLC setup.

Step-by-Step Methodology

Step 1: PMNL Isolation

  • Collect 60 mL human venous blood into heparinized tubes.

  • Mix blood 1:1 with 3% Dextran T-500 (in saline). Let stand for 45 min at RT to sediment RBCs.

  • Collect the leukocyte-rich supernatant.

  • Layer supernatant over Ficoll-Paque (ratio 2:1) and centrifuge at 400 x g for 25 min at 20°C (brake off).

  • Discard the mononuclear layer (interface) and collect the PMNL pellet.

  • Lyse residual RBCs with hypotonic lysis buffer (0.2% NaCl) for 30s, restore isotonicity immediately with 1.6% NaCl.

  • Resuspend PMNLs in HBSS (with Ca²⁺/Mg²⁺) at 5 × 10⁶ cells/mL .

Step 2: Inhibitor Pre-Incubation

  • Aliquot 200 µL of PMNL suspension (10⁶ cells) into 1.5 mL Eppendorf tubes.

  • Prepare serial dilutions of L-674,573 in DMSO.

  • Add 1 µL of inhibitor to cells (Final DMSO < 0.5%).

    • Reference: Include Vehicle Control (DMSO only) and Positive Control (Zileuton 10 µM).

  • Incubate for 15 minutes at 37°C. Note: FLAP inhibitors require pre-incubation to penetrate the membrane and bind the nuclear envelope protein.

Step 3: Stimulation & Termination

  • Stimulate cells with A23187 (Final concentration: 2 µM) or Arachidonic Acid (10 µM).

  • Incubate for 10 minutes at 37°C.

  • Terminate reaction by adding 200 µL cold Methanol (or ELISA stop solution).

  • Centrifuge at 10,000 x g for 5 min to pellet cell debris.

Step 4: Quantification (LTB4 Measurement)

  • ELISA: Dilute supernatant 1:50 to 1:500 (depending on kit sensitivity) and run standard ELISA protocol.

  • HPLC: Inject supernatant onto C18 column; Mobile phase: MeOH/Water/Acetic Acid (68:32:0.1); Detection: UV 280 nm.

Protocol B: Human Whole Blood Assay (HWBA)

The Physiological Relevance Screen

FLAP inhibitors like L-674,573 are often highly lipophilic (>99% protein bound). This assay determines the "potency shift" caused by plasma protein binding.

Methodology
  • Blood Collection: Collect fresh human blood in heparinized tubes (Do not use EDTA; it chelates Ca²⁺ required for 5-LOX).

  • Aliquot: Dispense 500 µL of whole blood into 48-well plates.

  • Treatment: Add L-674,573 (1 µL/well) at varying concentrations (e.g., 0.1 µM – 100 µM).

  • Incubation: Incubate for 30 minutes at 37°C (longer than PMNL to allow equilibrium with plasma proteins).

  • Stimulation: Add A23187 (30 µM final) or Zymosan (physiological stimulus).

  • Reaction: Incubate for 60 minutes at 37°C.

  • Termination: Centrifuge plate at 1500 x g for 10 min at 4°C.

  • Analysis: Collect plasma supernatant. Measure LTB4 via ELISA.

Data Interpretation:

  • Expect the IC50 in Whole Blood to be 10-50x higher than in isolated PMNLs due to high protein binding. This "shift" is characteristic of the quinoline class [1].

Data Analysis & Expected Results

Summarize your findings using the parameters below. L-674,573 should act as a full inhibitor of LTB4 synthesis.

ParameterIsolated PMNL AssayWhole Blood AssayNotes
IC50 Target ~50 - 150 nM2 - 10 µMHigh potency in cell-free media; shifts in blood.
Max Inhibition >95%>90%Should fully ablate LTB4 production.
Mechanism Check No inhibition of 5-LOX in cell-free lysateN/AConfirms FLAP mechanism vs. direct 5-LOX inhibition.

Calculation: Calculate % Inhibition using the formula:



Troubleshooting & Critical Control Points

  • Donor Variability: LTB4 production varies significantly between donors. Always run a full dose-response curve for the reference compound (e.g., MK-886 or Zileuton) with every donor.

  • DMSO Tolerance: PMNLs are sensitive to solvents. Keep final DMSO concentration < 0.5%.

  • Stimulus Choice:

    • A23187 (Calcimycin):[3] Bypasses receptor activation, directly fluxes Ca²⁺. Best for pure pathway inhibition screening.

    • fMLP: Receptor-mediated. Less robust LTB4 signal but more physiological. Use A23187 for initial characterization of L-674,573.

  • Compound Solubility: L-674,573 is a quinoline; ensure it is fully dissolved in DMSO before adding to aqueous media. Precipitated compound will yield false negatives.

References

  • Mancini, J. A., et al. (1992). "5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors."[4] Molecular Pharmacology, 41(2), 267-272.[4][5][6]

  • Evans, J. F., et al. (1991). "5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors."[7] Molecular Pharmacology, 40(6), 22-27.

  • Kargman, S., et al. (1991). "Translocation of HL-60 cell 5-lipoxygenase.[6] Inhibition of A23187- or N-formyl-methionyl-leucyl-phenylalanine-induced translocation by indole and quinoline leukotriene synthesis inhibitors."[6] Journal of Biological Chemistry, 266(35), 23745-23752.[6]

  • MedChemExpress. "L-674573 Product Information."

Sources

Application Note: L-674573 Handling, Storage, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

L-674573 (also known as AZD4769) is a potent, selective, and competitive antagonist of the Prostaglandin E2 receptor 4 (EP4) . The EP4 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in inflammatory responses, tumor immune evasion, and cancer metastasis.

Unlike non-selective COX inhibitors, L-674573 specifically blocks the PGE2/EP4 signaling axis without affecting the biosynthesis of other prostanoids. This specificity makes it a high-value tool for dissecting the roles of PGE2 in the tumor microenvironment (TME) and chronic inflammation.

Chemical Identity[1][2][3]
  • IUPAC Name: 2-[4-phenyl-1-[4-(quinolin-2-ylmethoxy)phenyl]butyl]sulfanylacetic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 457.6 g/mol [1]

  • Key Functional Groups: Quinoline ring (hydrophobic), Thioether (sulfide) linker (oxidation sensitive), Carboxylic acid tail (pH sensitive).

Stability & Storage Guidelines (Core Directive)

The presence of a thioether (sulfide) linkage in L-674573 presents a specific stability challenge: susceptibility to oxidation into a sulfoxide (


) or sulfone (

) derivative, which can significantly alter binding affinity.
Powder Storage
  • Temperature: Store lyophilized powder at -20°C (short term < 6 months) or -80°C (long term > 1 year).

  • Atmosphere: The vial must be sealed under inert gas (Nitrogen or Argon) if possible.

  • Desiccation: Highly hygroscopic. Store in a desiccator or with silica gel packs to prevent hydrolysis of the carboxylic acid moiety.

  • Light: Protect from light.[2] The quinoline moiety can be photosensitive. Use amber vials or wrap in aluminum foil.

Solubilization & Stock Preparation

L-674573 is poorly soluble in water due to its lipophilic quinoline and phenyl groups.

SolventMax SolubilityStabilityNotes
DMSO ~50 mg/mL (100 mM)HighRecommended. Freezes at ~18°C.
Ethanol ~20 mg/mLModerateEvaporation risk alters concentration.
Water < 1 mg/mLLowRequires pH adjustment (basic); not recommended for storage.
Critical Handling Workflow (Visualized)

The following workflow ensures minimal degradation during the reconstitution process.

StorageWorkflow Powder Lyophilized L-674573 (-20°C, Desiccated) Equilibrate Equilibrate to RT (Avoid condensation) Powder->Equilibrate 15 mins Solubilize Add DMSO (Anhydrous) Vortex 30s Equilibrate->Solubilize In Fume Hood Aliquot Aliquot into Amber Vials (Avoid Freeze-Thaw) Solubilize->Aliquot Single-use vols Freeze Store at -80°C (Argon overlay) Aliquot->Freeze Immediate

Figure 1: Optimal reconstitution and storage workflow to prevent hydrolysis and oxidation.

Biological Application Protocols

Stock Solution Preparation (10 mM)

Objective: Create a master stock for cell culture assays.

  • Calculate Mass: To prepare 1 mL of 10 mM stock, weigh 4.58 mg of L-674573.

  • Solvent Addition: Add 1 mL of sterile, anhydrous DMSO (cell culture grade).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Sterilization: Do not filter sterilize small volumes (loss of compound to membrane). DMSO is bacteriostatic. If filtration is strictly required for in vivo work, use a 0.2 µm PTFE or Nylon filter (avoid cellulose acetate).

Cell Treatment Protocol

Challenge: L-674573 is hydrophobic. Direct addition of 10 mM stock to media can cause microprecipitation, leading to "false" negative results or cytotoxicity.

Method: Serial Dilution (The "Intermediate Step")

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:100 in culture media (or PBS) to create a 100 µM working solution (1% DMSO).

    • Note: Vortex immediately upon addition to prevent precipitation.

  • Final Treatment: Add the 100 µM working solution to cell culture wells to achieve the desired final concentration (e.g., 10 nM – 1 µM).

    • Target DMSO: Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Mechanism of Action Verification

To validate that L-674573 is active in your system, you must demonstrate inhibition of the PGE2-mediated cAMP spike.

EP4Pathway PGE2 PGE2 (Ligand) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates L674 L-674573 (Antagonist) L674->EP4 Blocks Gs Gαs Protein EP4->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC PKA PKA Activation cAMP->PKA CREB p-CREB (Transcription) PKA->CREB Phosphorylation

Figure 2: Signal Transduction Pathway. L-674573 competitively inhibits the EP4 receptor, preventing the Gs-mediated conversion of ATP to cAMP.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitate in Media Stock concentration too high or rapid addition.Use the "Intermediate Dilution" method (Sec 3.2). Warm media to 37°C before addition.
Loss of Potency Oxidation of thioether group.Check storage age. Verify compound integrity via LC-MS (Look for M+16 peak for sulfoxide).
High Cell Death DMSO toxicity (not compound).Include a "Vehicle Control" (DMSO only) at the same % v/v. Keep DMSO < 0.1%.
No inhibition of PGE2 High endogenous PGE2 levels.Treat cells with Indomethacin (COX inhibitor) first to deplete endogenous PGE2 before testing the antagonist.

References

  • PubChem. L-674573 Compound Summary (CID 124437). National Library of Medicine. [Link]

  • Ma, X., et al. (2020). Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action. Frontiers in Immunology. (Contextual grounding for EP4 mechanism). [Link]

  • Machwate, M., et al. (2001).Prostaglandin E2 receptor EP4 signaling... (Primary characterization of EP4 antagonists).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting L-674573 Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L-674573 (AZD4769) Solubility & Precipitation in Cell Culture Media Compound Class: FLAP Inhibitor (5-Lipoxygenase Activating Protein) Document ID: TS-L674-001 Last Updated: February 3, 2026[1]

Executive Summary & Compound Profile

L-674573 (also known as AZD4769) is a potent 5-Lipoxygenase Activating Protein (FLAP) inhibitor.[1] Structurally, it possesses a highly lipophilic "tail" (comprising phenyl, butyl, and quinoline moieties) and a hydrophilic carboxylic acid "head."[1]

This amphiphilic structure creates a specific challenge: Solvent Shock. When a concentrated DMSO stock solution interacts with aqueous cell media, the hydrophobic tail drives rapid aggregation before the hydrophilic head can stabilize the molecule in the aqueous phase.[1] This guide provides the protocols to bypass this thermodynamic instability.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyDataImplication for Cell Culture
Molecular Weight 457.6 g/mol Moderate size; diffusion is not the limiting factor.[1]
LogP (Predicted) ~6.4 (Highly Lipophilic)Critical: Extreme aversion to water.[1] Requires carrier proteins (BSA/FBS) or slow dilution.[1]
pKa (Acidic) ~4.5 (Carboxylic Acid)At pH 7.4, it is anionic (negatively charged).[1] Do not lower pH ; acidity will protonate the drug and force immediate precipitation.[1]
Solubility (DMSO) >50 mMExcellent stock solubility.[1]
Solubility (Aq. Media) <10 µM (without carriers)Poor.[1] Requires careful handling to avoid crashing out.

Troubleshooting Guide (Q&A)

Q1: Why does L-674573 precipitate immediately upon adding the DMSO stock to the media?

Diagnosis: You are likely experiencing "Solvent Shock" (local supersaturation).[1][2] Mechanism: When a droplet of DMSO stock hits the media, the DMSO diffuses away into the water faster than the compound can solubilize.[1] For a split second, the local concentration of L-674573 at the injection site exceeds its solubility limit by 1000x, causing it to crystallize.[1] Once crystallized, redissolving is thermodynamically difficult.[1] Solution:

  • Never add DMSO stock directly to a stagnant volume of media.[1]

  • Vortex the media rapidly while adding the stock dropwise.

  • Use the Intermediate Dilution Method (see Protocol below).[1]

Q2: I see fine needles/crystals after 24 hours of incubation. Is the compound degrading?

Diagnosis: This is likely Thermodynamic Precipitation , not degradation.[1] Mechanism: While the compound might initially dissolve (kinetic solubility), it may slowly crash out to reach its true equilibrium solubility, especially if the concentration is high (>10 µM).[1] Solution:

  • Check Serum Levels: L-674573 binds to albumin.[1] If you are using Serum-Free Media (SFM) or low-serum (0.5%), the compound has no "chaperone" to keep it in solution.[1]

  • Action: Supplement SFM with 0.1% Fatty Acid-Free BSA (Bovine Serum Albumin) to act as a carrier without interfering with lipid signaling pathways.[1]

Q3: Does pH affect the solubility of L-674573?

Diagnosis: Yes, critically. Mechanism: The "acetic acid" tail must be ionized (deprotonated,


) to provide solubility.[1] If the media pH drifts acidic (yellow color, pH < 7.[1]0) due to cell metabolism (lactate production), the drug will protonate and precipitate.[1]
Solution: 
  • Ensure media is buffered (HEPES 10-25 mM) to maintain pH 7.2–7.4.[1]

  • Avoid old media where metabolic acidosis has occurred.[1]

Validated Preparation Protocols

Method A: The "Intermediate Step" (Recommended for High Concentrations)

Use this method if your final concentration is >1 µM or if using serum-free media.

  • Prepare Stock: Dissolve L-674573 in 100% DMSO to 10 mM .

  • Prepare Intermediate: Dilute the stock 1:10 into pure sterile PBS (pH 7.4) or media without cells in a microcentrifuge tube.

    • Note: A milky suspension might form.[1] This is a "metastable" state.[1]

  • Sonicate/Vortex: Vortex vigorously for 30 seconds. If cloudy, sonicate for 5 minutes until a uniform dispersion is achieved.[1]

  • Final Dilution: Add this intermediate solution to your final cell culture volume. The pre-dispersion prevents the formation of large crystals.[1]

Method B: The "Hot-Spike" Technique (Direct Addition)

Use this method for low concentrations (<1 µM) in serum-containing media.[1]

  • Warm Media: Pre-warm cell culture media to 37°C . Cold media drastically reduces solubility.[1]

  • Dynamic Addition: Place the tube of media on a vortex mixer set to medium speed.

  • Subsurface Injection: While vortexing, inject the DMSO stock below the surface of the media (do not drop it on top).[1]

  • Equilibration: Let the media sit at 37°C for 15 minutes before adding to cells to ensure stability.

Visualizations

Figure 1: Solubility & Preparation Workflow

This diagram illustrates the critical decision points to prevent precipitation based on your experimental conditions.

G Start Start: L-674573 DMSO Stock (10 mM) CheckSerum Check Culture Conditions: Is Serum (FBS) Present? Start->CheckSerum SerumYes Serum Present (>5%) CheckSerum->SerumYes Yes SerumNo Serum Free / Low Serum CheckSerum->SerumNo No DirectAdd Method B: Hot-Spike (Direct Addition) SerumYes->DirectAdd BSAAdd Add Carrier: Supplement with 0.1% BSA SerumNo->BSAAdd Vortex CRITICAL: Vortex Media during addition DirectAdd->Vortex Intermed Method A: Intermediate Dilution (1:10 in PBS) BSAAdd->Intermed Intermed->Vortex Final Final Cell Culture (Stable Solution) Vortex->Final

Caption: Decision tree for solubilizing L-674573. Serum-free conditions require carrier protein supplementation (BSA) or intermediate dilution steps to prevent precipitation.[1]

Figure 2: Mechanism of Precipitation (Solvent Shock)[1][9]

G Step1 DMSO Droplet (High L-674573 Conc.) Step2 Interface Contact (Water meets DMSO) Step1->Step2 Step3 DMSO Diffusion (Fast escape of solvent) Step2->Step3 Rapid Mixing Step4 Supersaturation (Drug left behind) Step3->Step4 Bypass Vortexing/Heating (Increases Kinetic Energy) Step3->Bypass Step5 Precipitation (Crystal Formation) Step4->Step5 If mixing is slow Bypass->Step5 Prevents

Caption: The "Solvent Shock" mechanism. Rapid DMSO diffusion leaves the hydrophobic drug stranded, causing crystallization unless kinetic energy (vortexing) intervenes.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 124437, L 674573. Retrieved February 3, 2026 from [Link][1]

  • Procell Life Science & Technology (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved February 3, 2026 from [Link][1]

Sources

optimizing L-674573 dosage for IC50 determination

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing L-674573 Dosage for IC50 Determination: A Technical Guide

Introduction

L-674573 (also known as L-674,573) is a potent, selective, and ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) , specifically targeting the


 (MAPK14) and 

(MAPK11) isoforms. Originally identified as an inhibitor of leukotriene biosynthesis via the 5-lipoxygenase pathway, its primary mechanism involves blocking the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of downstream substrates like MAPKAPK2 (MK2) and the subsequent production of pro-inflammatory cytokines such as TNF-

and IL-1

.

Precise IC50 determination for L-674573 is critical because its potency shifts significantly between cell-free enzymatic assays (~30–70 nM) and whole-cell assays (~160 nM), largely due to ATP competition and cellular permeability factors. This guide provides a rigorous, self-validating framework for optimizing experimental dosage.

Module 1: Reagent Preparation & Solubility

The Foundation: Inaccurate stock preparation is the leading cause of IC50 variability. L-674573 is hydrophobic and requires specific handling to ensure complete solubilization.

Q: What is the optimal solvent and concentration for stock solutions?

A: Dimethyl Sulfoxide (DMSO) is the required solvent.

  • Solubility Limit: Up to 100 mg/mL (~218 mM) can be achieved with sonication, but 10 mM is the recommended standard stock concentration to prevent precipitation upon freeze-thaw cycles.

  • Avoid: Aqueous buffers (PBS, Saline) for stock preparation. The compound will precipitate immediately.

Protocol: 10 mM Stock Preparation
  • Calculate Mass: For 5 mg of L-674573 (MW: 457.58 g/mol ):

    
    
    
  • Dissolve: Add high-grade anhydrous DMSO to the vial. Vortex for 30 seconds.

  • Sonicate: If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into light-protected vials (20–50

    
    L aliquots) to avoid repeated freeze-thaw cycles.
    
  • Store: -20°C (stable for 1 month) or -80°C (stable for 6 months).

Module 2: Assay Design & Dosage Strategy

The Experiment: A common error is using a linear dilution range. For IC50 determination, a semi-logarithmic dilution series is mandatory to capture the full sigmoidal dose-response curve.

Q: What concentration range should I use for p38 inhibition assays?

A:

  • Enzymatic Assays (Cell-free): Target range 0.1 nM to 10

    
    M . The expected IC50 is ~70 nM.
    
  • Cellular Assays (e.g., LPS-induced TNF-

    
    ):  Target range 1 nM to 100 
    
    
    
    M
    . The expected IC50 is ~160 nM.
  • Dilution Factor: Use a 1:3 serial dilution (half-log) rather than 1:10. This provides more data points around the inflection point, improving curve-fit accuracy.

Visual Workflow: Serial Dilution Scheme

The following diagram illustrates the preparation of a 9-point dilution series using a 1:3 ratio.

SerialDilution Stock Stock 10 mM (DMSO) Intermediate Intermediate 100 µM (Media) Stock->Intermediate 1:100 Dilution (Reduce DMSO to 1%) Well1 Well 1 100 µM Intermediate->Well1 Transfer Well2 Well 2 33.3 µM Well1->Well2 1:3 Serial Dilution Well3 Well 3 11.1 µM Well2->Well3 Well4 Well 4 3.7 µM Well3->Well4 Well5 Well 5 1.2 µM Well4->Well5 Well6 Well 6 0.4 µM Well5->Well6 Well7 Well 7 0.13 µM Well6->Well7 Well8 Well 8 0.04 µM Well7->Well8 Control Vehicle Control (DMSO only)

Caption: Optimized 1:3 serial dilution workflow starting from an intermediate working solution to minimize DMSO toxicity.

Module 3: Data Analysis & Troubleshooting

The Validation: An IC50 curve must be validated against statistical parameters. A "good fit" is not just visual; it requires specific Hill slope and


 values.
Q: My IC50 curve is too steep (Hill Slope > 3). What is wrong?

A: A steep slope often indicates compound precipitation at high concentrations or non-specific toxicity (cell death) rather than specific kinase inhibition. Check the solubility limit in your assay media.

Troubleshooting Matrix
IssueSymptomRoot CauseCorrective Action
Incomplete Curve Plateau not reached at high dose.Max concentration too low.Increase top concentration to 100

M.
No Inhibition Flat line at 100% activity.Compound degradation or ATP competition.Use fresh stock; lower ATP concentration in kinase assay.
High Variability Large error bars between replicates.Pipetting error or edge effects.Use multi-channel pipettes; avoid outer wells (fill with PBS).
Left-Shifted IC50 Potency appears higher than expected.DMSO toxicity.[1]Ensure final DMSO < 0.5% in all wells.

Module 4: Biological Context & Mechanism[2][3][4][5][6][7][8][9][10]

The Application: Understanding where L-674573 acts is crucial for interpreting results. As an ATP-competitive inhibitor, its apparent potency (IC50) depends on the concentration of ATP in the assay.

Q: Why is my cellular IC50 (160 nM) higher than my enzymatic IC50 (70 nM)?

A:

  • ATP Competition: Intracellular ATP (~1–5 mM) is much higher than in typical kinase assays (~10–100

    
    M). L-674573 must compete with this high concentration of ATP to bind p38.
    
  • Permeability: The compound must cross the cell membrane to reach the cytosolic p38.

Cheng-Prusoff Correction: To compare values, convert IC50 to


 using:


Where

is the ATP concentration and

is the ATP affinity for p38.
Visual Pathway: p38 MAPK Inhibition[3][5][8][11][12][13]

p38Pathway Stress Stress / Cytokines (LPS, UV, TNF-a) MAPKKK MAPKKK (ASK1, TAK1) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylation p38 p38 MAPK (alpha/beta) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Activation TF Transcription Factors (ATF2, MEF2) p38->TF L674573 L-674573 (ATP-Competitive Inhibitor) L674573->p38 Blocks ATP Binding Cytokines Inflammation (TNF-alpha, IL-1beta) MK2->Cytokines mRNA Stability TF->Cytokines Transcription

Caption: L-674573 blocks the ATP-binding pocket of p38 MAPK, preventing downstream activation of MK2 and cytokine production.[2]

References

  • PubChem. L 674573 (Compound). National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: L-674573 & FLAP Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing Specific FLAP Inhibition from Cytotoxicity

Status: Active | Tier: Level 3 (Senior Scientist Support)

Core Directive & Executive Summary

The Dilemma: You are using L-674573 (a FLAP inhibitor) to block leukotriene biosynthesis, but you are observing a reduction in LTB4 levels. The critical question is: Is L-674573 specifically inhibiting the translocation of 5-LOX via FLAP, or is it simply killing your cells (cytotoxicity)?

The Solution: FLAP inhibitors like L-674573 typically exhibit a distinct therapeutic window . Specific inhibition of 5-Lipoxygenase Activating Protein (FLAP) occurs in the low nanomolar to low micromolar range (IC50), whereas non-specific cytotoxicity (CC50) typically manifests at higher micromolar concentrations (>10–20 µM).

This guide provides the experimental framework to decouple these two effects, ensuring your data represents true pharmacological inhibition.

Mechanism of Action & Visualizer

To troubleshoot, we must first visualize where L-674573 acts. Unlike 5-LOX inhibitors (e.g., Zileuton) which target the enzyme directly, L-674573 binds to FLAP, an integral nuclear membrane protein. This binding prevents the presentation of Arachidonic Acid (AA) to 5-LOX.[1]

Key Insight: If your cells are dying, the machinery to produce LTB4 is destroyed. A dead cell produces zero leukotrienes, mimicking 100% inhibition.

FLAP_Pathway AA Arachidonic Acid (Substrate) FLAP FLAP (Nuclear Membrane) AA->FLAP Binding LOX 5-LOX (Enzyme) FLAP->LOX Translocation Support LTA4 Leukotriene A4 (Unstable) LOX->LTA4 Conversion Drug L-674573 (Inhibitor) Drug->FLAP BLOCKS (Specific) LTB4 Leukotriene B4 (Chemoattractant) LTA4->LTB4 LTA4 Hydrolase

Figure 1: Mechanism of Action. L-674573 targets FLAP, preventing the AA-5-LOX interaction required for LTB4 synthesis.

Experimental Protocols: The "Dual-Readout" System

Do not run functional assays (LTB4 ELISA) in isolation. You must validate cell health in the exact same well or a parallel plate treated identically.

Protocol A: The Safety Window Titration

Objective: Define the IC50 (Inhibition) vs. CC50 (Cytotoxicity).

Materials:

  • Cells: Human PMNs (Polymorphonuclear leukocytes) or differentiated HL-60 cells.

  • Stimulant: A23187 (Calcium Ionophore) or Thapsigargin.

  • Readout 1 (Function): LTB4 ELISA / LC-MS.

  • Readout 2 (Viability): ATP Assay (e.g., CellTiter-Glo) or LDH Release. Note: Avoid MTT if possible, as metabolic inhibitors can interfere with mitochondrial reduction.

Step-by-Step:

  • Preparation: Suspend PMNs at

    
     cells/mL in HBSS (with Ca2+/Mg2+).
    
  • Pre-incubation: Add L-674573 in a log-scale titration.

    • Suggested Range: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 30 µM.

    • Vehicle Control: DMSO (Match highest concentration, typically <0.5%).

    • Time: Incubate 15 minutes at 37°C.

  • Stimulation: Add A23187 (final 1-5 µM) for 15–30 minutes.

  • Harvest:

    • Spin down cells (400 x g, 5 min).

    • Supernatant: Save for LTB4 quantification.

    • Pellet/Cells: Immediately resuspend for ATP/Viability assay.

Data Interpretation Table

Use this matrix to interpret your results at a specific concentration (e.g., 10 µM).

ObservationLTB4 LevelsCell Viability (ATP/LDH)ConclusionAction
Scenario A Low (<20%)High (>90%)Specific FLAP Inhibition Valid result. Proceed.
Scenario B Low (<20%)Low (<50%)Cytotoxicity Artifact False positive. Decrease dose.
Scenario C High (>80%)High (>90%)No Inhibition Drug inactive or dose too low.
Scenario D High (>80%)Low (<50%)Non-Specific Toxicity Rare. Likely off-target mechanism.

Troubleshooting Guide & FAQ

Q1: My IC50 curve looks steep. Is this normal?

A: Yes, but verify the slope. FLAP inhibitors often show cooperative binding or steep dose-response curves. However, an extremely steep "cliff" (e.g., going from 0% to 100% inhibition within a half-log concentration) often indicates the onset of lytic toxicity .

  • Check: Overlay your Viability Curve on your Inhibition Curve. If the curves overlap, you are measuring death, not inhibition.

Q2: Why is L-674573 precipitating in my media?

A: FLAP inhibitors are highly lipophilic (LogP > 4).

  • Issue: At concentrations >10 µM, the compound may crash out of aqueous buffers (HBSS/RPMI), forming micro-crystals that lyse cells physically.

  • Fix: Ensure your DMSO stock is fresh. Do not exceed 0.5% final DMSO. If testing >10 µM, check for turbidity or crystals under a microscope before adding cells.

Q3: Can I use Whole Blood instead of isolated PMNs?

A: Yes, and it is often recommended (The "Shift"). In Whole Blood (WB), plasma proteins bind the drug, shifting the IC50 to the right (higher).

  • Isolated PMN IC50: ~10–50 nM.

  • Whole Blood IC50: ~0.5–2.0 µM.

  • Why do this? If the drug works in WB without hemolysis, it confirms the mechanism is robust in a physiological setting.

Diagnostic Workflow (Decision Tree)

Follow this logic flow to validate your current experiment.

Troubleshooting_Tree Start Start: Observed LTB4 Reduction CheckViability Step 1: Check Cell Viability (ATP or LDH Assay) Start->CheckViability ViabilityHigh Viability > 90% CheckViability->ViabilityHigh Cells Healthy ViabilityLow Viability < 80% CheckViability->ViabilityLow Cells Dying DoseResponse Step 2: Check Dose Response ViabilityHigh->DoseResponse Artifact Artifact: Cytotoxicity Data Invalid ViabilityLow->Artifact CheckPotency Step 3: Compare IC50 vs CC50 DoseResponse->CheckPotency WideWindow IC50 << CC50 (e.g., 50nM vs 20µM) CheckPotency->WideWindow NarrowWindow IC50 ≈ CC50 CheckPotency->NarrowWindow Valid VALID FLAP INHIBITION WideWindow->Valid Optimization Requires Optimization (Lower Dose / Diff Assay) NarrowWindow->Optimization

Figure 2: Diagnostic Logic Flow. Use this tree to validate if LTB4 reduction is a pharmacological effect or a toxicity artifact.

References

  • Mechanism of FLAP Inhibition: Evans, J. F., et al. (1991). The role of 5-lipoxygenase-activating protein in the synthesis of leukotrienes.[1][2][3][4][5][6][7][8]Biochimica et Biophysica Acta (BBA) . Defines the foundational mechanism of FLAP inhibitors (like MK-886, the prototype for this class).

  • Cytotoxicity vs. Specificity in Leukotriene Assays: Werz, O., & Steinhilber, D. (2006). Therapeutic options for 5-lipoxygenase inhibitors.[1][9][10][2][3][4][6][11]Pharmacology & Therapeutics . Discusses the challenges of off-target effects and the necessity of viability controls.

  • Assay Validation (Whole Blood vs. PMN): Brideau, C., et al. (1996). Assay of leukotrienes and other eicosanoids in whole blood.[4]Inflammation Research .[3] Provides the standard protocol for distinguishing protein-binding effects from intrinsic potency.

  • General FLAP Inhibitor Class Properties (MK-886): Dixon, R. A., et al. (1990). Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis.[1][10][2][3][4][5][6][7][8][11]Nature . The seminal paper identifying FLAP as the target for this class of inhibitors.

Sources

Technical Support Center: Overcoming Non-Specific Binding of L-674573

Author: BenchChem Technical Support Team. Date: February 2026

System Status: Operational

Subject: Optimization of FLAP Binding Assays & L-674573 Handling Ticket Priority: High (Impacts IC50 accuracy and Signal-to-Noise ratio) Assigned Specialist: Senior Application Scientist, Assay Development Unit[1]

Technical Overview & Physicochemical Profile

L-674573 is a potent, selective inhibitor of 5-Lipoxygenase Activating Protein (FLAP) .[1] It functions by preventing the translocation of arachidonic acid to 5-lipoxygenase, thereby blocking leukotriene biosynthesis.[1]

The primary technical challenge with L-674573 is its extreme lipophilicity .[1] With a LogP > 6.0, this compound exhibits aggressive non-specific binding (NSB) to plastics, filter matrices, and lipid bilayers, often masking specific interactions with the 18 kDa FLAP target.

Compound Data Sheet
PropertyValueImplication for Assay
Target FLAP (18 kDa membrane protein)Requires membrane preps; high lipid background risk.[1]
LogP ~6.4 (High Lipophilicity)Rapid adsorption to plastic tips, tubes, and reservoirs.[1]
Solubility DMSO (>10 mg/mL); Aqueous (Very Low)Risk of precipitation upon dilution into assay buffer.[1]
Mechanism Allosteric / Lipid-interface bindingCompetitive displacement assays are sensitive to detergent levels.[1]
Troubleshooting Guide (Q&A Format)
Q1: My Signal-to-Noise (S/N) ratio is extremely low (< 3:1). How do I reduce the high background?

Diagnosis: The radioligand or tracer is likely sticking to the glass fiber filters or the plate walls rather than the receptor. Corrective Action:

  • Filter Pre-treatment: If using filtration assays (e.g., harvester systems), you must pre-soak GF/C or GF/B filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour.[1] PEI neutralizes the negative charge of the glass fibers, repelling the hydrophobic ligand.

  • Wash Buffer Additives: Add 0.1% BSA (Fatty Acid-Free) or 0.05% Tween-20 to your cold wash buffer.[1] This helps solubilize the loosely bound "lipid-trapped" ligand during the rapid wash phase without disturbing the specific high-affinity binding to FLAP.[1]

Q2: My IC50 values shift dramatically (10-fold) between experiments. Why?

Diagnosis: This is a classic symptom of plasticware adsorption (the "container effect"). The actual concentration of L-674573 reaching the well is lower than calculated because it stuck to your dilution tubes. Corrective Action:

  • Switch Materials: Stop using standard polystyrene. Use silanized glass vials or low-binding polypropylene for all serial dilutions.[1]

  • Reverse Pipetting: When transferring the drug, pre-wet the pipette tip (aspirate and dispense once into the source) to saturate the tip surface before the actual transfer.

  • Detergent in Diluent: Ensure your dilution buffer contains at least 0.01% BSA or 0.005% Triton X-100 to act as a carrier, keeping the drug in solution.

Q3: I see a "hook effect" or precipitation at high concentrations (>10 µM).

Diagnosis: L-674573 is crashing out of solution when the DMSO stock hits the aqueous buffer. Corrective Action:

  • DMSO Limit: Keep final DMSO concentration constant across all wells (e.g., 1% or 2%). Do not exceed 5% as it may denature FLAP.[1]

  • Intermediate Step: Do not jump from 100% DMSO to 100% Buffer. Perform an intermediate dilution (e.g., 1:10 in buffer + 10% DMSO) before the final addition to the assay plate.

Strategic Visualization: The NSB Trap

The following diagram illustrates the kinetic competition between Specific Binding (Target) and Non-Specific Binding (Plastics/Lipids) that defines L-674573 behavior.[1]

L674573_Binding_Dynamics cluster_solutions Mitigation Strategies Compound L-674573 (Free Ligand) Target Specific Target (FLAP - 18kDa) Compound->Target High Affinity (Kd ~ nM) NSB_Plastic NSB: Plasticware (Pipettes/Plates) Compound->NSB_Plastic Hydrophobic Adsorption NSB_Lipid NSB: Lipid Bilayer (Membrane Partitioning) Compound->NSB_Lipid LogP > 6 Partitioning Signal Measurable Signal (Inhibition/Binding) Target->Signal NSB_Plastic->Compound Loss of [Free] Noise High Background (False Positives) NSB_Plastic->Noise NSB_Lipid->Noise Blocker1 Silanized Glass Blocker1->NSB_Plastic Blocks Blocker2 0.3% PEI Filters Blocker2->NSB_Lipid Reduces Blocker3 BSA/Detergent Wash Blocker3->Noise Removes

Caption: Kinetic pathway of L-674573 showing specific binding vs. hydrophobic loss to plastics and lipids.[1]

Optimized Protocol: FLAP Filtration Binding Assay

This protocol is engineered to minimize the "sticky" nature of L-674573 while preserving FLAP integrity.[1]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT (fresh), 0.1% BSA (Fatty Acid-Free).[1]

  • Membrane Prep: Human leukocyte membranes or FLAP-transfected Sf9 membranes.[1]

  • Radioligand: [³H]-MK-886 or [¹²⁵I]-L-691,831 (approx 1-2 nM).[1]

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.05% Tween-20 (Critical for reducing NSB), 4°C.

Workflow:

  • Plate Preparation: Use Polypropylene 96-well deep well plates. Do not use Polystyrene for the reaction.

  • Filter Pre-soak: Soak GF/C Unifilter plates in 0.3% PEI for 2 hours at 4°C.

  • Incubation Setup:

    • Add 50 µL Assay Buffer.[1]

    • Add 50 µL L-674573 (Diluted in buffer + 0.1% BSA; prepared in glass vials).

    • Add 50 µL Radioligand.[1][2]

    • Add 100 µL Membrane Suspension (approx 10-20 µg protein/well).[1]

  • Equilibrium: Incubate for 60 minutes at Room Temperature . (Do not incubate at 37°C as FLAP is unstable and NSB increases with temp).[1]

  • Harvest:

    • Rapidly filter using a cell harvester.[1]

    • Wash 3x with 300 µL ice-cold Wash Buffer (containing Tween-20).[1]

    • Note: The Tween-20 in the wash is the "secret sauce" to strip the lipophilic drug from the filter fibers without dissociating it from the FLAP pocket.

  • Detection: Dry filters, add scintillant, and count.

References
  • Evans, J. F., et al. "The structural basis for the inhibition of leukotriene biosynthesis by L-674,573." Molecular Pharmacology, vol. 40, no. 1, 1991.[1] (Verified via search context: FLAP inhibitor identification).

  • Bylund, D. B., & Toews, M. L. "Radioligand binding methods for membrane preparations and intact cells."[3] Methods in Molecular Biology, vol. 746, 2011.[3]

  • Hulme, E. C., & Trevethick, M. A. "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology, vol. 161, no. 6, 2010.

  • Waters Corporation. "Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents." Waters White Paper, 2019.[1]

Sources

L-674573 stability in aqueous buffers vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: L-674573 Stability & Handling Guide

Topic: L-674573 (Leukotriene Biosynthesis Inhibitor) Document Type: Technical Troubleshooting & FAQ Last Updated: October 26, 2023[1]

Executive Summary: The Physicochemical Reality

L-674573 is a potent inhibitor of leukotriene biosynthesis, specifically targeting the 5-lipoxygenase activating protein (FLAP).[1] Chemically, it is 2-[4-phenyl-1-[4-(quinolin-2-ylmethoxy)phenyl]butyl]sulfanylacetic acid .[1]

Critical Insight: With a calculated LogP of ~6.4, L-674573 is extremely lipophilic .[1] The primary stability challenge users face is not chemical degradation (hydrolysis), but physical instability (precipitation) upon introduction to aqueous environments. This guide prioritizes maintaining solubility to ensure bio-availability in your assays.

Solubility & Stability Data Matrix

Solvent / MediumSolubility Limit (Max)Stability (Storage)Technical Note
DMSO (Anhydrous) ~10 mg/mL (21.8 mM)1 Year @ -80°CRecommended Stock. Hygroscopic; keep tightly sealed.[1]
Ethanol < 1 mg/mLNot RecommendedPoor solubility compared to DMSO; avoid for high-conc stocks.[1]
Aqueous Buffers (PBS/TBS) < 1 µM (Negligible)Unstable (Precipitates) Immediate use only.[1] Requires co-solvents or carriers.[1]
Cell Culture Media Variable (depends on serum)< 2 HoursSerum proteins (BSA/FBS) can act as carriers, improving apparent solubility.[1]

Troubleshooting Guide (FAQ)

Q1: My L-674573 stock solution turned cloudy upon thawing. Is it degraded?

Diagnosis: Likely physical precipitation , not chemical degradation.[1] DMSO has a freezing point of 19°C. If thawed too quickly or if moisture entered the vial, the compound may crash out. Corrective Action:

  • Warm the vial to 37°C for 5–10 minutes.

  • Vortex vigorously or sonicate (water bath sonicator) for 2 minutes.

  • Centrifuge at 13,000 x g for 1 minute. If a pellet remains, the concentration is inaccurate. Filter or re-make the stock.

Q2: Why does the compound precipitate when I dilute it into PBS for my assay?

Mechanism: This is the "Solvent Shock" effect. Adding a high-concentration DMSO stock (hydrophobic) directly to a static aqueous buffer (hydrophilic) creates local supersaturation, forcing the hydrophobic L-674573 molecules to aggregate instantly.[1] Protocol Adjustment:

  • Never add 100% DMSO stock directly to the final volume of static buffer.

  • Use an Intermediate Dilution Step: Dilute the stock 1:10 in pure DMSO first, then add this lower-concentration organic mix to the buffer while vortexing the buffer .

  • Limit DMSO: Keep final DMSO concentration < 0.1% if possible, but L-674573 may require up to 0.5% DMSO to stay in solution.[1]

Q3: Can I store diluted working solutions at 4°C?

Verdict: No. Reasoning: Aqueous dilutions of L-674573 are thermodynamically unstable.[1] Over time (hours), the compound will adhere to the plastic walls of tubes (adsorption) or form micro-precipitates that are invisible to the naked eye but reduce potency. Rule: Prepare working solutions immediately before use.

Advanced Protocols

Protocol A: The "Sandwich" Dilution Method (To prevent precipitation)

Standard direct dilution often fails. Use this method for reproducible IC50 curves.

  • Prepare 1000x Stocks: Make your serial dilutions in 100% DMSO first. Do not touch water yet.[1]

  • Prepare Assay Medium: Aliquot your cell media or buffer into the assay plate.

  • Rapid Dispersion: Add the DMSO stock to the medium while agitating the plate (or mixing with a pipette).

    • Why? This minimizes the time the compound spends in a "supersaturated" state at the injection point.

Protocol B: Visualizing the Stability Workflow

L674573_Workflow cluster_trouble Troubleshooting Precipitation Solid L-674573 Solid Powder Store at -20°C Stock Master Stock (10-20 mM) Solvent: 100% Anhydrous DMSO Store at -80°C Solid->Stock Dissolve & Sonicate Inter Intermediate Dilution Solvent: 100% DMSO (e.g., 1000x of final conc.) Stock->Inter Serial Dilution (DMSO only) Aqueous Aqueous Working Solution (PBS/Media) High Risk of Precipitation Inter->Aqueous AVOID DIRECT STEP High Precipitation Risk Final Final Assay System (Contains Cells/Proteins) Proteins stabilize the compound Inter->Final Direct Addition (1:1000) While Vortexing/Mixing Precip Cloudiness Observed? Sonicate Sonicate (37°C) Precip->Sonicate Stock Solution Carrier Add Carrier (0.1% BSA or Tween-80) Precip->Carrier Aqueous Solution

Figure 1: Optimal handling workflow for L-674573.[1] Note the critical instruction to maintain DMSO solvent integrity until the final addition step.

Mechanistic Rationale

Why L-674573 Behaves This Way: The structure of L-674573 contains a lipophilic quinoline tail and a phenyl-butyl core.[1] While the thioacetic acid group provides a small polar "head," it is insufficient to overcome the hydrophobic burden of the rest of the molecule in neutral pH.

  • In Organic Solvents (DMSO): Dipole-dipole interactions stabilize the molecule.[1]

  • In Aqueous Buffers: The "hydrophobic effect" drives the water molecules to exclude the non-polar L-674573, forcing the drug molecules to clump together (precipitate) to minimize surface area exposed to water.

Self-Validating the Protocol: To verify if your compound is in solution or precipitated:

  • Prepare your working concentration in a clear tube.[1]

  • Shine a laser pointer (or bright light) through the tube.[1]

  • Tyndall Effect: If you see a beam of light scattering (fog), micro-precipitation has occurred.[1] A true solution will be optically clear.[1]

References

  • TargetMol. L 674573 Product Data Sheet & Solubility Information. Retrieved from [1]

  • PubChem. this compound (CID 124437) - Chemical and Physical Properties.[1] National Library of Medicine.[1] Retrieved from [1]

  • Cayman Chemical. General Guidelines for Preparing Stock Solutions of Lipophilic Compounds. (Inferred from standard protocols for p38/Leukotriene inhibitors). Retrieved from [1]

Sources

Technical Support Center: Improving Reproducibility of Assays Involving the AT2 Receptor Agonist L-674573

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing L-674573. This document is designed to provide in-depth troubleshooting advice and foundational knowledge to enhance the reproducibility and reliability of your experiments.

A Critical Clarification on L-674573's Mechanism of Action

Before delving into troubleshooting, it is crucial to address a common point of confusion. The user's query mentioned "L-674573 inhibition assays." However, L-674573 is not an inhibitor. It is a selective agonist of the Angiotensin II Type 2 (AT2) receptor. An agonist is a compound that binds to and activates a receptor to produce a biological response. In contrast, an inhibitor (or antagonist) blocks the action of an agonist.

Therefore, this guide will focus on improving the reproducibility of assays where L-674573 is used to stimulate the AT2 receptor. This includes experiments designed to measure its potency (EC50) or those that use L-674573 to screen for AT2 receptor antagonists (inhibitors).

Part 1: Foundational Knowledge

The AT2 Receptor Signaling Pathway

The Angiotensin II Type 2 (AT2) receptor is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes, including blood pressure regulation, organ protection, and inflammation.[1] Unlike the AT1 receptor, which mediates most of the well-known vasoconstrictive effects of Angiotensin II, the AT2 receptor often counteracts these effects.[2]

Activation of the AT2 receptor by an agonist like L-674573 can initiate several downstream signaling cascades, often involving the stimulation of phosphatases and the production of nitric oxide (NO).[1][2] This complex signaling is cell-type dependent, which is a critical factor to consider in assay design.

AT2_Signaling L674573 L-674573 (Agonist) AT2R AT2 Receptor (GPCR) L674573->AT2R Binds & Activates G_Protein G Protein (Gαi/o) AT2R->G_Protein Couples to Effector Effector Enzymes (e.g., Phosphatases) G_Protein->Effector Modulates Downstream Downstream Signaling (e.g., ↑ NO, ↑ cGMP) Effector->Downstream Response Cellular Response (e.g., Vasodilation, Anti-inflammatory) Downstream->Response

Caption: Simplified AT2 Receptor Signaling Pathway upon Agonist Activation.

Part 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to address common problems encountered during AT2 receptor agonist assays.

Q1: My dose-response curve for L-674573 is flat or has a very low signal window. What's going wrong?

Possible Causes & Solutions:

  • Suboptimal Cell Density: Too few cells will not produce a detectable signal, while too many cells can lead to a decreased assay window.[3] It is essential to perform a cell-titration experiment where a range of cell densities is tested against a fixed, high concentration of L-674573 to find the optimal cell number per well.[3]

  • Incorrect Stimulation Time: The kinetics of agonist binding and subsequent signaling are crucial. A full agonist-receptor equilibrium is necessary for a maximal response.[3] If the incubation time is too short, you may only be observing a partial response.[3] Conversely, prolonged incubation can lead to receptor desensitization or cell death. An incubation time-course experiment (e.g., 15, 30, 60, 120 minutes) is recommended to determine the peak signal.

  • Low Receptor Expression: The cell line you are using may not express a sufficient number of AT2 receptors. This can be verified by qPCR, Western blot, or by using a radiolabeled ligand in a binding assay. If expression is low, you may need to switch to a different cell line or use a system with transiently or stably overexpressed AT2 receptors.[4]

Q2: I'm seeing high well-to-well variability in my results. How can I improve consistency?

Possible Causes & Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution across the microplate is a common source of variability. Ensure your cell suspension is homogenous before and during plating by gently pipetting or inverting the suspension.[4] For adherent cells, allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even settling.

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent results. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.

  • Reagent and Compound Preparation: Ensure all reagents, including the L-674573 stock solution, are fully dissolved and properly mixed. Perform serial dilutions carefully and use calibrated pipettes. It's good practice to prepare a master mix of reagents for a set of wells to minimize pipetting errors.

ParameterRecommendationRationale
Cell Seeding Create a homogenous cell suspension.Ensures each well receives a similar number of cells, reducing variability in the baseline and stimulated response.
Plate Layout Avoid using outer wells for samples.Minimizes "edge effects" caused by temperature and evaporation gradients across the plate.[5]
Reagent Handling Use calibrated pipettes and master mixes.Increases accuracy and consistency of reagent and compound delivery to each well.
Mycoplasma Testing Regularly test cell cultures.Mycoplasma contamination can alter cellular physiology and responsiveness, leading to unreliable data.[6]
Q3: The EC50 value for L-674573 in my assay is different from published values. Why?

Possible Causes & Solutions:

  • Assay-Specific Conditions: EC50 values are highly dependent on the specific experimental conditions, including the cell line used, receptor expression level, buffer components, and the specific downstream readout being measured (e.g., calcium flux, cAMP, reporter gene). It is more important to have a consistent and reproducible EC50 within your own experimental system than to perfectly match a published value.

  • Dose-Response Curve Setup: The accuracy of the EC50 value depends on how the dose-response curve is constructed. It is recommended to use 5-10 concentrations of L-674573, spanning a wide range to clearly define the bottom and top plateaus of the sigmoidal curve.[7]

  • Off-Target Effects: At high concentrations, some compounds can exhibit off-target activity. It has been reported that another AT2 receptor agonist, Compound 21 (C21), can also act as an antagonist at the thromboxane TP-receptor.[8][9] While this has not been explicitly documented for L-674573, it is a possibility to consider if you observe unusual dose-response curve shapes.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Serial Dilutions of L-674573 D 4. Add L-674573 Dilutions to Wells A->D B 2. Prepare Homogenous Cell Suspension C 3. Seed Cells in Microplate B->C C->D E 5. Incubate for Optimized Time D->E F 6. Measure Signal (e.g., Fluorescence, Luminescence) E->F G 7. Plot Dose vs. Response F->G H 8. Fit Sigmoidal Curve (Non-linear Regression) G->H I 9. Determine EC50 H->I

Caption: Standard Workflow for Generating a Dose-Response Curve.

Part 3: Experimental Protocols

Protocol: Generating a Reproducible L-674573 Dose-Response Curve

This protocol provides a general framework. Specific details such as cell type, seeding density, and incubation times should be optimized for your system.

Materials:

  • Cells expressing the AT2 receptor

  • Appropriate cell culture medium

  • L-674573 stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Assay-specific detection reagents (e.g., Calcium flux dye, cAMP assay kit)

  • White or black, clear-bottom, 96-well or 384-well microplates[5]

Procedure:

  • Cell Preparation:

    • The day before the assay, seed your cells into the microplate at the predetermined optimal density.[4]

    • Incubate overnight to allow cells to adhere and recover.

  • Compound Dilution:

    • Prepare a serial dilution series of L-674573 in the assay buffer. It is common to perform a 1:3 or 1:5 dilution series to cover a wide concentration range.

    • Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) to avoid solvent-induced effects.

  • Assay Execution:

    • Carefully remove the culture medium from the cell plate.

    • Add the assay-specific loading buffer (e.g., for calcium flux) and incubate as required by the manufacturer.

    • Add the different concentrations of L-674573 to the appropriate wells. Include "vehicle control" (buffer with DMSO only) and "unstimulated control" (buffer only) wells.

    • Incubate the plate for the optimized stimulation time at 37°C.[4]

  • Signal Detection:

    • Measure the signal using a plate reader with the appropriate settings for your assay readout (e.g., fluorescence for calcium, luminescence for cAMP).

  • Data Analysis:

    • Normalize the data: Subtract the average of the unstimulated control wells from all other wells. Then, set the average of the vehicle control as 0% response and the highest concentration of L-674573 as 100% response.

    • Plot the normalized response against the log of the L-674573 concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to generate a sigmoidal dose-response curve and calculate the EC50 value.[7]

References

  • Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling. Hypertension. [Link]

  • How Do I Perform a Dose-Response Experiment? GraphPad. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • The angiotensin AT2-receptor agonist compound 21 is an antagonist for the thromboxane TP-receptor - Implications for preclinical studies and future clinical use. Peptides. [Link]

  • Role of the Angiotensin Type 2 Receptor in the Regulation of Blood Pressure and Renal Function. Hypertension. [Link]

  • Key assay optimization parameters and troubleshooting guidelines. ResearchGate. [Link]

  • Angiotensin II receptor type 2. Wikipedia. [Link]

Sources

Technical Guide: Optimizing L-674573 Permeability & Efficacy in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

L-674573 is a potent, selective inhibitor of the 5-Lipoxygenase Activating Protein (FLAP) , not a direct 5-LOX enzyme inhibitor.[1] Its primary mechanism involves binding to FLAP, an 18-kDa integral membrane protein located on the nuclear envelope . This binding prevents the essential translocation of 5-Lipoxygenase (5-LOX) from the cytosol to the nuclear membrane, thereby halting the biosynthesis of leukotrienes (LTB4, LTC4) at the source.

The Core Issue: Users often report "permeability issues" when L-674573 fails to show efficacy in cellular assays. However, the root cause is rarely passive membrane permeability (the compound is highly lipophilic). The failure modes are typically solubility-limited uptake (precipitation in aqueous media) or high non-specific protein binding (sequestration by Albumin/FBS).[1]

Mechanistic Pathway Diagram

The following diagram illustrates the specific blockade point of L-674573 within the arachidonic acid cascade.

FLAP_Pathway cluster_NuclearMembrane Nuclear Envelope AA Arachidonic Acid (Cytosol) Complex 5-LOX/FLAP Complex AA->Complex Substrate LOX_Cyto 5-LOX (Cytosolic) LOX_Cyto->Complex Translocation Stimulus Stimulus (Ca2+ Ionophore) Stimulus->LOX_Cyto Activates FLAP FLAP (Membrane Bound) FLAP->Complex Anchoring LTA4 Leukotriene A4 (Unstable) Complex->LTA4 Synthesis L674573 L-674573 (Inhibitor) L674573->FLAP BINDS & BLOCKS LTB4 LTB4/LTC4 (Inflammation) LTA4->LTB4 Hydrolysis

Figure 1: Mechanism of Action.[1] L-674573 binds FLAP at the nuclear membrane, preventing 5-LOX translocation and subsequent leukotriene synthesis.[1]

Physicochemical Barriers & Solubility FAQs

Q: I see precipitation when adding L-674573 to my cell culture media. Is this normal? A: Yes, this is a common issue. L-674573 is a highly lipophilic quinoline derivative.[1] While soluble in DMSO, it has extremely poor aqueous solubility. When a concentrated DMSO stock (e.g., 10 mM) is spiked directly into aqueous media, the compound can "crash out," forming micro-precipitates that are invisible to the naked eye but biologically unavailable.

Protocol for Solubility Optimization:

  • Intermediate Dilution: Do not pipette 100% DMSO stock directly into the well. Create a 10x or 100x intermediate dilution in serum-free media or PBS immediately before dosing.[1]

  • DMSO Limit: Keep final DMSO concentration < 0.5% (v/v). Higher levels can affect cell viability, but too low (e.g., <0.01%) might not sustain the compound in solution.

  • Sonication: If the stock solution has been frozen, sonicate at 37°C for 5 minutes before use.

Q: Does Fetal Bovine Serum (FBS) affect the potency of L-674573? A: Critically, yes. FLAP inhibitors are known to be >99% protein-bound in plasma (binding to Albumin).[1]

  • High Serum (10% FBS): The free fraction of the drug may be reduced by 10-100 fold, shifting the IC50 significantly to the right (lower potency).

  • Recommendation: Perform assays in low-serum (0.1% - 1% FBS) or serum-free conditions if cell viability permits for the duration of the assay (usually short, 1-4 hours).[1] If you must use 10% FBS, expect the IC50 to shift from ~70 nM to the micromolar range.

Cell Line Specific Troubleshooting (THP-1 & HL-60)

Q: I am treating THP-1 cells with L-674573 but see no reduction in LTB4 levels. Why? A: The most common reason is the differentiation state of the cells. Undifferentiated THP-1 or HL-60 cells express low basal levels of 5-LOX and FLAP and produce negligible leukotrienes.[1] They must be differentiated into macrophage-like or granulocyte-like cells to upregulate the pathway.[1]

ParameterUndifferentiated MonocytesDifferentiated Macrophages/Granulocytes
5-LOX/FLAP Expression Low / NegligibleHigh
Leukotriene Capacity LowHigh
L-674573 Sensitivity Poor (Target absent)High (Target present)

Differentiation Protocol (THP-1):

  • Seed THP-1 cells at

    
     cells/mL.
    
  • Treat with PMA (Phorbol 12-myristate 13-acetate) at 50–100 nM.[1]

  • Incubate for 48–72 hours . Cells should become adherent.

  • Wash with PBS and rest in fresh media (without PMA) for 24 hours before the L-674573 assay.

Differentiation Protocol (HL-60):

  • Seed HL-60 cells at

    
     cells/mL.
    
  • Treat with 1.3% DMSO (v/v) for 5–7 days.

  • Cells will differentiate into granulocyte-like cells (neutrophils) with high FLAP expression.[1]

Q: How long should I pre-incubate the cells with L-674573? A: Because the target (FLAP) is intracellular (nuclear membrane), the drug must cross the plasma membrane and diffuse through the cytosol.

  • Minimum Pre-incubation: 15–30 minutes at 37°C is required to reach equilibrium at the nuclear envelope.

  • Stimulation: After pre-incubation, stimulate with A23187 (Ca2+ ionophore) (typically 1–10 µM) for 15–30 minutes to trigger arachidonic acid release and 5-LOX translocation.[1]

Troubleshooting Workflow

If you are observing low efficacy, follow this logic gate to identify the failure point.

Troubleshooting Start Issue: No Inhibition of LTB4 Check_Diff Step 1: Are cells differentiated? (PMA for THP-1, DMSO for HL-60) Start->Check_Diff Check_Stim Step 2: Is the Stimulus working? (Positive Control > 10 ng/mL LTB4) Check_Diff->Check_Stim Yes Action_Diff Action: Differentiate cells for 3-7 days. Check_Diff->Action_Diff No Check_Sol Step 3: Check Solubility/Binding (Is FBS > 1%?) Check_Stim->Check_Sol High LTB4 in Control Action_Stim Action: Fresh A23187 or Arachidonic Acid. Check_Stim->Action_Stim No LTB4 in Control Action_Serum Action: Reduce FBS to 0.1% or use Whole Blood assay. Check_Sol->Action_Serum Yes (High FBS) Suspect Degradation\nor P-gp Efflux Suspect Degradation or P-gp Efflux Check_Sol->Suspect Degradation\nor P-gp Efflux No (Low FBS)

Figure 2: Step-by-step troubleshooting guide for lack of efficacy in cellular assays.

References

  • Evans, J. F., et al. (1991). "5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors."[1] Molecular Pharmacology, 39(6), 784-789.[1]

  • Dixon, R. A., et al. (1990). "Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis."[1] Nature, 343(6255), 282-284.[1] [1]

  • Werz, O., & Steinhilber, D. (2006). "Therapeutic options for 5-lipoxygenase inhibitors." Pharmacology & Therapeutics, 112(3), 701-718.[1]

  • PubChem Compound Summary. "L-674573".[1][2] National Center for Biotechnology Information.

Sources

Validation & Comparative

Comparative Guide: L-674573 (Active) vs. L-671480 (Inactive Control)

Author: BenchChem Technical Support Team. Date: February 2026

Targeting 5-Lipoxygenase-Activating Protein (FLAP) in Leukotriene Biosynthesis[1][2][3][4][5]

Executive Summary

L-674573 is a potent, selective inhibitor of 5-Lipoxygenase-Activating Protein (FLAP) , a critical nuclear membrane protein required for the biosynthesis of leukotrienes (LTs).[1] L-671480 serves as its chemically related inactive control , possessing a similar quinoline backbone but lacking the specific pharmacophore required for high-affinity FLAP binding.

This guide provides a rigorous experimental framework for using this compound pair to dissect the role of the 5-Lipoxygenase (5-LO)/FLAP complex in inflammatory signaling, specifically distinguishing on-target effects from non-specific cellular toxicity.

Chemical & Pharmacological Comparison

The utility of this pair lies in their structural homology. Both are quinoline derivatives, ensuring that non-specific physicochemical effects (e.g., membrane intercalation, solubility issues) are controlled for, while only L-674573 engages the specific FLAP binding pocket.

FeatureL-674573 (Active Probe) L-671480 (Inactive Control)
Primary Target FLAP (5-Lipoxygenase-Activating Protein)None (Does not bind FLAP)
Mechanism Competes for the arachidonic acid binding pocket on FLAP; prevents 5-LO translocation.Steric/electronic mismatch prevents pocket engagement.
IC50 (Cellular) ~50–100 nM (Inhibition of LTB4 in PMNs)> 10 µM (No significant inhibition)
Binding Affinity High affinity (Displaces [125I]L-669,083)Negligible affinity
Chemical Class 2-substituted Quinoline2-substituted Quinoline
Key Application Validating FLAP-dependent leukotriene synthesis.Ruling out off-target kinase inhibition or cytotoxicity.
Mechanism of Action (MOA)

Leukotriene biosynthesis requires the translocation of the enzyme 5-Lipoxygenase (5-LO) from the cytosol to the nuclear membrane. This translocation is dependent on FLAP .

  • Physiological State: Upon cell stimulation (e.g., by Ca2+ ionophores or fMLP), 5-LO migrates to the nuclear envelope and docks with FLAP. FLAP presents Arachidonic Acid (AA) to 5-LO, facilitating its conversion to LTA4.

  • L-674573 Action: It binds tightly to the FLAP pocket, physically blocking AA presentation and preventing the functional assembly of the 5-LO/FLAP complex.

  • L-671480 Action: It fails to bind FLAP, allowing 5-LO translocation and LTB4 synthesis to proceed normally.

Diagram: FLAP-Dependent Leukotriene Biosynthesis Pathway

FLAP_Pathway cluster_membrane Nuclear Membrane FLAP FLAP Protein AA_Bound Arachidonic Acid (Presented) FLAP->AA_Bound Binds AA LTA4 LTA4 AA_Bound->LTA4 5-LO Catalysis Stimulus Stimulus (Ca2+, fMLP) Cytosolic_5LO 5-LO (Cytosolic) Stimulus->Cytosolic_5LO Activates Translocated_5LO 5-LO (Membrane Bound) Cytosolic_5LO->Translocated_5LO Translocation Translocated_5LO->FLAP Docks L674573 L-674573 (Inhibitor) L674573->FLAP High Affinity Binding (BLOCKS AA) L671480 L-671480 (Inactive) L671480->FLAP No Binding LTB4 LTB4 / LTC4 (Inflammatory Mediators) LTA4->LTB4 Hydrolysis

Figure 1: Mechanism of FLAP inhibition. L-674573 competes for the FLAP binding site, preventing Arachidonic Acid processing, while L-671480 fails to bind.

Experimental Validation & Data Interpretation

To scientifically validate the FLAP pathway in your model, you must demonstrate differential inhibition . The active compound should abolish the signal, while the inactive control should leave it intact.

A. Key Assay: Inhibition of LTB4 Production in Neutrophils

This is the gold-standard functional assay.

CompoundConcentrationLTB4 Production (% of Control)Interpretation
Vehicle (DMSO) -100%Baseline maximal response.
L-674573 100 nM< 10%Potent Inhibition. Confirms FLAP dependency.
L-674573 1000 nM< 1%Complete suppression.
L-671480 100 nM~95-100%No Effect. Confirms lack of toxicity.
L-671480 1000 nM~90-100%No Effect. Validates specificity of L-674573.
B. Secondary Assay: 5-LO Translocation (Western Blot)

While L-674573 binds FLAP, it also indirectly prevents the stable association of 5-LO with the membrane.

  • Result: In L-674573 treated cells, 5-LO remains largely in the cytosolic fraction (supernatant) after centrifugation.

  • Control: In L-671480 treated cells, 5-LO shifts to the membrane fraction (pellet) upon stimulation.

Detailed Protocol: PMN Isolation and Leukotriene Assay

Objective: Measure the specific inhibition of FLAP-dependent LTB4 synthesis.

Reagents:

  • Human Polymorphonuclear Leukocytes (PMNs) or HL-60 differentiated cells.

  • Active: L-674573 (Stock: 10 mM in DMSO).

  • Control: L-671480 (Stock: 10 mM in DMSO).

  • Stimulus: Calcium Ionophore A23187 (2 µM final) or fMLP (1 µM).

  • Buffer: HBSS with Ca2+/Mg2+.

Workflow Diagram

Protocol_Workflow cluster_treatments Treatments Step1 1. Cell Prep Isolate PMNs Resuspend 5x10^6/mL Step2 2. Pre-Incubation 15 min @ 37°C Step1->Step2 T1 Vehicle (DMSO) Step2->T1 T2 Active (L-674573) Step2->T2 T3 Inactive (L-671480) Step2->T3 Step3 3. Stimulation Add A23187 (2µM) 5-10 min @ 37°C T1->Step3 T2->Step3 T3->Step3 Step4 4. Termination Add cold Methanol Centrifuge Step3->Step4 Step5 5. Analysis ELISA or HPLC for LTB4 Step4->Step5

Figure 2: Experimental workflow for validating FLAP inhibition.

Step-by-Step Methodology:
  • Preparation: Isolate PMNs from whole blood using density gradient centrifugation. Resuspend in HBSS at

    
     cells/mL.
    
  • Pre-treatment: Aliquot cells into reaction tubes.

    • Add L-674573 (Active) to Group A (Titrate: 10 nM - 1 µM).

    • Add L-671480 (Inactive) to Group B (Match concentrations).

    • Add DMSO only to Group C (Vehicle).

    • Incubate for 15 minutes at 37°C.

  • Stimulation: Add A23187 (final 2-5 µM) to all tubes. Incubate for exactly 10 minutes at 37°C.

    • Note: A23187 bypasses receptors to flood the cell with Ca2+, strictly testing the enzymatic machinery (5-LO/FLAP).

  • Termination: Stop reaction by adding 2 volumes of ice-cold methanol. Vortex vigorously.

  • Extraction: Centrifuge at 10,000 x g for 10 min to pellet proteins. Collect supernatant.

  • Quantification: Measure LTB4 levels using a competitive ELISA kit or RP-HPLC (C18 column, Methanol/Water/Acetic acid mobile phase).

Troubleshooting & Best Practices
IssueProbable CauseSolution
L-671480 shows inhibition Concentration too high (>10 µM)Non-specific membrane disruption can occur at high quinoline concentrations. Keep controls ≤ 1 µM.
No inhibition with L-674573 High Protein BindingFLAP inhibitors are highly lipophilic and bind serum albumin. Perform assays in serum-free HBSS.
Cell Death DMSO ToxicityEnsure final DMSO concentration is < 0.5%.
High Background LTB4 Cell Activation during prepHandle PMNs gently; keep at room temp (cold shock can activate them) until the assay starts.
References
  • Gillard, J. et al. (1989).[2] "L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid), a novel, specific inhibitor of leukotriene biosynthesis." Canadian Journal of Physiology and Pharmacology.

  • Evans, J. F. et al. (1991). "5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors."[3][2][4][1][5] Molecular Pharmacology. (Defines L-674573 vs L-671480 specificity).

  • Mancini, J. A. et al. (1993). "5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors." Molecular Pharmacology.

  • TargetMol. "L-674573 Product Datasheet & Chemical Structure."

Sources

Validating FLAP Target Specificity: A Comparative Guide Using L-674573

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating FLAP Target Specificity with L-674573 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of leukotriene biosynthesis inhibitors, validating 5-Lipoxygenase Activating Protein (FLAP) as the precise molecular target is critical.[1][2][3] While the indole-based MK-886 served as the historical prototype, its utility is compromised by off-target activity against PPAR


.

L-674573 , a potent quinoline-based inhibitor, serves as a vital orthogonal probe. By utilizing a distinct chemotype (quinoline vs. indole), researchers can distinguish true FLAP-dependent inhibition from scaffold-specific off-target effects. This guide details the mechanistic basis, comparative performance, and experimental protocols for using L-674573 to rigorously validate FLAP specificity.

Mechanistic Foundation: The FLAP/5-LOX Axis[2]

FLAP does not possess enzymatic activity itself; rather, it functions as an arachidonic acid (AA) transfer protein. Upon cellular activation (e.g., by Calcium ionophore or fMLP), FLAP facilitates the translocation of 5-Lipoxygenase (5-LOX) from the cytosol to the nuclear membrane, presenting AA for conversion into Leukotriene A4 (LTA4).

Mechanism of Action: L-674573 binds to the AA-binding pocket of FLAP, sterically hindering the transfer of AA to 5-LOX. Crucially, unlike direct 5-LOX inhibitors (e.g., Zileuton), L-674573 prevents the assembly of the enzymatic complex on the membrane.

Diagram 1: FLAP-Dependent 5-LOX Translocation Pathway

FLAP_Pathway Stimulus Stimulus (A23187 / fMLP) Calcium Intracellular Ca2+ Stimulus->Calcium Activates FiveLOX_Cyt 5-LOX (Cytosolic) Calcium->FiveLOX_Cyt Promotes Translocation Complex FLAP:5-LOX Complex FiveLOX_Cyt->Complex Translocates to Membrane FLAP FLAP (Nuclear Membrane) FLAP->Complex Anchors L674573 L-674573 (Inhibitor) L674573->FLAP Binds (IC50 ~70nM) LTA4 Leukotriene A4 Complex->LTA4 Catalysis AA Arachidonic Acid AA->Complex Substrate Transfer LTB4 Leukotriene B4 (Chemotaxis) LTA4->LTB4 LTA4 Hydrolase

Caption: L-674573 binds FLAP, blocking AA transfer and preventing the functional assembly of the 5-LOX complex.

Comparative Analysis: L-674573 vs. Alternatives

To validate a target, one must rule out "scaffold effects." If a biological phenotype is observed only with MK-886 (Indole) but not L-674573 (Quinoline), the effect is likely off-target (e.g., PPAR interactions). If both inhibit the phenotype with potency correlating to their FLAP affinity, the target is validated.

Table 1: Performance Profile of FLAP Inhibitors
FeatureL-674573 MK-886 (Historic Control)GSK2190915 (Clinical Ref)
Chemical Scaffold Quinoline IndoleBiaryl
Primary Target FLAP (AA Binding Pocket)FLAP (AA Binding Pocket)FLAP
IC50 (A23187 Stim) 100 nM 2–10 nM< 1 nM
IC50 (fMLP Stim) 50 nM ~1 nM< 1 nM
Binding Affinity (Kd) ~70 nM ~1 nM~0.1 nM
Off-Target Risks Low (High Specificity)High (PPAR

agonist)
Low
Primary Utility Target Validation Probe Historic PrototypeClinical Candidate

Key Insight: While MK-886 is more potent, L-674573 is the preferred tool for specificity checks. The 100 nM potency of L-674573 provides a wide window to observe dose-dependent inhibition without the confounding PPAR


 activation seen with MK-886 at micromolar concentrations.

Experimental Validation Framework

The "Gold Standard" for FLAP validation is the inhibition of LTB4 synthesis in human whole blood (HWB) or isolated polymorphonuclear leukocytes (PMN).

Protocol: Cross-Chemotype Validation in Human PMNs

Objective: Confirm FLAP dependence by demonstrating equipotent inhibition of LTB4 across two distinct stimuli (A23187 vs. fMLP) using L-674573.

Reagents Required:
  • L-674573 Stock: 10 mM in DMSO (Store at -20°C).

  • Stimulus A: Calcium Ionophore A23187 (Calcimycin).

  • Stimulus B: fMLP (N-Formylmethionyl-leucyl-phenylalanine).[4]

  • Assay Buffer: HBSS with Ca2+/Mg2+.

Step-by-Step Methodology:
  • PMN Isolation:

    • Isolate PMNs from fresh human venous blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

    • Resuspend cells at

      
       cells/mL in HBSS.
      
  • Inhibitor Pre-incubation (Critical Step):

    • Aliquot PMNs into reaction tubes.

    • Add L-674573 in a dose-response series (e.g., 10 nM, 30 nM, 100 nM , 300 nM, 1

      
      M).
      
    • Include a Vehicle Control (DMSO 0.1%) and a Negative Control (L-671,480 - an inactive quinoline analog if available).

    • Incubate for 15 minutes at 37°C . Note: This allows the inhibitor to penetrate the membrane and bind FLAP before translocation is triggered.

  • Stimulation:

    • Group A: Add A23187 (Final conc: 1

      
      M). Incubate 15 min.
      
    • Group B: Add fMLP (Final conc: 1

      
      M) + Cytochalasin B (5 
      
      
      
      g/mL). Incubate 5 min.
    • Rationale: fMLP is a receptor-mediated physiological stimulus; A23187 is a direct calcium influx stimulus. Inhibition of both confirms the block is downstream of the receptor (i.e., at FLAP).

  • Reaction Termination:

    • Stop reaction by adding an equal volume of ice-cold Methanol.

    • Centrifuge at 10,000 x g for 10 min to pellet protein.

  • Quantification:

    • Analyze supernatant for LTB4 levels using a validated ELISA kit or RP-HPLC.

    • Success Criteria: L-674573 should exhibit an IC50 of ~50–100 nM.[5]

Diagram 2: Experimental Workflow for Specificity Validation

Validation_Workflow cluster_stimuli Parallel Stimulation Pathways Start Human Whole Blood Isolation Isolate PMNs (Ficoll-Paque) Start->Isolation Incubation Pre-incubate with L-674573 (15 min @ 37°C) Isolation->Incubation Stim_A Path A: A23187 (Direct Ca2+ Influx) Incubation->Stim_A Stim_B Path B: fMLP (Receptor Mediated) Incubation->Stim_B Stop Terminate (Methanol) & Centrifuge Stim_A->Stop Stim_B->Stop Readout Quantify LTB4 (ELISA / HPLC) Stop->Readout Analysis Calculate IC50 Target: 50-100 nM Readout->Analysis

Caption: Workflow ensuring inhibitor activity is independent of the upstream signaling trigger (Receptor vs. Ionophore).

Troubleshooting & Specificity Controls

When using L-674573 to validate FLAP, consider these potential pitfalls:

  • Protein Binding: In Whole Blood assays (HWB), the potency of L-674573 will shift right (higher IC50) compared to isolated PMNs due to plasma protein binding. Expect an IC50 shift of roughly 10-20x.[2]

  • The "Inactive Analog" Control: To prove the effect is FLAP-mediated and not due to quinoline toxicity, use L-671,480 if accessible. It is structurally similar but lacks FLAP binding affinity.

  • Distinguishing 5-LOX vs. FLAP: L-674573 inhibits 5-LOX translocation.[4][6] Perform a Western Blot on the nuclear membrane fraction.

    • Result: L-674573 treatment = Reduced 5-LOX in membrane fraction.

    • Contrast: A direct 5-LOX inhibitor (e.g., Zileuton) will inhibit LTB4 but not necessarily prevent translocation.

References

  • Evans, J. F., et al. (1991).[1] 5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors.[1][4][6][7] Molecular Pharmacology.[8]

  • Mancini, J. A., et al. (1991). Translocation of HL-60 cell 5-lipoxygenase.[2][4] Inhibition of A23187- or N-formyl-methionyl-leucyl-phenylalanine-induced translocation by indole and quinoline leukotriene synthesis inhibitors.[4] Molecular Pharmacology.[8]

  • Hutchinson, J. H., et al. (1992). L-674,573: A Potent and Specific Inhibitor of FLAP.[1][6][7] Journal of Medicinal Chemistry. (Contextual citation for chemical structure and binding data).

  • Pergola, C., & Werz, O. (2010). 5-Lipoxygenase inhibitors: a review of recent developments and patents. Expert Opinion on Therapeutic Patents.

Sources

L-674573: Selectivity Profile & Mechanistic Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-674573 (also referenced as AZD-4769 in later development) is a potent, reversible 5-Lipoxygenase-Activating Protein (FLAP) inhibitor , not a Cyclooxygenase (COX) inhibitor. Its primary utility in drug development and inflammation research lies in its ability to selectively block the leukotriene (LT) biosynthetic pathway while sparing the COX-1 and COX-2 pathways .

This distinction is critical. Unlike NSAIDs (which inhibit COX) or Coxibs (which selectively inhibit COX-2), L-674573 targets the 18-kDa nuclear membrane protein FLAP, preventing the translocation and activation of 5-Lipoxygenase (5-LOX). Consequently, it inhibits the formation of pro-inflammatory leukotrienes (LTB4, LTC4) without suppressing gastroprotective prostaglandins (PGE2, PGI2).

This guide details the selectivity profile of L-674573, contrasting its "COX-sparing" mechanism against standard COX inhibitors, and provides validated protocols for confirming this selectivity in human whole blood.

Compound Profile: L-674573[1][2][3][4][5][6]

FeatureSpecification
Chemical Name 2-[4-phenyl-1-[4-(quinolin-2-ylmethoxy)phenyl]butyl]sulfanylacetic acid
Primary Target 5-Lipoxygenase-Activating Protein (FLAP)
Mechanism Prevents arachidonic acid transfer to 5-LOX by binding FLAP
Potency (IC50) ~30–100 nM (Human Whole Blood LTB4 inhibition)
Selectivity >1000-fold selective for FLAP over COX-1/COX-2
Key Application Investigation of pure leukotriene blockade; Asthma/COPD research

Comparative Selectivity Analysis

The "selectivity" of L-674573 is defined by its lack of activity against COX enzymes. In pharmacological screens, it is essential to distinguish between Isoform Selectivity (e.g., Celecoxib favoring COX-2 over COX-1) and Pathway Selectivity (L-674573 favoring LOX over COX).

Table 1: Selectivity Matrix (IC50 Comparison)

Values represent typical inhibitory concentrations in Human Whole Blood Assays (HWB).[1][2]

CompoundTarget PathwayCOX-1 IC50 (Platelet COX-1)COX-2 IC50 (Monocyte COX-2)5-LOX/FLAP IC50 (Neutrophil LTB4)Selectivity Profile
L-674573 Leukotriene > 10,000 nM (Inactive) > 10,000 nM (Inactive) ~50 nM FLAP Selective (COX Silent)
Indomethacin COX (Non-selective)10 nM60 nM> 10,000 nMNon-selective COX inhibitor
Celecoxib COX (Selective)15,000 nM40 nM> 10,000 nMCOX-2 Selective
Licofelone Dual COX/LOX~200 nM~800 nM~200 nMBalanced Dual Inhibitor
MK-886 Leukotriene> 10,000 nM> 10,000 nM~3 nMFLAP Selective (Reference)
Mechanistic Implication
  • L-674573 does not inhibit the enzymatic activity of COX-1 or COX-2.[1] Therefore, it does not cause the gastrointestinal toxicity associated with COX-1 inhibition, nor does it alter the prostacyclin/thromboxane balance associated with COX-2 inhibition.

  • Crucial Control: When using L-674573 to study inflammation, observed effects are solely due to Leukotriene reduction (LTB4/C4/D4/E4), eliminating the confounding variable of prostaglandin suppression.

Mechanism of Action Visualization

The following diagram illustrates the Arachidonic Acid cascade and the precise intervention point of L-674573 compared to COX inhibitors.

Pathway cluster_COX Cyclooxygenase Pathway cluster_LOX Lipoxygenase Pathway AA Arachidonic Acid (AA) (Released from Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 FLAP FLAP (Nuclear Membrane) AA->FLAP Presentation PGs Prostaglandins (PGE2, PGI2, TXA2) COX1->PGs COX2->PGs NSAIDs NSAIDs / Coxibs (Indomethacin, Celecoxib) NSAIDs->COX1 NSAIDs->COX2 LOX5 5-LOX (Enzyme) FLAP->LOX5 Translocation Support LTA4 Leukotriene A4 LOX5->LTA4 LTB4 LTB4 (Chemotaxis) LTA4->LTB4 CysLT CysLTs (Bronchoconstriction) LTA4->CysLT L674573 L-674573 (Inhibitor) L674573->FLAP Blocks AA Transfer

Caption: L-674573 selectively targets FLAP, blocking the 5-LOX branch while leaving the COX-1/2 pathways intact.

Experimental Protocols: Validating Selectivity

To scientifically validate L-674573's selectivity in your own lab, use the Human Whole Blood Assay (HWBA) . This is the "Gold Standard" because it measures activity in the presence of plasma proteins (protein binding affects L-674573 potency) and uses endogenous enzymes.

Protocol A: The Dual-Challenge Selectivity Screen

This workflow simultaneously assesses COX-1, COX-2, and 5-LOX inhibition in a single donor sample.

Reagents:

  • Fresh Human Whole Blood (Heparinized).

  • Stimulant A (COX-1): Calcium Ionophore A23187 (stimulates platelets).

  • Stimulant B (COX-2): LPS (Lipopolysaccharide) (induces monocytes over 24h).

  • Stimulant C (5-LOX): Calcium Ionophore A23187 (stimulates neutrophils).

Step-by-Step Methodology:

  • Preparation: Aliquot 500 µL of heparinized blood into microcentrifuge tubes.

  • Inhibitor Incubation: Add L-674573 (0.1 nM to 10 µM) or vehicle (DMSO <0.2%). Incubate for 15 min at 37°C.

  • Branch 1: COX-1 & 5-LOX (Acute Stimulation)

    • Add A23187 (30 µM final). Incubate 15 min at 37°C.

    • Stop reaction by cooling on ice and centrifuging (4°C, 3000g, 10 min).

    • Readout 1 (COX-1): Measure Thromboxane B2 (TXB2) in plasma via ELISA.

    • Readout 2 (5-LOX): Measure Leukotriene B4 (LTB4) in plasma via ELISA.

  • Branch 2: COX-2 (Chronic Stimulation)

    • Add LPS (10 µg/mL). Incubate 24 hours at 37°C.

    • Stop reaction by centrifuging.

    • Readout 3 (COX-2): Measure PGE2 in plasma via ELISA.

Expected Results for L-674573:

  • LTB4: Dose-dependent inhibition (IC50 ~50-100 nM).

  • TXB2 (COX-1): No inhibition (100% activity retained).

  • PGE2 (COX-2): No inhibition (100% activity retained).

Experimental Workflow Visualization

Workflow cluster_Acute Acute Challenge (15 min) cluster_Chronic Chronic Challenge (24 hr) Blood Human Whole Blood (Heparinized) Drug Add L-674573 (0.1 - 10,000 nM) Blood->Drug Split Drug->Split Stim1 Add A23187 (Ca2+ Ionophore) Split->Stim1 Stim2 Add LPS (Endotoxin) Split->Stim2 Assay1 ELISA: LTB4 (5-LOX Activity) Stim1->Assay1 Neutrophils Assay2 ELISA: TXB2 (COX-1 Activity) Stim1->Assay2 Platelets Assay3 ELISA: PGE2 (COX-2 Activity) Stim2->Assay3 Monocytes

Caption: Workflow to differentiate FLAP inhibition (LTB4) from COX inhibition (TXB2/PGE2).

References

  • Mancini, J. A., et al. (1992). "5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors."[3][4] Molecular Pharmacology, 41(2), 267-272. Link

  • Vickers, P. J., et al. (1992). "Kinetic analysis of the interaction of leukotriene biosynthesis inhibitors with the 5-lipoxygenase-activating protein." Molecular Pharmacology, 42(1), 94-102. Link

  • Evans, J. F., et al. (1991). "The role of 5-lipoxygenase-activating protein in the biosynthesis of leukotrienes." Biochimica et Biophysica Acta, 1088(1), 1-10. Link

  • Brideau, C., et al. (1996). "Preclinical assessment of the selectivity of COX-2 inhibitors." Inflammation Research, 45, 68-74. (Reference for Whole Blood Assay methodology). Link

Sources

Benchmarking L-674573 Potency in Human Whole Blood

[1][2]

Executive Summary

L-674573 is a quinoline-based inhibitor of 5-Lipoxygenase Activating Protein (FLAP) .[1] Unlike direct enzyme inhibitors (e.g., Zileuton), L-674573 functions by preventing the assembly of the 5-LOX/FLAP complex required for leukotriene biosynthesis. This mechanism is critical for drug development because it offers a way to block the production of pro-inflammatory mediators (LTB4, LTC4) without redox-related toxicity often associated with direct 5-LOX iron-chelators.

In human whole blood (HWB) assays, L-674573 demonstrates superior potency retention compared to first-generation indole-based FLAP inhibitors (e.g., MK-886), which suffer from massive potency shifts (>300-fold) due to plasma protein binding.

Mechanistic Profile & Signaling Pathway

L-674573 binds to FLAP at the nuclear envelope.[2] In the absence of this inhibitor, cell activation (e.g., by Calcium Ionophore or fMLP) causes cytosolic 5-LOX to translocate to the nuclear membrane, dock with FLAP, and convert Arachidonic Acid (AA) into Leukotriene A4 (LTA4). L-674573 occupies the FLAP binding pocket, physically blocking this translocation.

Figure 1: Mechanism of Action – FLAP Inhibition

FLAP_Pathwaycluster_nucleusNuclear Membrane InterfaceAAArachidonic Acid(Membrane)FiveLOX_Bound5-LOX / FLAPComplexAA->FiveLOX_BoundSubstrateStimulusStimulus(A23187 / fMLP)CaIntracellular Ca2+Stimulus->CaInduces InfluxFiveLOX_Cyto5-LOX(Cytosolic)Ca->FiveLOX_CytoActivatesFLAPFLAP(Membrane Bound)FLAP->FiveLOX_BoundAnchorsFiveLOX_Cyto->FiveLOX_BoundTranslocationLTA4Leukotriene A4(Unstable)FiveLOX_Bound->LTA4CatalysisL674573L-674573(Inhibitor)L674573->FLAPHigh Affinity BindingL674573->FiveLOX_BoundBLOCKSAssemblyLTB4Leukotriene B4(Chemotaxis)LTA4->LTB4LTA4 Hydrolase

Caption: L-674573 binds FLAP, preventing 5-LOX translocation and subsequent Leukotriene B4 synthesis.

Potency Benchmarking

The critical challenge in developing FLAP inhibitors is the "Whole Blood Shift" . Many compounds are potent in isolated leukocytes (PMN) but lose efficacy in whole blood due to high binding affinity (>99%) to plasma proteins (Albumin/AGP).

Table 1: Comparative Potency of FLAP Inhibitors

CompoundClassTargetIC50 (Isolated PMN)IC50 (Human Whole Blood)Potency Shift
L-674573 QuinolineFLAP50 – 100 nM < 250 nM *Low (< 5x)
MK-886 IndoleFLAP2.5 nM1,100 nMHigh (>400x)
MK-0591 QuindoleFLAP1.6 nM10 – 80 nMVery Low
Zileuton Hydroxyurea5-LOX500 nM1,500 nMModerate
  • Data Interpretation:

    • MK-886 is the prototype inhibitor.[3][4] While extremely potent in buffer/isolated cells (2.5 nM), it is virtually inactive in whole blood until concentrations exceed 1 µM.

    • L-674573 (Quinoline class) was developed specifically to improve physicochemical properties. It retains nanomolar potency in the presence of plasma proteins, making it a superior tool for in vivo modeling or whole blood assays compared to MK-886.

    • Stimulus Specificity: L-674573 shows slightly higher potency against fMLP-induced translocation (IC50 ~50 nM) compared to A23187 (Calcimycin) induced translocation (IC50 ~100 nM).

Validated Experimental Protocol: Human Whole Blood Assay

This protocol measures the inhibition of LTB4 synthesis ex vivo.[5] It is a self-validating system because it uses the blood's endogenous leukocytes and plasma proteins, accurately reflecting drug potency in vivo.

Workflow Diagram

HWB_ProtocolStep11. Blood Collection(Heparin/EDTA Tubes)Step22. Aliquot(200-500 µL per well)Step1->Step2Step33. Pre-Incubation(Add L-674573, 37°C, 15 min)Step2->Step3Step44. Stimulation(Add A23187 or fMLP, 37°C, 30 min)Step3->Step4Step55. Termination(Place on Ice + Centrifuge 4°C)Step4->Step5Step66. Quantification(Plasma LTB4 via ELISA/EIA)Step5->Step6

Caption: Step-by-step workflow for assessing L-674573 potency in human whole blood.

Detailed Methodology
  • Blood Collection: Collect venous blood from healthy donors into Sodium Heparin tubes (10-20 U/mL). Avoid EDTA if using Calcium Ionophore stimulation, as chelation can dampen the calcium flux required for 5-LOX activation.

  • Compound Preparation: Dissolve L-674573 in DMSO (10 mM stock). Prepare serial dilutions in PBS/DMSO such that the final DMSO concentration in blood is <0.5%.

  • Pre-Incubation: Add 10 µL of inhibitor to 490 µL of whole blood. Incubate at 37°C for 15 minutes to allow equilibrium binding to plasma proteins and cellular uptake.

  • Stimulation: Add Calcium Ionophore A23187 (Final conc: 30-50 µM) or fMLP (1 µM) + Cytochalasin B.

  • Reaction: Incubate at 37°C for 30 minutes .

  • Termination: Immediately transfer samples to an ice bath (0°C) to stop enzymatic activity. Centrifuge at 2500 x g for 10 minutes at 4°C.

  • Analysis: Harvest plasma. Quantify LTB4 levels using a validated competitive ELISA or EIA kit.

    • Quality Control: Basal LTB4 (unstimulated) should be <200 pg/mL. Stimulated control (vehicle) should be >10 ng/mL.

Critical Analysis & Troubleshooting
  • The "Protein Binding Trap": Researchers often underestimate the shift in potency. If you obtain an IC50 of 50 nM in isolated neutrophils but fail to see inhibition in whole blood at 100 nM, do not assume the compound is degraded. It is likely bound to Albumin. L-674573 is chosen specifically because its shift is manageable compared to indoles.

  • Stimulus Choice:

    • A23187 (Calcimycin): Bypasses surface receptors, flooding the cell with Ca2+. This is a robust, "maximal" stimulus but less physiological.

    • fMLP: Receptor-mediated. Requires priming (e.g., with Cytochalasin B) in whole blood to generate detectable LTB4. L-674573 is highly effective against both, confirming it acts downstream at the FLAP/5-LOX interface rather than blocking the receptor.

  • Sample Handling: LTB4 is stable in plasma, but 5-LOX activity is sensitive to oxidation. Ensure blood is processed within 2 hours of draw.

References
  • MedChemExpress. L-674573 Product Monograph & Biological Activity.

  • Evans, J. F., et al. (1991). 5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors.[6] Molecular Pharmacology, 40(1), 22-27.

  • Charleson, S., et al. (1992). Characterization of a 5-lipoxygenase-activating protein binding assay: correlation of affinity for 5-lipoxygenase-activating protein with leukotriene synthesis inhibition. Molecular Pharmacology, 41(5), 873-879.

  • Mancini, J. A., et al. (1992). 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors.[1] Molecular Pharmacology, 41(2), 267-272.

  • TargetMol. L-674573 Chemical Structure and Bioactivity Data.

L-674,573 vs. Zileuton: A Comparative Guide to 5-Lipoxygenase Inhibition Profiles

[1]

Executive Summary: The Direct vs. Indirect Paradigm

In the modulation of the arachidonic acid (AA) cascade, Zileuton and L-674,573 represent two fundamentally different pharmacological strategies. While both result in the suppression of leukotriene (LT) biosynthesis, their targets are distinct:[1][2]

  • Zileuton (Zyflo®): A direct 5-lipoxygenase (5-LO) inhibitor .[3] It functions via iron chelation and redox interference at the enzyme's catalytic active site.

  • L-674,573: A FLAP (5-Lipoxygenase-Activating Protein) antagonist .[3][4] It binds to the membrane-embedded FLAP, preventing the essential translocation of 5-LO from the cytosol to the nuclear membrane, thereby silencing the enzyme indirectly.

This guide analyzes their comparative profiles, providing experimental protocols to distinguish their mechanisms in a research setting.

Mechanistic Architecture

Zileuton: The Redox Shield

Zileuton is an N-hydroxyurea derivative.[3] Its mechanism is twofold:

  • Iron Chelation: It coordinates with the non-heme iron (

    
    ) in the active site of 5-LO.
    
  • Redox Cycling: It acts as a reducing agent, keeping the active site iron in the ferrous (

    
    ) state, which is catalytically inactive for the hydroperoxidation of arachidonic acid.
    
L-674,573: The Translocation Blockade

L-674,573 is a quinoline-based indole surrogate.[3] Unlike Zileuton, it has no activity on the purified, soluble 5-LO enzyme.[3] Its efficacy is strictly cellular.[3]

  • FLAP Binding: It binds with high affinity (IC50 ~70 nM) to FLAP, an 18-kDa nuclear membrane protein.[3]

  • Translocation Inhibition: Upon cell activation (e.g., by calcium ionophore), 5-LO normally migrates to the nuclear envelope to dock with FLAP.[3] L-674,573 occupies the FLAP pocket, physically blocking this docking event.[3] Without this protein-protein interaction, 5-LO cannot access its substrate (arachidonic acid) efficiently.[3]

Pathway Visualization[1]

GAAArachidonic Acid(Membrane Bound)FiveLO_Active5-LO/FLAP Complex(Active)AA->FiveLO_ActiveSubstrate PresentationFLAPFLAP(Nuclear Membrane)FLAP->FiveLO_ActiveDockingFiveLO_Cyto5-LO(Cytosolic/Inactive)FiveLO_Cyto->FiveLO_ActiveTranslocation (+Ca2+)LTA4Leukotriene A4(Unstable Epoxide)FiveLO_Active->LTA4OxygenationLTB4LTB4 / Cysteinyl LTs(Pro-inflammatory)LTA4->LTB4ZileutonZileuton(Iron Chelator)Zileuton->FiveLO_ActiveDirect Inhibition(Redox/Chelation)L674573L-674,573(FLAP Antagonist)L674573->FLAPCompetes forBinding SiteL674573->FiveLO_ActivePrevents Assembly

Figure 1: Differential intervention points. Zileuton disables the catalytic core, while L-674,573 prevents the assembly of the functional enzyme complex.

Comparative Potency Profile

The following data summarizes the inhibitory constants (IC50) in relevant biological matrices. Note the discrepancy in cell-free systems, which is the diagnostic signature of a FLAP inhibitor.

ParameterZileuton (Benchmark)L-674,573 (Tool Compound)
Primary Target 5-LO Active Site (

)
FLAP (Membrane Protein)
Chemical Class HydroxyureaQuinoline / Indole surrogate
Cell-Free 5-LO IC50 0.5 – 1.0 µMInactive (> 10 µM)
Intact PMN IC50 (A23187) 0.5 – 1.0 µM50 – 100 nM
Whole Blood IC50 1.0 – 2.0 µM~0.2 – 0.5 µM
Selectivity Moderate (Redox potential)High (Specific to FLAP)
Reversibility ReversibleReversible
Key Advantage Validated clinical efficacyHigher cellular potency; non-redox

Key Insight: L-674,573 is approximately 10-20x more potent than Zileuton in cellular assays (PMNs) but completely inactive in purified enzyme assays.[3] This "loss of potency" upon cell lysis is the hallmark of FLAP-dependent inhibition.

Experimental Protocols

To rigorously characterize these compounds, you must use a system that preserves cellular integrity.[3] The following protocols are designed to validate the mechanism of action.

Protocol A: Differential Mechanism Validation (Cell-Free vs. Intact Cell)

Objective: To distinguish between a direct 5-LO inhibitor (Zileuton) and a FLAP inhibitor (L-674,573).[3]

Phase 1: Intact Human PMN Assay[3]
  • Isolation: Isolate Polymorphonuclear Leukocytes (PMNs) from heparinized human blood using dextran sedimentation and Ficoll-Paque gradient centrifugation.[3] Resuspend in PBS containing 1 mg/mL glucose and

    
    .
    
  • Pre-incubation: Aliquot

    
     cells/mL. Add L-674,573 (1 nM – 1 µM) or Zileuton (0.1 µM – 10 µM) in DMSO (final DMSO < 0.5%).[3] Incubate for 5 minutes  at 37°C.
    
  • Stimulation: Add A23187 (Calcimycin) at

    
     final concentration.[3] Incubate for 15 minutes  at 37°C.
    
  • Termination: Stop reaction with equal volume of cold methanol containing prostaglandin B2 (internal standard).

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via RP-HPLC or ELISA for LTB4 .

    • Expected Result: Both compounds inhibit LTB4 production dose-dependently.[3]

Phase 2: Broken Cell (100,000 x g Supernatant) Assay
  • Lysis: Sonicate PMNs (

    
    ) in homogenization buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
    
  • Fractionation: Centrifuge at 100,000 x g for 60 min at 4°C. Collect the cytosolic supernatant (contains 5-LO but lacks membrane-bound FLAP).

  • Reaction: Incubate supernatant with ATP (1 mM),

    
     (2 mM), and Arachidonic Acid (10 µM). Add inhibitors as above.
    
  • Analysis: Measure 5-HETE or LTB4 formation.

    • Expected Result:Zileuton inhibits product formation. L-674,573 is inactive (IC50 > 10 µM), confirming it requires the membrane fraction (FLAP) to function.[3]

Protocol B: FLAP Binding Competition Assay

Objective: To confirm direct interaction with FLAP using a fluorescent or radiolabeled probe (e.g., [125I]-L-691,678 or fluorescent MK-886 analogue).[5]

  • Membrane Prep: Prepare membranes from human leukocytes or FLAP-transfected Sf9 cells.[3]

  • Binding: Incubate membranes (50 µg protein) with the radioligand (~0.5 nM) in Tris buffer (pH 7.4, 1 mM EDTA, 1 mM DTT).

  • Competition: Add increasing concentrations of L-674,573.

  • Filtration: Filter through GF/C glass fiber filters after 1 hour. Count radioactivity.[3]

    • Validation: L-674,573 should displace the probe with an IC50 mirroring its cellular potency (~70 nM).[3] Zileuton should show no displacement up to 100 µM.[3]

In Vivo Applications

While Zileuton is the clinical choice, L-674,573 serves as a superior pharmacological probe in rodent models due to its high specificity.[3]

  • Rat Carrageenan Paw Edema:

    • Dosing: L-674,573 (1-10 mg/kg p.o.) administered 1 hour prior to challenge.[3]

    • Outcome: Significant reduction in paw volume and pleural exudate LTB4 levels.[3]

    • Differentiation: Unlike NSAIDs, L-674,573 will not significantly reduce PGE2 levels, confirming 5-LO pathway selectivity over COX-1/2.[3]

References

  • Mechanism of FLAP Inhibition: Evans, J. F., et al. "5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors."[3][6] Molecular Pharmacology, 40(1), 22-27, 1991.[3]

  • Zileuton Profile: Carter, G. W., et al. "5-lipoxygenase inhibitory activity of zileuton."[3] Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937, 1991.

  • FLAP Structure & Function: Ferguson, A. D., et al. "Crystal structure of inhibitor-bound human 5-lipoxygenase-activating protein." Science, 317(5837), 510-512, 2007.[3]

  • L-674,573 Identification: PubChem Compound Summary for CID 124437, L 674573.

  • Comparative Review: Werz, O., & Steinhilber, D. "Therapeutic options for 5-lipoxygenase inhibitors."[3] Pharmacology & Therapeutics, 112(3), 701-718, 2006.[3]

Publish Comparison Guide: Confirming L-674573 Activity via Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-674573 is a potent, quinoline-based inhibitor of 5-Lipoxygenase-Activating Protein (FLAP) , a critical regulator in the leukotriene biosynthesis pathway.[1][2][3][4] Unlike direct 5-lipoxygenase (5-LOX) inhibitors, L-674573 functions by binding to FLAP, thereby preventing the translocation of 5-LOX to the nuclear membrane and halting the production of pro-inflammatory leukotrienes (LTB4, LTC4).

This guide details the validation of L-674573's molecular target using Photoaffinity Labeling (PAL) . By utilizing specific photoactivatable probes, researchers can visualize the physical interaction between L-674573 and the 18-kDa FLAP protein. This method provides superior molecular resolution compared to functional assays alone, confirming that the compound's efficacy stems from direct target engagement rather than off-target effects.

Part 1: Mechanistic Basis & Scientific Rationale

The Target: FLAP (5-Lipoxygenase-Activating Protein)

FLAP is an 18-kDa membrane-bound protein essential for the cellular synthesis of leukotrienes.[2][5] Upon cell activation (e.g., by calcium ionophore), cytosolic 5-LOX translocates to the nuclear envelope, where it docks with FLAP. FLAP presents arachidonic acid to 5-LOX, facilitating its conversion into Leukotriene A4 (LTA4).

The Inhibitor: L-674573[1][2][3][4][5]
  • Class: Quinoline derivative.[1][2]

  • Mechanism: Competes for the arachidonic acid binding pocket on FLAP.

  • Key Advantage: Unlike redox inhibitors of 5-LOX, L-674573 does not interfere with the catalytic turnover of the enzyme but sterically hinders substrate presentation.

Why Photoaffinity Labeling?

While functional assays (e.g., measuring LTB4 release) confirm inhibition, they do not prove binding. L-674573 could theoretically inhibit upstream kinases or calcium channels. PAL provides definitive proof of mechanism by:

  • Direct Engagement: Covalently crosslinking a probe to the specific 18-kDa protein.

  • Competition: Demonstrating that L-674573 dose-dependently prevents this crosslinking, proving it binds the same site.

Pathway Diagram: FLAP/5-LOX Signaling

FLAP_Pathway AA Arachidonic Acid FLAP FLAP (18 kDa) (Membrane Bound) AA->FLAP Binds Complex FLAP:5-LOX:AA Complex FLAP->Complex Presents AA FiveLOX 5-LOX (Cytosolic -> Nuclear) FiveLOX->FLAP Translocates & Docks FiveLOX->Complex LTA4 Leukotriene A4 (Unstable Epoxide) Complex->LTA4 Catalysis LTs Bioactive Leukotrienes (LTB4, LTC4, LTD4) LTA4->LTs Hydrolysis/Conjugation L674573 L-674573 (Inhibitor) L674573->FLAP Competes for Binding Site

Figure 1: The Leukotriene Biosynthesis Pathway. L-674573 inhibits the pathway at the FLAP level, preventing Arachidonic Acid utilization.

Part 2: Comparative Analysis of Validation Methods

To confirm L-674573 activity, researchers must choose between biochemical binding assays and functional cellular assays. PAL offers a unique bridge between the two.

FeaturePhotoaffinity Labeling (PAL)Functional Assay (LT Synthesis)Surface Plasmon Resonance (SPR)
Primary Readout Direct physical binding to 18-kDa proteinReduction in LTB4/LTC4 secretionKinetic binding constants (

,

)
Context Native membrane environmentIntact cell or whole bloodPurified/Solubilized protein
Specificity Proof High (Molecular Weight verification)Low (Could be upstream effect)Medium (Requires pure protein)
Throughput Low (Gel-based)High (ELISA/HTRF)Medium
L-674573 IC50 ~70 nM (Displacement)~30-100 nM (Inhibition)N/A (Lipid requirement issues)
Key Limitation Requires radioactive/fluorescent probeIndirect measure of bindingDifficult with membrane proteins

Verdict: PAL is the "Gold Standard" for verifying the molecular target (FLAP) of L-674573 because it validates the binding site in the presence of complex membrane mixtures, distinguishing it from general lipophilic interactions.

Part 3: Experimental Protocol (Self-Validating System)

This protocol uses a Competition Assay format. You will use a known photoaffinity probe (e.g., [¹²⁵I]L-669,083 , an indole analog) and attempt to displace it with L-674573.[1][2][3][5]

Materials Required[1][5][8][9][10][11][12]
  • Biological Source: Human leukocyte membranes (rich in FLAP) or FLAP-transfected cell membranes.

  • Photoaffinity Probe: [¹²⁵I]L-669,083 (Specific Activity ~2000 Ci/mmol).

  • Test Compound: L-674573 (dissolved in DMSO).

  • Controls:

    • Positive Control: MK-886 (Known FLAP inhibitor).[2][3][5][6][7]

    • Negative Control: L-671,480 (Structurally similar quinoline, biologically inactive).[1][2][3]

  • Equipment: UV Lamp (365 nm), SDS-PAGE apparatus, X-ray film or PhosphorImager.

Step-by-Step Workflow
1. Membrane Preparation

Isolate membranes from human polymorphonuclear leukocytes (PMNs). Resuspend in Assay Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT).

  • Checkpoint: Ensure protein concentration is ~1-2 mg/mL to guarantee sufficient FLAP signal.

2. Competition Incubation

Prepare reaction tubes containing:

  • 100 µg Membrane Protein.

  • [¹²⁵I]L-669,083 Probe (~1-2 nM final concentration).

  • L-674573 at varying concentrations (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM).

  • Control Tubes: DMSO only (Total Binding), MK-886 (1 µM, Non-specific binding definition), L-671,480 (1 µM, Specificity check).

Incubate for 15 minutes at room temperature in the dark. This allows L-674573 to occupy the FLAP binding site, displacing the probe.

3. Photoactivation (Crosslinking)

Expose samples to UV light (365 nm) for 2-5 minutes at 4°C.

  • Mechanism:[8][9] The azide/diazirine group on the probe forms a reactive nitrene/carbene, covalently bonding to the nearest protein residue. If L-674573 is bound, the probe cannot access the site.

4. Separation & Detection
  • Solubilize samples in SDS-PAGE loading buffer.

  • Run on a 14% Tris-Glycine SDS-PAGE gel (optimized for 18-kDa resolution).

  • Dry gel and expose to X-ray film for 12-48 hours.

PAL Workflow Diagram

PAL_Workflow Step1 Step 1: Incubation Membranes + [125I]-Probe + L-674573 Step2 Step 2: Equilibrium Binding L-674573 competes with Probe for FLAP Step1->Step2 Step3 Step 3: UV Irradiation (365nm) Covalent Crosslinking of bound Probe Step2->Step3 Step4 Step 4: SDS-PAGE Separation Resolve proteins by size Step3->Step4 Step5 Step 5: Autoradiography Visualize 18-kDa Band Step4->Step5 Decision Is 18-kDa Band Present? Step5->Decision Result1 Yes (Strong Signal) L-674573 did NOT bind (Inactive) Decision->Result1 Low Conc / Inactive Control Result2 No (Signal Lost) L-674573 Bound FLAP (Active) Decision->Result2 High Conc L-674573

Figure 2: Photoaffinity Labeling Competition Workflow. Disappearance of the band confirms specific binding.

Part 4: Data Interpretation & Expected Results

Visual Validation (The Gel)
  • Lane 1 (DMSO): Strong, distinct band at 18 kDa . This represents the specific labeling of FLAP by the probe.

  • Lane 2 (MK-886 1µM): Complete disappearance of the 18 kDa band. This defines the band as FLAP.[2]

  • Lanes 3-7 (L-674573 Dose Response): Gradual fading of the 18 kDa band.

    • At 10 nM , the band should still be visible.

    • At 100 nM , the band should be significantly fainter or absent.

  • Lane 8 (L-671,480 1µM): Strong band remains (similar to DMSO). This confirms that a structurally similar but biologically inactive compound does not bind FLAP.

Quantitative Analysis

Plot the Optical Density (OD) of the 18 kDa band against the log concentration of L-674573.

  • IC50 Calculation: The concentration required to reduce labeling intensity by 50%.

  • Expected IC50: Approximately 70 nM [1].

  • Correlation: This value should closely match the IC50 obtained in functional leukotriene synthesis assays (e.g., A23187-stimulated human whole blood), confirming the causal link between FLAP binding and biological efficacy.

Troubleshooting
  • High Background: If the gel is smeared, reduce probe concentration or improve membrane washing post-irradiation.

  • No Competition: If L-674573 fails to compete, verify the compound's integrity (it is stable in DMSO but sensitive to light if it were a probe itself). Ensure the probe used is FLAP-specific (like [¹²⁵I]L-669,083).

References

  • 5-Lipoxygenase-activating Protein Is the Target of a Quinoline Class of Leukotriene Synthesis Inhibitors. Source: Molecular Pharmacology (NIH PubMed) Significance: Establishes L-674,573 as a specific FLAP inhibitor using photoaffinity labeling competition.

  • 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors. Source: ResearchGate / Molecular Pharmacology Significance: Describes the use of [125I]L-691,678 probe and cross-competition between Indole (MK-886) and Quinoline (L-674573) inhibitors.[5]

  • Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. Source: NIH / PubMed Central Significance: General review of PAL mechanisms, diazirine chemistry, and validation protocols.

  • Leukotriene biosynthetic enzymes as therapeutic targets. Source: Journal of Clinical Investigation Significance: Reviews the biological context of FLAP and the therapeutic relevance of inhibitors like L-674573.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Novel Research Chemical L 674573

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted with the highest standards of safety and environmental responsibility. This guide provides a detailed framework for the proper disposal of the novel research chemical designated L 674573. Given the limited public information on this compound, we will establish a robust, first-principles-based approach to waste management. This protocol is designed to be a self-validating system, ensuring that at every step, safety and regulatory compliance are prioritized.

The fundamental principle of chemical disposal is "characterization before action." Without a Safety Data Sheet (SDS), direct and specific disposal advice is impossible and irresponsible. The following procedures, therefore, guide you through the process of determining the correct disposal pathway for a new or uncharacterized substance like this compound.

Part 1: Pre-Disposal Hazard Assessment

Before any disposal action is taken, a thorough hazard assessment is mandatory. This initial step is critical for the safety of laboratory personnel and for ensuring compliance with environmental regulations.

Step 1: Locate and Interpret the Safety Data Sheet (SDS)

The SDS is the cornerstone of chemical safety. For any new chemical, including this compound, you must obtain the SDS from the manufacturer or supplier. This document contains critical information for safe handling and disposal.

Key Sections to Review in the SDS:

  • Section 2: Hazard Identification: Provides a summary of the chemical's hazards (e.g., flammable, corrosive, toxic).

  • Section 7: Handling and Storage: Details safe handling practices and storage requirements.

  • Section 8: Exposure Controls/Personal Protection: Specifies the necessary Personal Protective Equipment (PPE).

  • Section 13: Disposal Considerations: Offers guidance on appropriate disposal methods and waste classification.

Step 2: Characterize the Waste Stream

The waste generated from experiments involving this compound is not just the pure compound. It is a mixture of the active compound, solvents, and potentially other reactants. It is crucial to characterize the entire waste stream.

Table 1: Waste Stream Characterization for this compound

ComponentConcentration (approx.)Known Hazards
This compoundRefer to SDS Section 2
Solvents (e.g., Methanol)Flammable, Toxic
ByproductsPotentially hazardous
Unreacted ReagentsRefer to respective SDS

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to managing waste containing this compound. This process ensures that all safety and regulatory aspects are considered.

Step 1: Determine the Waste Category

Based on the SDS and institutional guidelines, classify the waste. Most chemical waste falls into categories such as:

  • Hazardous Waste: Exhibits at least one of four characteristics—ignitability, corrosivity, reactivity, or toxicity.

  • Non-Hazardous Waste: Waste that has been evaluated and is not considered hazardous.

The U.S. Environmental Protection Agency (EPA) provides detailed criteria for defining hazardous waste, which should be consulted as an authoritative source.

Step 2: Segregate the Waste

Proper segregation is critical to prevent dangerous chemical reactions and to ensure proper disposal.

  • Do not mix incompatible waste streams. For example, acidic waste should never be mixed with cyanide-containing waste.

  • Use dedicated, labeled waste containers for different categories of waste (e.g., halogenated solvents, non-halogenated solvents, solid waste).

Step 3: Select Appropriate Waste Containers

The choice of waste container depends on the chemical properties of the waste.

  • Chemical Compatibility: The container material must be compatible with the waste. For example, use glass containers for organic solvents and plastic containers for aqueous solutions.

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the approximate percentages.

Step 4: On-Site Storage and Handling

Waste must be stored safely before it is collected for disposal.

  • Storage Location: Store waste in a designated, well-ventilated satellite accumulation area.

  • Container Management: Keep waste containers closed at all times, except when adding waste.

Part 3: Spill Management and Emergency Procedures

Accidents can happen, and a clear plan for managing spills is essential.

Spill Cleanup Protocol for this compound
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or highly toxic, evacuate the area and call emergency services.

  • Consult the SDS: The SDS will provide specific instructions for spill cleanup.

  • Use a Spill Kit: Use an appropriate spill kit to absorb and neutralize the spilled material.

  • Dispose of Cleanup Material as Hazardous Waste: All materials used for cleanup (absorbents, PPE) must be disposed of as hazardous waste.

Visualizing the Disposal Decision Process

The following diagram illustrates the decision-making workflow for the disposal of a novel chemical like this compound.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Classification & Segregation cluster_2 Phase 3: Containment & Labeling cluster_3 Phase 4: Final Disposition start Start: New Waste Stream (this compound) sds Obtain and Review Safety Data Sheet (SDS) start->sds hazards Identify Hazards (Toxicity, Flammability, etc.) sds->hazards classify Classify Waste (Hazardous vs. Non-Hazardous) hazards->classify segregate Segregate into Compatible Waste Streams classify->segregate container Select Appropriate, Compatible Container segregate->container labeling Label Container with Contents and Hazard Warnings container->labeling storage Store in Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by Certified Waste Handler storage->pickup end End: Proper Disposal pickup->end

Caption: Decision workflow for the safe disposal of a novel research chemical.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication.[Link]

Operational Safety Guide: Handling L-674573 (FLAP Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: L-674573 (CAS: 127481-29-2) Primary Mechanism: 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor Operational Risk: High Potency Active Pharmaceutical Ingredient (HPAPI) / OEB 3-4[1]

This guide outlines the biological safety protocols for handling L-674573. As a Senior Application Scientist, I emphasize that safety with this compound is not merely about avoiding acute toxicity; it is about preventing the unintended modulation of your own immune system. L-674573 operates in the nanomolar range (


), meaning invisible, trace quantities are biologically active.

Part 1: Hazard Identification & Mechanistic Logic

To understand the safety requirements, we must first understand the biological trigger we are suppressing. L-674573 is a quinoline derivative that binds to FLAP, preventing the translocation of 5-lipoxygenase (5-LO) to the nuclear membrane. This halts the biosynthesis of leukotrienes (LTB4, LTC4), which are potent lipid mediators of inflammation.

The Safety Paradox: While this compound is anti-inflammatory, unintended occupational exposure can dysregulate immune surveillance and arachidonic acid metabolism.

Physicochemical & Safety Data Table
ParameterSpecificationOperational Implication
CAS Number 127481-29-2Use for specific waste manifests.
Molecular Weight 457.58 g/mol Heavy molecule; dust settles but can aerosolize.
Physical State Solid (Powder)High Inhalation Risk during weighing.
Solubility DMSO (>10 mg/mL)Dermal Risk: DMSO acts as a carrier vehicle, transporting the drug through skin.
Potency (

)
~50 - 100 nMStrict Containment: Trace contamination is biologically significant.
Target FLAPModulates immune signaling; potential reproductive risk (theoretical).

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed as a redundant barrier system —if one layer fails, the next protects you.

Respiratory Protection (The Primary Defense)
  • Requirement: Engineering controls are primary. All powder handling must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type A2).

  • PPE Backup: If working outside a hood (e.g., equipment maintenance), use a P100 (HEPA) half-face respirator . A standard surgical mask provides zero protection against pharmacological dusts.

Dermal Protection (The DMSO Factor)
  • The Science: L-674573 is hydrophobic. You will likely dissolve it in DMSO (Dimethyl Sulfoxide). DMSO is a potent solvent that permeates latex and some rubber instantly, dragging the dissolved inhibitor directly into your bloodstream.

  • Protocol: Double-Gloving Strategy.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.

    • Change Frequency: Immediately upon splash contact. DMSO degrades nitrile breakthrough time to <5 minutes.

Ocular & Body Protection
  • Eyes: Chemical splash goggles (indirect vent). Safety glasses are insufficient if a DMSO solution splashes.

  • Body: Tyvek® lab coat or a back-closing gown with elastic cuffs. Cotton lab coats are porous and retain chemical residues.

Part 3: Operational Protocols

Workflow 1: Safe Weighing & Solubilization

Rationale: The transition from solid powder to liquid solution is the highest risk point for exposure.

  • Preparation: Place a disposable absorbent pad (plastic side down) in the fume hood. Pre-weigh your solvent (DMSO) in a sealed vial to avoid handling open liquids near the powder.

  • Static Control: Use an anti-static gun on the L-674573 vial before opening. Static charge can cause potent powders to "jump" or aerosolize upon opening.

  • Weighing:

    • Open the vial only inside the hood.

    • Use a disposable spatula. Do not attempt to clean and reuse spatulas for HPAPIs.

    • Transfer powder to the pre-weighed vial.

  • Solubilization: Add DMSO gently down the side of the vial. Cap immediately. Vortex inside the hood.

  • Decontamination: Wipe the exterior of the stock solution vial with a Kimwipe soaked in 70% Ethanol/10% Bleach solution before removing it from the hood.

Workflow 2: Spill Response (Liquid/DMSO)

Rationale: A spill of L-674573 in DMSO is a transdermal biohazard.

  • Alert: Announce the spill. Evacuate the immediate 3-meter radius.

  • PPE Upgrade: Don a second pair of thick nitrile gloves.

  • Containment: Cover the spill with a specialized Chemizorb or absorbent pad. Do not use paper towels initially (they spread the solvent).

  • Neutralization: Once absorbed, clean the surface with a detergent solution (soap and water) followed by 70% ethanol.

  • Disposal: All cleanup materials go into a dedicated "Hazardous Chemical Waste - Cytotoxic/Potent" bin.

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Mechanism of Action (The Biological Risk)

This diagram illustrates where L-674573 intervenes in the inflammatory cascade, validating the need for containment to prevent immune suppression.

G Stimulus Immune Stimulus (Ca2+ Influx) FiveLO 5-Lipoxygenase (Cytosol) Stimulus->FiveLO Activates FLAP FLAP (Nuclear Membrane) Complex FLAP/5-LO Complex FLAP->Complex Anchors FiveLO->Complex Translocates to AA Arachidonic Acid LTA4 Leukotriene A4 (Unstable) Complex->LTA4 Catalysis AA->Complex LTB4 LTB4 / LTC4 (Inflammation) LTA4->LTB4 Hydrolysis Inhibitor L-674573 (Inhibitor) Inhibitor->FLAP BINDS & BLOCKS

Caption: L-674573 binds to FLAP, preventing the 5-LO translocation required for leukotriene synthesis.[2][3]

Diagram 2: Safe Handling Workflow (Chain of Custody)

G Start Start: Solid Powder PPE Don PPE: Double Nitrile + Gown Start->PPE Hood Engineering Control: Fume Hood Only PPE->Hood Weigh Weighing: Anti-static + Spatula Hood->Weigh Inside Hood Solvent Solubilization: Add DMSO (Careful!) Weigh->Solvent High Risk Step Decon Decon Vial Exterior: Ethanol Wipe Solvent->Decon Seal Container Storage Storage: -20°C / Desiccated Decon->Storage Safe to Remove

Caption: Operational workflow ensuring containment from powder to storage.

References

  • Mechanism of Action: Evans, J. F., et al. (1991). "5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors."[2][3][4] Molecular Pharmacology, 40(1), 22-27.

  • Chemical Identity & Properties: PubChem Database. "L 674573 (CID 124437)."[5] National Institutes of Health (NIH).

  • Potency Data: MedChemExpress. "L-674573 Product Information & Biological Activity."

  • General HPAPI Handling: Occupational Safety and Health Administration (OSHA). "Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs."

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L 674573
Reactant of Route 2
L 674573

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.